4-Ethyl-3-isopropylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-3-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-9-5-6-10(12)7-11(9)8(2)3/h5-8H,4,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYYHPHOVKGAKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50667465 | |
| Record name | 4-Ethyl-3-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50667465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1899-06-5 | |
| Record name | 4-Ethyl-3-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50667465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis pathway of 4-Ethyl-3-isopropylaniline
An In-depth Technical Guide to the Synthesis of 4-Ethyl-3-isopropylaniline
Introduction
This compound is a substituted aniline derivative with potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its structure, featuring a specific arrangement of ethyl, isopropyl, and amino groups on a benzene ring, necessitates a carefully designed synthetic strategy to control regioselectivity. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of a logical and viable synthesis pathway, grounded in established principles of organic chemistry. We will explore the causality behind experimental choices, provide detailed protocols, and support key claims with authoritative references.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound suggests that the final amino group can be installed via the reduction of a corresponding nitroaromatic compound. This precursor, 1-ethyl-2-isopropyl-4-nitrobenzene, can be synthesized by the nitration of 1-ethyl-2-isopropylbenzene. The dialkylated benzene core can, in turn, be constructed through sequential Friedel-Crafts alkylation reactions starting from a simpler aromatic feedstock like benzene or a monosubstituted benzene.
This analysis leads to a proposed three-step forward synthesis:
-
Step 1: Friedel-Crafts Alkylation to form the 1-ethyl-2-isopropylbenzene backbone.
-
Step 2: Electrophilic Aromatic Nitration to introduce a nitro group at the desired position.
-
Step 3: Reduction of the Nitro Group to yield the target aniline.
Below is a visual representation of the proposed synthetic workflow.
Caption: Proposed multi-step synthesis pathway for this compound.
Part 1: Synthesis of 1-Ethyl-2-isopropylbenzene
The foundational step is the synthesis of the dialkylated aromatic precursor. The Friedel-Crafts reaction, a cornerstone of C-C bond formation on aromatic rings, is the method of choice.[1] The order of alkylation is critical to maximize the yield of the desired ortho-isomer. Both ethyl and isopropyl groups are ortho, para-directing activators. However, the bulky nature of the isopropyl group suggests that ethylating isopropylbenzene (cumene) would favor para-substitution due to steric hindrance. Conversely, isopropylating ethylbenzene could lead to a mixture of ortho and para products. For the synthesis of the ortho-isomer, specific catalysts and conditions that can overcome steric hindrance may be required.
A plausible route begins with the well-established industrial production of isopropylbenzene (cumene) from benzene and propylene, often using solid acid catalysts like zeolites.[2][3]
Experimental Protocol: Isopropylation of Ethylbenzene
This protocol is adapted from general Friedel-Crafts procedures.[4][5] The direct synthesis of 1-ethyl-2-isopropylbenzene requires careful control to favor the ortho product.
Materials:
-
Ethylbenzene
-
2-Chloropropane (or Propylene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl gas into a basic solution).
-
Charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Add ethylbenzene (1.0 equivalent) to the dropping funnel and add it slowly to the stirred AlCl₃ suspension.
-
Add 2-chloropropane (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product, a mixture of ortho, meta, and para isomers, is then purified by fractional distillation to isolate 1-ethyl-2-isopropylbenzene.[6][7]
Causality:
-
Lewis Acid Catalyst: AlCl₃ is used to generate the isopropyl carbocation electrophile from 2-chloropropane, which then attacks the electron-rich ethylbenzene ring.[4]
-
Temperature Control: Low temperatures are employed to minimize side reactions and control the exothermicity of the reaction.
-
Isomer Separation: The formation of multiple isomers is a known limitation of Friedel-Crafts alkylation.[8] Fractional distillation is effective for separation due to the different boiling points of the ortho, meta, and para isomers.
Part 2: Nitration of 1-Ethyl-2-isopropylbenzene
With the dialkylated benzene in hand, the next step is the introduction of a nitro group via electrophilic aromatic substitution. The directing effects of the existing alkyl groups are paramount. Both the ethyl and isopropyl groups are electron-donating and therefore ortho, para-directing.
-
The position para to the ethyl group (C4) is sterically accessible.
-
The position ortho to the ethyl group (C6) is highly hindered by the adjacent isopropyl group.
-
The position para to the isopropyl group (C5) is a potential site for substitution.
-
The position ortho to the isopropyl group (C3) is also a potential site.
Considering both electronic activation and steric hindrance, the primary product is expected to be 1-ethyl-2-isopropyl-4-nitrobenzene , where the incoming electrophile is directed para to the less sterically bulky ethyl group.[9]
Experimental Protocol: Nitration
This protocol is based on standard procedures for the nitration of activated aromatic rings.[10]
Materials:
-
1-Ethyl-2-isopropylbenzene
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (DCM)
-
Ice/salt bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated H₂SO₄. Cool the flask to -5 to 0°C in an ice/salt bath.
-
Prepare the nitrating mixture by adding concentrated HNO₃ dropwise to the cold, stirred H₂SO₄. Maintain the temperature below 10°C.
-
In a separate flask, dissolve 1-ethyl-2-isopropylbenzene (1.0 equivalent) in DCM.
-
Slowly add the solution of the substrate to the nitrating mixture dropwise, ensuring the internal temperature does not exceed 5°C. The reaction is highly exothermic.
-
After the addition is complete, stir the mixture at 0-5°C for 1-2 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash them with water, saturated NaHCO₃ solution (to neutralize residual acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Causality:
-
Nitronium Ion Generation: The mixture of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution reaction.
-
Strict Temperature Control: This is critical to prevent over-nitration (dinitration) and to control the reaction rate safely.[10]
Part 3: Reduction to this compound
The final step is the reduction of the nitro group to an amine. This is a robust and high-yielding transformation in organic synthesis. Catalytic hydrogenation is the most common and efficient method, offering clean conversion and simple product isolation.[11][12]
Experimental Protocol: Catalytic Hydrogenation
This protocol is a standard method for the reduction of nitroarenes.[13][14]
Materials:
-
1-Ethyl-2-isopropyl-4-nitrobenzene
-
Palladium on Carbon (Pd/C, 5-10 wt. %)
-
Ethanol or Ethyl Acetate
-
Hydrogen (H₂) gas
-
Parr hydrogenator or a balloon setup
Procedure:
-
In a suitable hydrogenation vessel (e.g., a Parr bottle or a heavy-walled flask), dissolve the nitro compound (1.0 equivalent) in ethanol or ethyl acetate.
-
Carefully add the Pd/C catalyst (typically 1-5 mol % of Pd).
-
Seal the vessel and purge the system with an inert gas (N₂ or Ar), followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or 50 psi) or maintain a hydrogen atmosphere with a balloon.
-
Stir the reaction mixture vigorously at room temperature. The uptake of hydrogen can be monitored by a pressure gauge.
-
The reaction is typically complete within 2-12 hours. Monitor by TLC until the starting material is fully consumed.
-
Work-up: Carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.
-
Rinse the filter pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography if necessary.
Causality:
-
Catalyst: Pd/C is a highly efficient heterogeneous catalyst for the reduction of nitro groups. The reaction occurs on the surface of the palladium metal.[13]
-
Hydrogen Source: Molecular hydrogen (H₂) is the reducing agent.
-
Safety: The use of hydrogen gas requires appropriate safety precautions, including proper ventilation and the avoidance of ignition sources. The catalyst filtration must be done carefully to prevent ignition upon exposure to air.
Data Summary
The following table summarizes the expected parameters for the proposed synthesis. Yields are estimates based on similar transformations reported in the literature for analogous substrates.
| Step | Reaction Type | Key Reagents | Catalyst | Typical Yield (%) |
| 1. Alkylation | Friedel-Crafts Alkylation | Ethylbenzene, 2-Chloropropane | AlCl₃ | 40-60% (ortho) |
| 2. Nitration | Electrophilic Aromatic Substitution | HNO₃, H₂SO₄ | - | 85-95% |
| 3. Reduction | Catalytic Hydrogenation | H₂ gas | 10% Pd/C | >95% |
Conclusion
The synthesis of this compound can be reliably achieved through a classical three-step sequence involving Friedel-Crafts alkylation, aromatic nitration, and catalytic hydrogenation. The primary challenges lie in controlling the regioselectivity during the alkylation and nitration steps. By carefully selecting reagents, controlling reaction conditions such as temperature, and employing standard purification techniques, the target compound can be prepared in good overall yield. The principles and protocols outlined in this guide provide a solid foundation for researchers undertaking the synthesis of this and other polysubstituted anilines.
References
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ResearchGate. Catalytic hydrogenation of nitroarenes into different products via... Available at: [Link]
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ResearchGate. General scheme for the catalytic hydrogenation of nitroarene. Available at: [Link]
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ACS Publications. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-Ethyl-3-isopropylaniline
Introduction: Unveiling a Key Synthetic Intermediate
4-Ethyl-3-isopropylaniline is a substituted aromatic amine that serves as a valuable intermediate in various fields of chemical synthesis, including pharmaceuticals and materials science. Its specific substitution pattern—an ethyl group and an isopropyl group ortho and meta to the amine, respectively—imparts a unique combination of steric and electronic properties. Understanding the fundamental physicochemical characteristics of this molecule is paramount for researchers and drug development professionals. These properties govern its reactivity, solubility, membrane permeability, and ultimately, its behavior in both synthetic protocols and biological systems.
This guide provides a comprehensive overview of the known physicochemical properties of this compound. Where experimental data is not publicly available, we present detailed, field-proven methodologies for their determination, empowering researchers to generate the necessary data with scientific rigor. This approach ensures a complete and practical understanding of the compound's profile, adhering to the highest standards of scientific integrity.
Section 1: Chemical Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its unequivocal identity and summarize its core physical constants. These data points are fundamental for stoichiometric calculations, reaction setup, and safety assessments.
Molecular Structure and Identifiers
The unique arrangement of substituents on the aniline ring is the primary determinant of the molecule's chemical behavior.
Caption: 2D Chemical Structure of this compound.
Summary of Physicochemical Data
The following table summarizes the key physicochemical properties for this compound, compiled from available chemical databases.
| Property | Value | Source |
| CAS Number | 1899-06-5 | [1][2] |
| Molecular Formula | C₁₁H₁₇N | [1][2] |
| Molecular Weight | 163.26 g/mol | [1][2] |
| Appearance | Kind of white to yellow powder | [1] |
| Boiling Point | 249.6 °C at 760 mmHg | [1] |
| Density | 0.935 g/cm³ | [1] |
| Refractive Index | 1.533 | [1] |
| Melting Point | Data not available | |
| pKa (basic) | Data not available | |
| LogP (XLogP3) | 3.2 - 3.54 | [1][2] |
Section 2: Ionization and Lipophilicity: Cornerstones of Drug Development
For any compound intended for biological application, its acid-base properties (pKa) and lipophilicity (LogP) are arguably the most critical physicochemical parameters. They dictate how a molecule will behave in the aqueous environment of the body and how readily it will cross lipid membranes to reach its target.
Basicity (pKa): The Protonation State
The pKa of the anilinic nitrogen determines the extent of its protonation at a given pH. This is crucial as the charged (protonated) and neutral forms of a molecule have vastly different properties. The pKa value is the pH at which 50% of the molecules are in their ionized form. For an amine, this equilibrium is:
R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻
Aniline itself has a pKa of approximately 4.6. The presence of electron-donating alkyl groups (ethyl and isopropyl) on the ring is expected to increase the electron density on the nitrogen atom, making it more basic and thus raising the pKa relative to aniline.
Importance in Research:
-
Solubility: The protonated, cationic form is generally much more water-soluble than the neutral form.
-
Receptor Binding: The charge state can dramatically affect binding affinity to a biological target.
-
ADME Properties: Absorption, Distribution, Metabolism, and Excretion are all heavily influenced by pKa. A molecule's ability to cross the gut wall or the blood-brain barrier is dependent on its charge.
Experimental Determination of pKa: As no experimental pKa value for this compound is readily available in the literature, its determination is a critical first step in a full characterization. Potentiometric titration is the gold-standard method for this purpose.[3][4]
Caption: Workflow for pKa Determination by Potentiometric Titration.
Detailed Protocol: Potentiometric pKa Determination [4]
-
System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C).
-
Sample Preparation: Accurately weigh approximately 20-40 µmoles of this compound and dissolve it in a known volume (e.g., 20 mL) of deionized water.[3] If solubility is limited, a water/methanol co-solvent system may be used.[3] Add a standardized solution of 0.1 M HCl to bring the initial pH to ~1.8-2.0, ensuring the amine is fully protonated.[4]
-
Inert Atmosphere: Purge the sample solution with an inert gas, such as nitrogen, for 5-10 minutes to displace dissolved CO₂, which can interfere with the titration by forming carbonic acid.
-
Titration: While stirring the solution, add small, precise increments of a standardized 0.1 M NaOH solution using a calibrated burette.
-
Data Acquisition: After each addition of titrant, allow the pH reading to stabilize before recording the value and the total volume of NaOH added.[4]
-
Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH value at the midpoint of the buffer region, which corresponds to the point where half of the titrant required to reach the inflection point has been added. This is the half-equivalence point.
Lipophilicity (LogP): The Oil-Water Balance
The n-octanol/water partition coefficient (P) is a measure of a molecule's differential solubility between a lipophilic (n-octanol) and an aqueous (water) phase. It is expressed as a logarithm (LogP) and is a critical indicator of a drug's ability to cross biological membranes.
LogP = log₁₀ ([solute]ₙ₋ₒ꜀ₜₐₙₒₗ / [solute]wₐₜₑᵣ)
A positive LogP value indicates higher solubility in the lipid phase (lipophilic/hydrophobic), while a negative value indicates higher solubility in the aqueous phase (hydrophilic). The computed XLogP3 value for this compound is approximately 3.2, suggesting it is a significantly lipophilic compound.[2]
Importance in Research:
-
Membrane Permeability: Higher LogP values often correlate with better passive diffusion across cell membranes. However, excessively high values (LogP > 5) can lead to poor aqueous solubility and trapping within lipid bilayers.
-
Drug Metabolism: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes in the liver.
-
Toxicity: High lipophilicity can sometimes be associated with non-specific toxicity and bioaccumulation.
Experimental Determination of LogP: The Shake-Flask method, as described in OECD Test Guideline 107, is the standard, direct method for determining LogP values, particularly for compounds with expected LogP in the range of -2 to 4.[5][6] Given the calculated XLogP3 of ~3.2, this method is highly appropriate.
Detailed Protocol: OECD 107 Shake-Flask Method for LogP Determination [6][7]
-
Solvent Preparation: Prepare mutually saturated solvents by shaking high-purity n-octanol and water together for 24 hours at the experimental temperature, followed by a separation period to allow the phases to fully disengage.
-
Test Substance Preparation: Prepare a stock solution of this compound in n-octanol (pre-saturated with water). The concentration should be low enough to not exceed its solubility limit in either phase (typically < 0.01 M).[8]
-
Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine known volumes of the pre-saturated n-octanol (containing the test substance) and pre-saturated water. For an expected LogP of ~3, volume ratios of n-octanol to water such as 1:1, 1:2, and 2:1 should be tested in duplicate.
-
Equilibration: Agitate the vessels at a constant temperature (e.g., 25 °C ± 1 °C) for a sufficient time to reach equilibrium. Gentle shaking is preferred to avoid the formation of emulsions. A preliminary experiment can determine the necessary time to reach equilibrium.[6]
-
Phase Separation: Separate the two phases. Centrifugation is the most effective method to ensure a clean separation and break any potential emulsions.[7]
-
Concentration Analysis: Accurately determine the concentration of this compound in each phase using a validated analytical method (e.g., HPLC-UV or GC-MS). The analytical method must itself be validated for linearity, accuracy, and precision in both n-octanol and water matrices.[7]
-
Calculation: Calculate the partition coefficient (P) for each run using the measured concentrations. Convert these to LogP values. The final reported LogP should be the average of the replicate runs, which should ideally fall within a range of ± 0.3 log units.[6]
Conclusion
The physicochemical properties of this compound define its fundamental chemical identity and provide a predictive framework for its behavior in synthetic and biological applications. This guide has consolidated the available data for its core properties, including boiling point, density, and a computationally derived LogP value, which indicates significant lipophilicity.
Crucially, we have identified the absence of publicly available experimental data for its melting point and pKa. Rather than leaving a void, we have provided authoritative, step-by-step protocols based on industry-standard guidelines for the experimental determination of these values. The execution of these protocols is a necessary step for any research program utilizing this compound, as the resulting data will provide critical insights into its solubility, charge state at physiological pH, and potential for membrane permeation. This comprehensive approach, blending known data with a clear path to generating missing information, ensures that researchers, scientists, and drug development professionals can proceed with a robust and scientifically sound understanding of this compound.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to 4-Ethyl-3-isopropylaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Ethyl-3-isopropylaniline, a substituted aniline of interest in synthetic organic chemistry and drug discovery. The document details its chemical identifiers, physicochemical properties, and safety considerations. Furthermore, it outlines a representative synthetic protocol and discusses its potential applications as a key intermediate in the development of novel pharmaceutical agents. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the design and synthesis of complex organic molecules.
Introduction
Substituted anilines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Their utility stems from their ability to serve as versatile synthons, readily undergoing a variety of chemical transformations to build molecular complexity. This compound, with its specific substitution pattern, presents a unique scaffold for the exploration of new chemical space in drug development. The interplay of the ethyl and isopropyl groups on the aniline ring influences its electronic and steric properties, which can be strategically exploited to modulate the pharmacological activity of derivative compounds. This guide aims to consolidate the available technical information on this compound, providing a practical resource for its application in a research and development setting.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. This section details the key identifiers and physicochemical characteristics of this compound.
Identifiers
Clear and unambiguous identification is the first step in the safe and effective handling of any chemical substance.
| Identifier | Value | Source |
| CAS Number | 1899-06-5 | [1] |
| IUPAC Name | 4-ethyl-3-propan-2-ylaniline | [1] |
| Synonyms | 4-Ethyl-3-(1-methylethyl)benzenamine, 4-ethyl-3-propan-2-ylaniline | [1] |
| Molecular Formula | C₁₁H₁₇N | [1] |
| Canonical SMILES | CCC1=C(C=C(C=C1)N)C(C)C | |
| InChI | InChI=1S/C11H17N/c1-4-9-5-6-10(12)7-11(9)8(2)3/h5-8H,4,12H2,1-3H3 | [1] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to formulation.
| Property | Value | Source |
| Molecular Weight | 163.26 g/mol | [1] |
| Appearance | White to yellow powder (predicted) | [2] |
| Boiling Point | 249.6 °C at 760 mmHg | [2] |
| Density | 0.935 g/cm³ | [2] |
| Refractive Index | 1.533 | [2] |
| XLogP3 | 3.2 | [1] |
Synthesis of this compound: A Representative Protocol
Proposed Synthetic Pathway
The synthesis of this compound can be conceptualized as a two-step process starting from 1-ethyl-2-isopropylbenzene.
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Ethyl-3-isopropylaniline
A Senior Application Scientist's Field Guide to NMR and Mass Spectrometry Data
Introduction
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The following diagram illustrates the IUPAC numbering for 4-Ethyl-3-isopropylaniline, which will be used throughout this guide.
Caption: Molecular structure and numbering of this compound.
Part 1: Predicted ¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule.[3] The predicted spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic, amine, and aliphatic protons.
Predicted ¹H NMR Data Table
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H (Isopropyl CH₃) | ~ 1.25 | Doublet | 6H | ~ 7.0 |
| H (Ethyl CH₃) | ~ 1.28 | Triplet | 3H | ~ 7.5 |
| H (Ethyl CH₂) | ~ 2.60 | Quartet | 2H | ~ 7.5 |
| H (Isopropyl CH) | ~ 3.35 | Septet | 1H | ~ 7.0 |
| H (Amine NH₂) | ~ 3.60 | Broad Singlet | 2H | - |
| H-5 | ~ 6.65 | Doublet of Doublets | 1H | J_ortho ≈ 8.0, J_meta ≈ 2.0 |
| H-2 | ~ 6.70 | Doublet | 1H | J_meta ≈ 2.0 |
| H-6 | ~ 7.00 | Doublet | 1H | J_ortho ≈ 8.0 |
Expertise & Causality: Interpreting the Predicted ¹H NMR Spectrum
-
Aliphatic Region (1.0 - 4.0 ppm):
-
Isopropyl Methyls (C8-H, C9-H): The six methyl protons of the isopropyl group are chemically equivalent and appear as a doublet around 1.25 ppm. They are split by the single proton on the adjacent methine (CH) group, resulting in the doublet multiplicity (n+1 rule, where n=1).
-
Ethyl Group (C10-H, C11-H): The ethyl group gives rise to a characteristic triplet-quartet pattern. The methyl protons (C11-H) at ~1.28 ppm are split by the two adjacent methylene protons into a triplet. The methylene protons (C10-H) at ~2.60 ppm are deshielded by the aromatic ring and are split by the three methyl protons into a quartet.
-
Isopropyl Methine (C7-H): This single proton is split by the six equivalent methyl protons into a septet. It is shifted further downfield (~3.35 ppm) due to its proximity to the aromatic ring.
-
Amine Protons (N-H): The two amine protons are expected to appear as a broad singlet around 3.60 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be highly variable depending on solvent and concentration.[4]
-
-
Aromatic Region (6.5 - 7.5 ppm):
-
The amino group (-NH₂) is a strong electron-donating group, which increases electron density at the ortho and para positions (C2, C6, and C4), causing the attached protons to be shielded and shifted upfield relative to benzene (7.36 ppm).[5] The alkyl groups are weakly electron-donating.
-
H-6: This proton is ortho to the electron-donating amino group and para to the ethyl group. It experiences strong shielding and is split by its ortho-neighbor H-5, resulting in a doublet around 7.00 ppm.
-
H-5: This proton is meta to the amino group and ortho to the ethyl group. It is split by H-6 (ortho-coupling, J ≈ 8.0 Hz) and H-2 (meta-coupling, J ≈ 2.0 Hz), appearing as a doublet of doublets around 6.65 ppm.
-
H-2: This proton is ortho to the amino group and meta to the isopropyl group. It is significantly shielded and shows only a small meta-coupling to H-5, resulting in a doublet around 6.70 ppm.
-
Part 2: Predicted ¹³C NMR Spectral Data
Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon environment produces a distinct peak.[6]
Predicted ¹³C NMR Data Table
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C11 (Ethyl CH₃) | ~ 15 |
| C8, C9 (Isopropyl CH₃) | ~ 23 |
| C10 (Ethyl CH₂) | ~ 27 |
| C7 (Isopropyl CH) | ~ 33 |
| C5 | ~ 112 |
| C2 | ~ 115 |
| C6 | ~ 127 |
| C4 | ~ 130 |
| C3 | ~ 138 |
| C1 | ~ 145 |
Expertise & Causality: Interpreting the Predicted ¹³C NMR Spectrum
-
Aliphatic Carbons (10 - 40 ppm): The chemical shifts of the aliphatic carbons are in the expected upfield region. The methyl carbons (C11, C8, C9) are the most shielded, followed by the methylene (C10) and methine (C7) carbons.
-
Aromatic Carbons (110 - 150 ppm):
-
The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The electron-donating amino group strongly shields the ortho (C2, C6) and para (C4) carbons.[7]
-
C1 (ipso-Amino): This carbon, directly attached to the nitrogen, is significantly deshielded and appears furthest downfield in the aromatic region (~145 ppm).
-
C3 & C4 (ipso-Alkyl): The carbons bearing the alkyl groups (C3 and C4) are deshielded relative to unsubstituted benzene carbons, with expected shifts around 138 ppm and 130 ppm, respectively.
-
C2, C5, C6: The remaining aromatic carbons (CH) are shielded by the amino group. C5 and C2, being ortho or para to the amino group, are expected at the most upfield positions (~112-115 ppm), while C6 is slightly less shielded (~127 ppm).
-
Part 3: Predicted Mass Spectrometry Data
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.[8] For a relatively small, volatile molecule like this compound, Electron Ionization (EI) is a suitable method.[9]
Predicted Mass Spectrum (Electron Ionization)
| m/z | Predicted Identity | Relative Intensity |
| 163 | [M]⁺• (Molecular Ion) | High |
| 148 | [M - CH₃]⁺ | Very High (Base Peak) |
| 134 | [M - C₂H₅]⁺ | Moderate |
| 120 | [M - C₃H₇]⁺ | Moderate |
Expertise & Causality: Interpreting the Predicted Mass Spectrum
The fragmentation of aromatic amines under EI is often directed by the stability of the resulting ions.[10]
-
Molecular Ion ([M]⁺• at m/z 163): As an aromatic compound, this compound is expected to show a prominent molecular ion peak, consistent with its molecular weight of 163.26. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which holds true here.[10]
-
Base Peak ([M - CH₃]⁺ at m/z 148): The most favorable fragmentation is typically the loss of a radical to form a stable carbocation. Alpha-cleavage (benzylic cleavage) is highly favored. The loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group results in a resonance-stabilized secondary benzylic carbocation. This is predicted to be the most stable fragment, and therefore the base peak (the most intense peak in the spectrum).
-
Other Fragments:
-
[M - C₂H₅]⁺ (m/z 134): Loss of an ethyl radical (•C₂H₅, 29 Da) from the ethyl group via benzylic cleavage would also produce a stable cation, leading to a significant peak.
-
[M - C₃H₇]⁺ (m/z 120): Loss of the entire isopropyl group as a radical (•C₃H₇, 43 Da) is another possible fragmentation pathway.
-
Caption: Predicted major fragmentation pathway for this compound under EI-MS.
Part 4: Experimental Protocols
To validate the predicted data, rigorous and well-defined experimental procedures are necessary. The following protocols outline the steps for acquiring high-quality NMR and MS data.
Experimental Workflow Overview
Caption: General experimental workflow for spectroscopic analysis.
Protocol 1: NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans (NS): 16.
-
Relaxation Delay (D1): 5 seconds (to ensure full relaxation for accurate integration).[11]
-
Acquisition Time (AQ): ~4 seconds.
-
Spectral Width (SW): 20 ppm.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.
-
-
¹³C NMR Spectroscopy:
-
Instrument: Same spectrometer as ¹H NMR (operating at ~100 MHz for ¹³C).
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans (NS): 1024 (or more, as needed for good signal-to-noise).
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 240 ppm.
-
-
Processing: Apply Fourier transform with an exponential multiplication (line broadening of ~1 Hz), phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Protocol 2: Mass Spectrometry Data Acquisition (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
GC Parameters:
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 50–400.[12]
-
Scan Rate: 2 scans/second.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion and key fragment ions. Compare the fragmentation pattern with the predicted data.
-
Conclusion
This guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, and mass spectrometry. By understanding the underlying principles of chemical shifts, coupling constants, and fragmentation pathways, researchers can confidently predict, acquire, and interpret the data necessary to confirm the structure and purity of this compound. The provided protocols offer a robust starting point for experimental validation, ensuring data integrity and scientific rigor in any research or development setting.
References
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Chemaxon. NMR Predictor. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 45096216, this compound. [Link]
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Do, Q. T., et al. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI, 2023. [Link]
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Onae, S., et al. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online, 2021. [Link]
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Banfi, D. & Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia, 2008. [Link]
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Chemistry LibreTexts. Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
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ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]
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Truman State University. GAS CHROMATOGRAPHY / MASS SPECTROMETRY. [Link]
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Lewis, R. G., & Dyer, D. S. AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC, 1968. [Link]
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ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]
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ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? [Link]
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A Technical Guide to the Solubility Profile of 4-Ethyl-3-isopropylaniline in Organic Solvents
Abstract
The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides an in-depth technical overview of the solubility profile of 4-Ethyl-3-isopropylaniline. While specific experimental data for this compound is not extensively published, this paper establishes a robust framework for its evaluation. We will delve into the theoretical principles governing its solubility based on its physicochemical properties, present an illustrative solubility profile derived from chemical first principles, and provide detailed, field-proven protocols for experimental determination using both equilibrium and high-throughput methods. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous approach to solubility assessment.
Introduction: The Critical Role of Solubility
This compound is a substituted aniline derivative with potential applications as a building block in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. Its molecular structure, featuring a polar amine group and a significant non-polar hydrocarbon scaffold, suggests a complex and highly variable solubility profile across different solvent classes.
Understanding this profile is not an academic exercise; it is a critical prerequisite for successful process development, formulation, and purification. Key decisions impacted by solubility include:
-
Reaction Solvent Selection: Ensuring reactants remain in solution to facilitate optimal reaction rates and minimize side-product formation.
-
Crystallization and Purification: Identifying suitable solvent/anti-solvent systems for efficient isolation and purification of the final product.
-
Formulation Development: For pharmaceutical applications, solubility in relevant media is a primary determinant of a drug's bioavailability.
-
Analytical Method Development: Choosing appropriate diluents for techniques like HPLC and UV/Vis spectroscopy.
This guide will provide the theoretical grounding and practical methodologies to comprehensively characterize the solubility of this compound.
Physicochemical Properties and Theoretical Solubility Considerations
The solubility of a solute in a solvent is governed by thermodynamics, primarily the Gibbs free energy of solution.[1] A qualitative but powerful predictor is the principle of "similia similibus solvuntur" or "like dissolves like."[2][3] To apply this, we must first understand the physicochemical nature of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | [4] |
| Molar Mass | 163.26 g/mol | [4] |
| Appearance | White to yellow powder/liquid | [5] |
| Boiling Point | 249.6 °C at 760 mmHg | [5] |
| XLogP3 | 3.2 - 3.5 | [4][5] |
| PSA (Polar Surface Area) | 26.02 Ų | [5] |
The molecule's structure contains:
-
A Polar Head: The aniline (-NH₂) group can act as a hydrogen bond donor and acceptor.
-
A Non-Polar Body: The benzene ring, ethyl group, and isopropyl group create a significant hydrophobic character.
The high XLogP3 value (>3) strongly indicates that the compound is lipophilic and will favor solubility in non-polar organic solvents over water.[4][5] However, the presence of the amine group provides a site for interaction with polar solvents, especially those that are protic or can accept hydrogen bonds. This duality is key to its behavior.
Caption: Interaction potential between molecular features and solvent classes.
Illustrative Solubility Profile
Based on the physicochemical properties, a plausible solubility profile can be predicted. This serves as a working hypothesis for experimental verification.
Table 2: Predicted Solubility of this compound at 25°C
| Solvent | Solvent Class | Predicted Solubility (mg/mL) | Rationale |
| Water | Polar Protic | < 0.1 | Highly unfavorable due to large non-polar structure. |
| n-Heptane | Non-Polar | 5 - 20 | Unfavorable interaction with the polar amine group limits solubility. |
| Toluene | Non-Polar (Aromatic) | 100 - 300 | Favorable π-π stacking with the benzene ring enhances solubility. |
| Methanol | Polar Protic | 50 - 150 | Can hydrogen bond with the amine, but the non-polar bulk is significant. |
| Acetonitrile (ACN) | Polar Aprotic | 150 - 400 | Good balance of polarity to solvate both parts of the molecule. |
| Tetrahydrofuran (THF) | Polar Aprotic | > 500 | Excellent balance of polarity and non-polar character. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 800 | Highly polar, strong H-bond acceptor, effectively solvates many organics. |
Experimental Determination of Equilibrium Solubility
The "gold standard" for solubility measurement is the Saturation Shake-Flask Method .[6] This technique determines the equilibrium solubility, which is a thermodynamic constant for a given solute, solvent, and temperature.[7]
Core Principle
The method involves agitating an excess of the solid compound in the solvent for a sufficient period to allow the system to reach equilibrium. Once equilibrium is established, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified.
Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.
Detailed Step-by-Step Protocol
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control[6]
-
Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)
-
Calibrated pipettes
-
Analytical balance
-
Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. "Excess" is critical; there must be visible solid remaining at the end of the experiment. A starting point is ~20-50 mg in 2 mL of solvent.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each test solvent into the corresponding vials.
-
Equilibration: Tightly cap the vials. Place them on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed.
-
Expert Insight: The goal of agitation is to ensure good mixing without creating a vortex, which can hinder dissolution.[6] Equilibrium time must be established. While 24 hours is often sufficient, a preliminary time-course experiment (testing at 4, 8, 24, and 48 hours) is required to validate that the concentration has plateaued.
-
-
Phase Separation: After equilibration, remove the vials and allow them to stand briefly. Separate the saturated liquid phase from the undissolved solid using one of the following methods:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.
-
Filtration: Use a syringe to draw up the supernatant and pass it through a chemically-resistant syringe filter directly into a clean analysis vial.
-
Trustworthiness Check: Filtration is often preferred as it robustly removes fine particulates. Pre-saturating the filter by passing a small amount of the solution through it first and discarding the initial filtrate prevents loss of analyte due to adsorption to the filter membrane.
-
-
Dilution: Carefully pipette a small, known aliquot of the clear supernatant into a larger, known volume of a suitable diluent to bring the concentration within the linear range of the analytical method. The diluent is often the mobile phase for HPLC or a non-absorbing solvent for UV-Vis. Record the dilution factor accurately.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (see Section 5) to determine its concentration.
-
Calculation: Calculate the original solubility using the measured concentration and the dilution factor.
Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
Analytical Quantification: UV/Vis Spectroscopy Method
For compounds with a UV chromophore, like this compound, UV-Vis spectroscopy is a rapid and reliable quantification method.[8][9]
Protocol for UV-Vis Quantification
-
Determine λmax: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol). Scan the solution from 200-400 nm to find the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Standards: Create a series of at least five standard solutions of known concentrations from a primary stock solution. The concentrations should bracket the expected concentration of your diluted samples.
-
Generate Calibration Curve: Measure the absorbance of each standard at the predetermined λmax. Plot Absorbance vs. Concentration (mg/mL). The plot must be linear with a correlation coefficient (R²) > 0.995.
-
Analyze Samples: Measure the absorbance of the diluted samples from the solubility experiment.
-
Calculate Concentration: Use the equation of the line from the calibration curve (y = mx + b, where y is absorbance and x is concentration) to calculate the concentration of the diluted samples.
Caption: Decision tree for selecting a suitable analytical method.
Conclusion
The solubility profile of this compound is dictated by the interplay of its polar aniline functionality and its non-polar alkyl-aromatic structure. This guide establishes a foundational understanding, predicting high solubility in moderately polar to polar aprotic solvents like THF and DMSO, and poor solubility in highly polar (water) or purely non-polar (heptane) media.
More importantly, this document provides the detailed, scientifically-grounded experimental framework necessary for any researcher to determine this profile with high confidence. By adhering to the principles of equilibrium and employing validated analytical techniques as outlined in the Shake-Flask protocol, scientists can generate the reliable, high-quality data essential for advancing chemical synthesis, process development, and pharmaceutical formulation.
References
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crystal structure analysis of 4-Ethyl-3-isopropylaniline
An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Ethyl-3-isopropylaniline
This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of the novel organic compound, this compound. Designed for researchers, medicinal chemists, and material scientists, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind critical experimental decisions. It outlines a self-validating workflow, from synthesis and crystallization to final structure refinement and interpretation, ensuring the generation of trustworthy and high-quality crystallographic data.
Introduction: The "Why" of Structural Analysis
This compound is a substituted aromatic amine, a class of compounds that serves as foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, governs its macroscopic properties, including solubility, melting point, stability, and bioavailability. For drug development professionals, understanding the crystal packing and intermolecular interactions is paramount for identifying stable polymorphs and designing effective active pharmaceutical ingredients (APIs).[2][3]
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement, bond lengths, bond angles, and stereochemistry of a crystalline solid.[2][4][5] This guide presents a hypothetical yet highly realistic workflow for the structural elucidation of this compound, establishing a robust framework for the characterization of new chemical entities.
Part 1: Material Preparation and High-Quality Crystal Growth
The success of any crystallographic analysis is contingent upon the quality of the single crystal. This section details the synthesis of the target compound and the critical techniques for obtaining diffraction-quality crystals.
Synthesis of this compound
A reliable synthesis is the prerequisite for obtaining pure material for crystallization. A common and effective method for preparing substituted anilines is the reduction of the corresponding nitroaromatic compound.
Protocol 1: Synthesis via Reduction
-
Nitration: Begin with the commercially available starting material, 1-ethyl-2-isopropylbenzene. Perform a regioselective nitration reaction to yield 4-ethyl-3-isopropylnitrobenzene.
-
Reduction: Dissolve the purified nitro-compound in ethanol. Add a reducing agent, such as iron powder in the presence of a catalytic amount of hydrochloric acid.[6] The use of iron is a classic, cost-effective, and high-yielding method for this transformation.
-
Workup and Purification: After the reaction goes to completion (monitored by TLC), neutralize the mixture and perform an extraction with an organic solvent like ethyl acetate. The crude product is then purified using column chromatography on silica gel to yield pure this compound, which appears as a pale yellow oil or low-melting solid.[7]
The Art of Crystallization
Obtaining a single crystal suitable for SC-XRD—typically 0.1-0.3 mm in size with well-defined faces and no internal fractures—is often the most challenging step. The goal is to create a supersaturated solution from which the molecule can slowly and orderly precipitate.
Causality: Slow crystal growth is essential. Rapid precipitation leads to the formation of polycrystalline powders or poorly ordered crystals that are unsuitable for single-crystal diffraction.[2]
Common Crystallization Techniques:
-
Slow Evaporation: The most straightforward method. The purified compound is dissolved in a suitable solvent (e.g., hexane, ethanol, or a mixture) to near saturation. The vial is covered with a perforated film and left undisturbed. The slow evaporation of the solvent gradually increases the concentration, leading to crystal formation.
-
Vapor Diffusion (Layering): This technique is excellent for controlling the rate of saturation. The compound is dissolved in a "good" solvent (e.g., dichloromethane). This solution is placed in a small vial, which is then placed inside a larger, sealed jar containing a "poor" solvent (e.g., hexane) in which the compound is less soluble.[8] The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.
-
Slow Cooling: The compound is dissolved in a minimal amount of solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 4°C), causing crystallization.
For this compound, a non-polar compound, a solvent system like hexane/ethyl acetate using slow evaporation would be a primary choice.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once a suitable crystal is obtained, the next step is to analyze it using a diffractometer to measure how it scatters X-rays.
The Overall Workflow
The process from mounting the crystal to obtaining a processed data file follows a standardized yet highly technical workflow.
Caption: SC-XRD Experimental Workflow.
Detailed Experimental Protocol
Protocol 2: SC-XRD Data Acquisition
-
Crystal Mounting: A well-formed single crystal is selected under a microscope, picked up using a cryo-loop, and coated in a cryoprotectant oil (e.g., Paratone-N). The loop is then mounted on a goniometer head on the diffractometer.
-
Cryo-Cooling: The crystal is immediately cooled to a low temperature, typically 100 K (-173 °C), using a stream of liquid nitrogen vapor.
-
Rationale: At cryogenic temperatures, atomic thermal vibrations are significantly reduced, leading to less diffuse scattering and higher quality diffraction data at high angles. This results in a more precise final structure.[9]
-
-
Centering and Unit Cell Determination: The crystal is centered in the X-ray beam. A series of initial diffraction images are taken to locate reflections, which are then indexed to determine the preliminary unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the crystal's symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves a series of scans where the crystal is rotated through different angles (e.g., omega and phi scans). Data is collected using a modern detector like a CCD or CMOS detector.
-
Data Integration: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot (reflection) while subtracting the background noise.
-
Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in beam intensity and detector response. An absorption correction is applied to correct for the absorption of X-rays by the crystal itself, which is crucial for accurate intensity measurements. The output is a reflection file (e.g., an HKL file) containing the Miller indices (h,k,l) and the corresponding intensity for each reflection.
Part 3: Structure Solution, Refinement, and Validation
With a processed data file, the next phase is to determine the atomic arrangement that produced the observed diffraction pattern.
The Path from Data to Structure
This process is iterative, involving the generation of an initial model and its subsequent refinement against the experimental data.
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Thermodynamic Stability of 4-Ethyl-3-isopropylaniline: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic stability of 4-Ethyl-3-isopropylaniline, a substituted aniline derivative of interest in pharmaceutical and chemical research. In the absence of extensive publicly available experimental data for this specific molecule, this document synthesizes established principles of chemical stability, the influence of alkyl substituents on the aniline core, and standard analytical methodologies for stability assessment. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for evaluating the thermodynamic stability of this and structurally related compounds.
Introduction: The Critical Role of Thermodynamic Stability in Drug Development
The thermodynamic stability of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a cornerstone of drug development. It dictates the compound's shelf-life, storage conditions, and potential degradation pathways, all of which have profound implications for safety, efficacy, and regulatory approval. A thorough understanding of a molecule's inherent stability is paramount to de-risking the development process and ensuring the quality of the final drug product.
Substituted anilines are a prevalent motif in medicinal chemistry. The nature and position of substituents on the aromatic ring and the amino group can significantly influence the molecule's electronic properties, reactivity, and, consequently, its stability. In this compound, the presence of electron-donating ethyl and isopropyl groups is expected to impact the electron density of the aromatic system and the basicity of the amino group, thereby affecting its thermodynamic stability.
This guide will delve into the theoretical underpinnings of the stability of substituted anilines and provide detailed experimental workflows for its empirical determination.
Theoretical Assessment of Stability: The Influence of Alkyl Substituents
2.1. Electronic Effects of Alkyl Groups:
Both the ethyl and isopropyl groups are electron-donating substituents.[3] This electron-donating nature increases the electron density on the benzene ring and the nitrogen atom of the amino group.[4] An increase in electron density on the nitrogen atom generally leads to increased basicity compared to unsubstituted aniline. However, this enhanced electron density can also make the aromatic ring more susceptible to electrophilic attack and oxidation, which are potential degradation pathways.
2.2. Steric Hindrance:
The isopropyl group, in particular, introduces steric bulk around the amino group. This steric hindrance can play a dual role. On one hand, it can shield the amino group from reacting with other molecules, potentially increasing its kinetic stability. On the other hand, significant steric strain can raise the ground-state energy of the molecule, potentially lowering its thermodynamic stability.
2.3. Potential Degradation Pathways:
For aniline and its derivatives, common degradation pathways include:
-
Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric species. The presence of electron-donating groups can accelerate this process. Atmospheric oxidation is a common cause of discoloration in anilines.
-
Polymerization: Under certain conditions, such as exposure to acid or light, anilines can undergo polymerization.
-
Reactions with excipients: In a formulated drug product, the aniline moiety can potentially react with other components, leading to degradation.
A proposed logical relationship for assessing the stability of this compound is outlined in the following diagram:
Caption: Logical workflow for assessing the thermodynamic stability of this compound.
Experimental Determination of Thermodynamic Stability
Given the lack of published data, experimental analysis is crucial. The following sections detail the primary techniques for assessing the thermal stability of a compound like this compound.
3.1. Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for identifying thermal transitions such as melting, crystallization, and decomposition. By measuring the heat flow into or out of a sample as a function of temperature, one can determine the onset temperature of decomposition, which is a key indicator of thermal stability.
3.1.1. Experimental Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, inert DSC pan (e.g., aluminum). Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below any expected transitions (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature above the expected decomposition point (e.g., 350 °C).
-
Maintain a constant flow of an inert purge gas (e.g., nitrogen at 50 mL/min) throughout the experiment to prevent oxidative degradation.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The onset temperature of the exothermic decomposition peak provides a measure of the thermal stability.
3.2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time.[5] It is highly effective for determining decomposition temperatures, assessing thermal stability, and quantifying volatile content.[6]
3.2.1. Experimental Protocol for TGA Analysis:
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of this compound onto the TGA sample pan.[7]
-
Instrument Setup: Tare the balance and place the sample pan in the TGA furnace.
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 or 20 °C/min).[8]
-
Conduct the experiment under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition without oxidation.[9] An oxidizing atmosphere (air) can be used to assess oxidative stability.
-
-
Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The temperature at which significant weight loss begins is a key indicator of the onset of decomposition. The derivative of the TGA curve can be used to identify the temperatures of maximum rates of weight loss.
Caption: Experimental workflow for DSC and TGA analysis.
3.3. Data Summary Table
While specific data for this compound is unavailable, the following table provides a template for summarizing key stability data obtained from experimental analysis. For context, some physical properties of the molecule are included.[10][11]
| Parameter | Value | Method/Source |
| Physical Properties | ||
| Molecular Formula | C11H17N | PubChem[10] |
| Molecular Weight | 163.26 g/mol | PubChem[10] |
| Boiling Point | 249.6 °C at 760 mmHg | Echemi[11] |
| Thermal Stability Data (Hypothetical) | ||
| Melting Point | To be determined | DSC |
| Onset of Decomposition (N2) | To be determined | TGA/DSC |
| Temperature of Max. Decomposition Rate | To be determined | TGA (DTG curve) |
| Residue at 600 °C (N2) | To be determined | TGA |
Accelerated Stability Studies
For pharmaceutical applications, understanding stability under various storage conditions is critical. Accelerated stability studies, where the product is subjected to elevated temperature and humidity, are used to predict long-term stability and determine shelf-life.[12][13]
4.1. Principles of Accelerated Stability Assessment:
These studies are based on the Arrhenius equation, which relates the rate of a chemical reaction to temperature.[13] By exposing the compound to stressed conditions (e.g., 40 °C / 75% RH, 50 °C / 75% RH), the degradation process is expedited, and the data can be extrapolated to predict stability at recommended storage conditions (e.g., 25 °C / 60% RH).[14][15]
4.2. Protocol for an Accelerated Stability Study:
-
Batch Selection: Use at least three batches of this compound to assess batch-to-batch variability.
-
Storage Conditions: Store samples in controlled environment chambers at a minimum of three conditions, for example:
-
25 °C / 60% RH (Long-term)
-
30 °C / 65% RH (Intermediate)
-
40 °C / 75% RH (Accelerated)
-
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated conditions).[14]
-
Analytical Testing: At each time point, analyze the samples for:
-
Appearance: Visual inspection for color change or physical form.
-
Purity: Using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Moisture Content: Karl Fischer titration.
-
-
Data Evaluation: Plot the purity of this compound as a function of time for each condition. Use this data to model the degradation kinetics and extrapolate to determine the shelf-life.
Conclusion
While direct thermodynamic data for this compound is not extensively documented, a robust stability assessment can be performed by applying fundamental principles and established analytical techniques. The electron-donating nature of the ethyl and isopropyl substituents likely influences its basicity and susceptibility to oxidation. A combination of DSC and TGA provides a solid foundation for understanding its intrinsic thermal stability. For pharmaceutical development, these initial studies must be complemented by comprehensive accelerated stability testing to establish a reliable shelf-life and ensure product quality and safety. This guide provides the theoretical framework and practical methodologies for undertaking such a critical evaluation.
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An In-Depth Technical Guide to 4-Ethyl-3-isopropylaniline: From Chemical Intermediate to Biological Implications
A Note on Scope: Publicly available research directly investigating the specific biological activities of 4-Ethyl-3-isopropylaniline is limited. This guide provides a comprehensive analysis based on its primary industrial role as a chemical intermediate and predicts its potential biological effects through structural analogy to the broader class of aniline derivatives. It further outlines robust methodologies for the experimental determination of its biological profile.
Introduction and Chemical Profile
This compound is an organic compound belonging to the substituted aniline family.[1][2] Its chemical structure, featuring an aniline core with ethyl and isopropyl groups, makes it a valuable precursor in multi-step organic syntheses.[3][4] While not a widely studied agent for direct biological application, its significance lies in its role as a key building block for agriculturally important chemicals.[5][6]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | PubChem[1] |
| Molecular Weight | 163.26 g/mol | PubChem[1] |
| CAS Number | 1899-06-5 | PubChem[1] |
| Appearance | White to yellow powder | Echemi[2] |
| Boiling Point | 249.6ºC at 760 mmHg | Echemi[2] |
| Density | 0.935 g/cm³ | Echemi[2] |
| LogP | 3.54 | Echemi[2] |
Industrial Synthesis and Application: Precursor to Pendimethalin
The primary documented application of this compound is as an intermediate in the synthesis of Pendimethalin, a selective dinitroaniline herbicide.[3][5] The synthesis involves the condensation of a xylidine derivative (structurally related to this compound) followed by a nitration step to produce the final active herbicide.[3][4]
Indirect Biological Activity: The Mode of Action of Pendimethalin
Understanding the biological activity of pendimethalin provides indirect context for the chemical class to which this compound belongs. Pendimethalin is a pre-emergent herbicide that controls weeds by inhibiting the very early stages of growth.[7][8]
-
Mechanism: Its primary mode of action is the disruption of microtubule formation during mitosis (cell division) in susceptible plants.[9][10]
-
Target: Pendimethalin binds to the protein tubulin, preventing it from polymerizing into functional microtubules.[7][10][11][12]
-
Effect: Without a proper microtubule spindle apparatus, chromosomes cannot separate correctly during cell division.[10][13] This arrests cell division and elongation, particularly in the root and shoot tips of germinating seedlings, preventing them from emerging from the soil.[7][8][9][14]
This specific action against plant tubulin provides selectivity, as it does not significantly affect the tubulin in established crops or in animal and fungal cells.[9][11][12]
Caption: Mechanism of Pendimethalin, derived from this compound.
Predicted Biological Activities and Toxicology Profile (Based on Structural Analogy)
As a substituted aniline, this compound is predicted to share toxicological properties common to this chemical class. Aromatic amines are known for a range of adverse biological effects.[15][16]
Hematotoxicity: Methemoglobinemia
A primary toxicological concern for aniline and its derivatives is the induction of methemoglobinemia.[17][18]
-
Mechanism: The parent aniline compound is metabolized in the body, often to N-hydroxylamines.[17] These metabolites can enter red blood cells and oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin.
-
Effect: Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis, fatigue, dizziness, and in severe cases, cardiac and respiratory arrest.[17][18] Structurally similar compounds like 4-isopropylaniline are noted for this potential hazard.[18]
Carcinogenicity and Genotoxicity
Aniline is classified by the International Agency for Research on Cancer (IARC) as a Group 2A agent, meaning it is probably carcinogenic to humans, with a specific link to bladder cancer.[19]
-
Mechanism: Exposure to aniline has been shown to cause oxidative DNA damage in animal models.[19] This damage, if not adequately repaired, can lead to mutations and increase the risk of tumorigenesis. Many aromatic amines are recognized as potent carcinogens and mutagens.[15]
General Toxicity
Aniline derivatives are generally considered toxic if inhaled, ingested, or absorbed through the skin.[15][19]
-
Irritation: Compounds like 4-isopropylaniline are known to cause skin, eye, and respiratory irritation.[18][20][21]
-
Systemic Effects: Overexposure can lead to symptoms including headache, nausea, and vomiting.[20]
Proposed Experimental Workflows for Biological Characterization
Given the lack of specific data, a systematic investigation is required to define the biological activity profile of this compound. The following protocols outline a standard, tiered approach for initial toxicological and metabolic screening.
Caption: Tiered workflow for characterizing unknown biological activity.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration at which the compound causes cell death.
-
Cell Culture: Plate a relevant cell line (e.g., HepG2 human liver cells) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells. Incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the concentration-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Protocol: Bacterial Reverse Mutation Assay (Ames Test)
This assay screens for the mutagenic potential of a chemical.
-
Strain Preparation: Use several strains of Salmonella typhimurium with different mutations in the histidine operon (e.g., TA98, TA100).
-
Metabolic Activation (Optional but Recommended): Prepare an S9 fraction from rat liver homogenates to simulate mammalian metabolism, as some compounds only become mutagenic after metabolic activation.
-
Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a control buffer.
-
Plating: Pour the mixture onto a minimal glucose agar plate, which lacks histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Analysis: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.
Protocol: In Vitro Metabolic Stability Assay
This protocol assesses how quickly the compound is metabolized by liver enzymes.
-
System Preparation: Prepare an incubation mixture containing liver microsomes (human or rat), a NADPH-generating system (cofactor for CYP450 enzymes), and buffer in a 96-well plate. Pre-warm to 37°C.
-
Initiate Reaction: Add this compound (typically at 1 µM final concentration) to the mixture to start the reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Processing: Centrifuge the plate to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
Conclusion
While direct biological data for this compound is scarce, its identity as a key intermediate for the dinitroaniline herbicide pendimethalin and its classification as a substituted aniline provide a strong basis for predicting its biological and toxicological profile. The primary indirect biological relevance is its role in producing a compound that potently inhibits plant cell division. Direct effects on human and animal systems are likely to mirror those of other aniline derivatives, with potential for hematotoxicity (methemoglobinemia) and genotoxicity. The experimental protocols detailed herein provide a clear and robust framework for the definitive characterization of its biological activities, a necessary step for any comprehensive risk assessment for professionals in research and drug development.
References
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The Industrial Potential of 4-Ethyl-3-isopropylaniline: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of Substituted Anilines
Aniline and its derivatives are foundational pillars in the chemical industry, serving as versatile intermediates in the synthesis of a vast array of commercially significant products.[1][2] From life-saving pharmaceuticals to vibrant dyes and high-performance polymers, the reactivity of the aniline scaffold, characterized by an amino group attached to a benzene ring, allows for extensive chemical modifications.[1][3][4] This guide delves into the untapped potential of a specific, lesser-known derivative, 4-Ethyl-3-isopropylaniline. While direct industrial applications of this compound are not widely documented, its molecular architecture suggests a promising future in several high-value sectors. By examining the established roles of analogous alkylated anilines, we can project the potential applications and synthetic utility of this compound, providing a roadmap for future research and development.
Physicochemical Properties of this compound
A comprehensive understanding of a compound's physical and chemical properties is paramount for predicting its behavior in industrial processes and biological systems. The following table summarizes the key known properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | PubChem |
| Molecular Weight | 163.26 g/mol | PubChem |
| Appearance | White to yellow powder | Echemi |
| Boiling Point | 249.6°C at 760 mmHg | Echemi |
| Density | 0.935 g/cm³ | Echemi |
| Refractive Index | 1.533 | Echemi |
The presence of both ethyl and isopropyl groups on the aniline ring contributes to the molecule's lipophilicity, a characteristic that can be advantageous in applications requiring solubility in organic solvents or permeation through biological membranes, such as in agrochemicals and pharmaceuticals.
Proposed Synthesis of this compound
The synthesis of alkylated anilines can be achieved through various established methods, most commonly involving the alkylation of an aniline precursor or the reduction of a corresponding nitrobenzene derivative. A plausible and industrially scalable synthetic route for this compound is proposed below.
Experimental Protocol: Two-Step Synthesis
Step 1: Friedel-Crafts Alkylation of 4-Nitrotoluene
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, charge 4-nitrotoluene and a suitable solvent (e.g., dichloromethane or carbon disulfide).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
-
Alkylation: Add 2-chloropropane dropwise from the dropping funnel while maintaining the low temperature. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-ethyl-3-isopropylnitrobenzene.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: In a hydrogenation reactor, dissolve the 4-ethyl-3-isopropylnitrobenzene from the previous step in a suitable solvent, such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a hydrogenation catalyst, for example, palladium on carbon (Pd/C) or Raney nickel.
-
Hydrogenation: Pressurize the reactor with hydrogen gas and heat the mixture. Monitor the reaction progress by thin-layer chromatography or gas chromatography.
-
Work-up: Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield this compound. The crude product can be further purified by vacuum distillation.
Caption: Proposed two-step synthesis of this compound.
Potential Industrial Applications
Based on the extensive applications of other substituted anilines, this compound is a promising candidate for use in several key industries.
Pharmaceutical Synthesis
Aniline derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals, including analgesics, antihistamines, and antimalarials.[3][5] The amino group of aniline is a versatile functional handle that allows for the construction of more complex molecular architectures.[6] For instance, the well-known analgesic paracetamol (acetaminophen) is synthesized from aniline.[3]
Potential Role of this compound:
The lipophilic nature imparted by the ethyl and isopropyl groups could enhance the bioavailability of a drug molecule by facilitating its passage through cell membranes. This makes this compound an attractive starting material for the synthesis of novel therapeutic agents where increased lipid solubility is desired.
Agrochemical Intermediates
The agrochemical industry heavily relies on aniline derivatives for the production of herbicides, fungicides, and pesticides.[7][8] The biological activity of these compounds can be fine-tuned by modifying the substituents on the aniline ring.
Potential Role of this compound:
The alkyl substituents on this compound could contribute to the efficacy and selectivity of a novel agrochemical. The overall molecular shape and electronic properties are key determinants of a pesticide's interaction with its target site, and the specific substitution pattern of this aniline derivative could lead to the development of more effective and environmentally benign crop protection agents.
Polymer and Materials Science
Anilines are key components in the production of high-performance polymers such as polyurethanes and polyamides.[4][5] They can act as monomers, chain extenders, or cross-linking agents. Furthermore, substituted anilines can be polymerized to form conductive polymers with applications in sensors and electronic devices.[9][10] Alkylated anilines also serve as antioxidants in rubber and lubricants, preventing oxidative degradation.[11]
Potential Role of this compound:
-
Monomer for Specialty Polymers: The unique substitution pattern could lead to polymers with tailored properties, such as improved solubility in common organic solvents, enhanced thermal stability, or specific optoelectronic characteristics.
-
Antioxidant: The alkyl groups may enhance its performance as a radical scavenger, making it a candidate for use as an antioxidant in plastics, rubber, and industrial oils.
Dye Synthesis
Historically, aniline was the cornerstone of the synthetic dye industry.[4][8] The diazotization of the amino group, followed by a coupling reaction, is a classic method for producing azo dyes, which constitute a large and important class of colorants.[12][13]
Diazotization and Azo Coupling Workflow
-
Diazotization: The primary aromatic amine (this compound) is treated with nitrous acid (generated in-situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[14][15]
-
Azo Coupling: The diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component, such as a phenol or another aniline derivative, to form a brightly colored azo compound.[12]
Caption: General workflow for azo dye synthesis from an aniline derivative.
Potential Role of this compound:
The ethyl and isopropyl groups would influence the final color of the azo dye. These substituents can cause a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the absorption spectrum. Furthermore, the increased lipophilicity could improve the dye's affinity for synthetic fibers.
Safety and Handling
Substituted anilines should be handled with appropriate safety precautions in a well-ventilated laboratory or industrial setting. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Outlook
While this compound is not yet a widely utilized industrial chemical, its structural similarity to other commercially important substituted anilines strongly suggests its potential in a variety of applications. Its unique combination of ethyl and isopropyl substituents offers opportunities for the development of novel pharmaceuticals, agrochemicals, and advanced materials with tailored properties. This guide serves as a foundational document to encourage and direct further research into the synthesis and application of this promising, yet underexplored, chemical intermediate. The logical next steps for researchers would be to validate the proposed synthetic routes, fully characterize the compound, and begin to explore its utility in the application areas outlined herein.
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A Technical Guide to the Reactivity and Electronic Effects of Substituents on 4-Ethyl-3-isopropylaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Abstract
This technical guide provides an in-depth analysis of the reactivity and electronic properties of 4-Ethyl-3-isopropylaniline. As a polysubstituted aniline, its chemical behavior is governed by a nuanced interplay of electronic and steric effects imparted by the amino, ethyl, and isopropyl groups. This document will dissect these influences to predict the molecule's reactivity in key synthetic transformations, including electrophilic aromatic substitution, diazotization, and oxidation. Detailed experimental protocols are provided to serve as a practical resource for researchers investigating this compound and its analogs in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.
Introduction: The Significance of Substituted Anilines
Aniline and its derivatives are fundamental building blocks in modern chemistry, forming the core scaffold of numerous pharmaceuticals, agrochemicals, dyes, and polymers. The strategic placement of substituents on the aniline ring allows for the fine-tuning of a molecule's physicochemical properties, such as basicity, nucleophilicity, and metabolic stability. This compound, with its unique substitution pattern, presents an interesting case study in predicting chemical reactivity. The presence of two alkyl groups, one of which is ortho to the amine, creates a distinct electronic and steric environment that dictates its behavior in chemical reactions. Understanding these underlying principles is paramount for the rational design of novel molecules and synthetic pathways.
Structural and Electronic Analysis
The reactivity of this compound is a direct consequence of the electronic and steric contributions of its substituents. The amino group is a powerful activating group, while the ethyl and isopropyl groups, through their inductive and steric effects, modulate this reactivity.
The Activating Influence of the Amino Group
The lone pair of electrons on the nitrogen atom of the amino group is delocalized into the aromatic π-system through resonance. This increases the electron density of the benzene ring, making it significantly more susceptible to attack by electrophiles compared to unsubstituted benzene.[1] This electron-donating effect is most pronounced at the ortho and para positions relative to the amino group, directing incoming electrophiles to these sites.[1]
Electronic Effects of Alkyl Substituents: An Inductive Push
Both the ethyl group at the 4-position and the isopropyl group at the 3-position are electron-donating groups through an inductive effect (+I). They push electron density into the aromatic ring, further enhancing its activation by the amino group. The combined inductive effects of these two alkyl groups make the aromatic ring of this compound highly electron-rich and thus, highly reactive towards electrophiles.
A quantitative measure of these electronic effects can be understood through Hammett substituent constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing ability of a substituent.[2][3]
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |
| Ethyl | -0.15 | -0.07 |
| Isopropyl | -0.15 | -0.07 |
| Table 1: Hammett Substituent Constants for Ethyl and Isopropyl Groups.[4] |
The negative values of the Hammett constants for both ethyl and isopropyl groups confirm their electron-donating nature.
Steric Hindrance: The "Ortho Effect"
The isopropyl group at the 3-position is ortho to the amino group, introducing significant steric hindrance. This steric bulk can influence reactivity in several ways:
-
Shielding the Amino Group: The isopropyl group can physically block the approach of reagents to the nitrogen atom, potentially slowing down reactions that occur directly at the amino group, such as acylation.
-
Inhibiting Planarity: In ortho-substituted anilines, steric hindrance can disrupt the planarity of the amino group with the benzene ring.[5] This can reduce the extent of resonance between the nitrogen lone pair and the π-system, thereby decreasing the activating effect of the amino group.
-
The Ortho Effect: Ortho-substituted anilines are generally weaker bases than aniline, regardless of whether the substituent is electron-donating or electron-withdrawing.[6][7] This phenomenon, known as the "ortho effect," is attributed to a combination of steric hindrance to solvation of the anilinium ion and electronic effects.[6][8]
The Taft steric parameter (Es) provides a quantitative measure of the steric bulk of a substituent.
| Substituent | Taft Steric Parameter (Es) |
| Ethyl | -0.07 |
| Isopropyl | -0.47 |
| Table 2: Taft Steric Parameters.[9][10] |
The more negative value of Es for the isopropyl group compared to the ethyl group quantifies its greater steric bulk.
Predicted Reactivity in Key Transformations
The interplay of the electronic and steric effects discussed above allows for the prediction of the reactivity of this compound in several key chemical transformations.
Electrophilic Aromatic Substitution
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the combined electron-donating effects of the amino, ethyl, and isopropyl groups.[1] The directing influence of these substituents will determine the position of substitution.
The amino group is a strong ortho, para-director. The ethyl group is also an ortho, para-director. The isopropyl group is an ortho, para-director. The positions ortho to the amino group are 2 and 6. The position para to the amino group is not available.
-
Position 2: Ortho to the amino group and ortho to the isopropyl group. This position is highly activated electronically but also highly sterically hindered.
-
Position 5: Para to the isopropyl group and meta to the amino and ethyl groups.
-
Position 6: Ortho to the amino group and meta to the isopropyl and ethyl groups. This position is electronically activated and less sterically hindered than position 2.
Therefore, electrophilic substitution is most likely to occur at position 6 , as it represents the best balance of electronic activation and steric accessibility. Substitution at position 2 would be significantly disfavored due to severe steric hindrance from the adjacent isopropyl group.
Caption: Predicted regioselectivity in electrophilic aromatic substitution.
Diazotization
Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form diazonium salts.[11][12] This reaction is fundamental for the synthesis of a wide variety of aromatic compounds. The diazotization of this compound is expected to proceed readily, although the steric hindrance from the ortho-isopropyl group might slightly decrease the reaction rate compared to unhindered anilines. The resulting diazonium salt can then be used in subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions.
Oxidation
Anilines are susceptible to oxidation, and the products can vary depending on the oxidant and reaction conditions.[13] The electron-rich nature of this compound makes it prone to oxidation.[14] Strong oxidizing agents are likely to lead to the formation of complex polymeric materials, a common outcome for anilines.[15] Milder oxidation may lead to the formation of azoxybenzenes or, under specific conditions, nitrobenzenes. The steric hindrance around the amino group could potentially influence the product distribution in oxidation reactions.
Proposed Synthetic and Experimental Protocols
The following protocols are designed to serve as a starting point for the synthesis and investigation of the reactivity of this compound.
Proposed Synthesis of this compound
A plausible synthetic route to this compound could start from a commercially available substituted benzene derivative, followed by a series of standard aromatic transformations. One possible approach is outlined below.
Caption: Proposed synthetic workflow for this compound.
Protocol:
-
Friedel-Crafts Acylation: To a solution of 2-isopropylaniline in a suitable solvent (e.g., dichloromethane), add aluminum chloride at 0 °C. Acetyl chloride is then added dropwise, and the reaction is stirred at room temperature until completion. The reaction is quenched with water and the product, 4-amino-3-isopropylacetophenone, is extracted and purified.
-
Reduction: The ketone intermediate is then reduced to the corresponding ethyl group. This can be achieved through a Clemmensen reduction (amalgamated zinc and hydrochloric acid) or a Wolff-Kishner reduction (hydrazine and a strong base). The choice of reduction method will depend on the compatibility of other functional groups. The final product, this compound, is then purified by distillation or chromatography.
Experimental Protocol: Bromination (Electrophilic Aromatic Substitution)
This protocol aims to investigate the regioselectivity of electrophilic aromatic substitution on this compound.
Materials:
-
This compound
-
Bromine
-
Acetic acid
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise to the cooled aniline solution with constant stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into a beaker containing a solution of sodium bisulfite to quench any unreacted bromine.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS and NMR to determine the regioselectivity of the bromination. Purification can be achieved by column chromatography.
Experimental Protocol: Diazotization and Azo Coupling
This protocol demonstrates the formation of a diazonium salt and its subsequent use in an azo coupling reaction.
Materials:
-
This compound
-
Sodium nitrite
-
Concentrated hydrochloric acid
-
β-Naphthol
-
Sodium hydroxide
-
Ethanol
Procedure:
-
Diazotization: Dissolve this compound in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for 15-20 minutes at this temperature.
-
Azo Coupling: In a separate beaker, dissolve β-naphthol in an aqueous solution of sodium hydroxide and cool it to 0-5 °C. Slowly add the previously prepared diazonium salt solution to the β-naphthol solution with vigorous stirring. A colored azo dye should precipitate.
-
Isolate the azo dye by filtration, wash with cold water, and recrystallize from ethanol.
Conclusion
This compound is a molecule whose reactivity is finely tuned by the electronic and steric nature of its substituents. The powerful activating and ortho,para-directing amino group, further enhanced by the inductive effects of the ethyl and isopropyl groups, renders the aromatic ring highly susceptible to electrophilic attack. However, the steric bulk of the ortho-isopropyl group plays a crucial role in modulating this reactivity, both at the amino group and on the aromatic ring. By understanding these fundamental principles, researchers can predict the outcomes of various chemical transformations and strategically utilize this compound and its analogs in the synthesis of novel compounds with desired properties for applications in drug discovery and materials science. The provided experimental protocols offer a practical framework for the further investigation of this intriguing molecule.
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Methodological & Application
The Use of 4-Ethyl-3-isopropylaniline in Polymer Synthesis: A Guide to Niche Applications
An Application Note and Protocol Guide
Abstract
This document provides a detailed technical guide for researchers and scientists on the potential applications of 4-Ethyl-3-isopropylaniline in polymer synthesis. While not a conventional monomer for high-performance polymers like polyamides or polyimides due to its monofunctional nature, its unique structure as a substituted aromatic amine opens up specialized applications. This guide focuses on its role as a curing agent for epoxy resins, where its bulky alkyl substituents can modify curing kinetics and final material properties. Additionally, its potential use as a comonomer in the synthesis of soluble conducting polymers is explored. We provide theoretical background, detailed experimental protocols, and expected outcomes, grounded in the established principles of polymer chemistry.
Introduction to this compound: Structure and Reactivity
This compound is an aromatic amine characterized by the presence of two distinct alkyl groups on the benzene ring: an ethyl group at position 4 and a sterically hindering isopropyl group at position 3, ortho to the amine functionality[1]. This substitution pattern is critical to its chemical behavior in polymerization reactions.
Chemical Structure:
The primary amine (-NH₂) group provides two active hydrogens, making it a reactive site for nucleophilic addition reactions, which is the basis for its utility as a curing agent. The electron-donating nature of the ethyl and isopropyl groups increases the electron density on the aromatic ring and the nucleophilicity of the amine. However, the bulky isopropyl group adjacent to the amine introduces significant steric hindrance, which can be expected to decrease its reaction rate compared to less substituted anilines like aniline or diaminodiphenyl methane (DDM).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 163.26 g/mol | [1] |
| Appearance | Liquid (Expected) | Inferred |
| Boiling Point | ~117-118 °C at 18 mmHg | [2] (for 3-isopropylaniline) |
| Amine Hydrogen Equivalent Weight (AHEW) | 163.26 g/eq | Calculated |
Application as a Curing Agent for Epoxy Resins
Aromatic amines are a cornerstone class of curing agents for epoxy resins, valued for imparting high thermal stability, excellent chemical resistance, and robust mechanical properties to the cured polymer network[3][4]. This compound can function as a specialized curing agent, with its unique structure offering a distinct profile of reactivity and performance.
Mechanistic Insight and Rationale
The curing of epoxy resins with a primary amine proceeds via a nucleophilic ring-opening reaction. Each of the two active hydrogens on the amine nitrogen atom can react with an epoxy group, forming a hydroxyl group and a secondary, and subsequently tertiary, amine linkage. This process builds a cross-linked, three-dimensional thermoset network[3].
The key differentiating factor for this compound is the steric hindrance from the ortho-isopropyl group. This is expected to:
-
Decrease Reactivity: The bulky group physically obstructs the approach of the epoxy ring to the amine nitrogen, slowing down the curing reaction.
-
Increase Pot Life: A slower reaction rate translates to a longer pot life (working time) for the resin-hardener mixture, which can be advantageous for manufacturing large or complex composite parts[5].
-
Require Higher Curing Temperatures: To overcome the higher activation energy barrier imposed by steric hindrance, elevated temperatures are likely necessary to achieve a complete cure in a reasonable timeframe[4].
-
Modify Network Structure: The bulky, non-reactive alkyl groups become incorporated into the polymer network. This can disrupt the tight chain packing typical of aromatic epoxy systems, potentially lowering the glass transition temperature (Tg) but possibly improving toughness and solubility characteristics.
Experimental Workflow for Epoxy Curing
The following diagram outlines the typical workflow for evaluating a new curing agent with a standard epoxy resin.
Caption: Workflow for epoxy resin curing and characterization.
Protocol: Curing of DGEBA with this compound
This protocol describes the curing of a standard liquid epoxy resin, Bisphenol A diglycidyl ether (DGEBA), using a stoichiometric amount of this compound.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) resin (Epoxy Equivalent Weight, EEW = ~188 g/eq)
-
This compound (AHEW = 163.26 g/eq)
-
Aluminum weighing dishes or silicone molds
-
Vacuum oven
-
Mechanical stirrer with heating mantle
Procedure:
-
Stoichiometric Calculation: The required amount of curing agent is calculated to provide one amine hydrogen for every epoxy group.
-
Parts by weight of amine per 100 parts of resin (phr) = (AHEW / EEW) * 100
-
phr = (163.26 / 188) * 100 ≈ 86.8 phr
-
-
Resin Preparation: Place 100.0 g of DGEBA resin into a beaker. Heat the resin to 60-70 °C to reduce its viscosity. Place the beaker in a vacuum oven and degas for 20-30 minutes to remove any entrapped air or moisture.
-
Mixing: Remove the degassed resin from the oven. While maintaining the temperature at 60 °C and stirring, slowly add 86.8 g of this compound. Continue stirring for 5-10 minutes until the mixture is homogeneous.
-
Casting and Curing: Pour the clear mixture into pre-heated molds. Place the molds in a programmable oven and apply the following cure schedule (Note: This is a proposed starting point and may require optimization).
-
Ramp to 120 °C and hold for 2 hours.
-
Ramp to 150 °C and hold for 3 hours.
-
-
Post-Curing: After the initial cure, increase the oven temperature to 175 °C (approximately 20-30 °C above the expected Tg) and hold for an additional 2 hours to ensure the reaction goes to completion.
-
Cooling and Demolding: Turn off the oven and allow the samples to cool slowly to room temperature before demolding.
-
Characterization: Analyze the cured polymer using DSC to determine the Tg, TGA to assess thermal stability, and FTIR to confirm the consumption of the epoxy groups (disappearance of the peak at ~915 cm⁻¹).
Application in Conducting Polymer Synthesis
Conducting polymers, such as polyaniline, are often intractable materials with poor solubility, limiting their processability. A common strategy to overcome this is to copolymerize aniline with substituted anilines. The bulky, non-polar alkyl groups of this compound make it an excellent candidate as a comonomer to enhance the solubility of polyaniline in common organic solvents.
Mechanistic Insight and Rationale
The chemical oxidative polymerization of aniline proceeds via the formation of radical cations, which then couple, typically at the para-position, to form the polymer chain[6]. By introducing this compound into the reaction mixture, a random copolymer can be formed.
-
Solubility Enhancement: The large alkyl side groups act as "spacers" between the rigid polymer backbones, disrupting the inter-chain packing and π-π stacking. This weakens the intermolecular forces, allowing solvent molecules to penetrate and dissolve the polymer[7].
-
Trade-off in Conductivity: While solubility is improved, the inclusion of the substituted monomer will likely decrease the electrical conductivity of the material. The alkyl groups disrupt the continuous π-conjugation along the polymer backbone, which is essential for charge transport. Furthermore, steric hindrance may lead to more structural defects or favor ortho-coupling over the desired para-coupling[7].
Protocol: Synthesis of a Soluble Aniline/4-Ethyl-3-isopropylaniline Copolymer
This protocol describes the synthesis of a 9:1 molar ratio copolymer of aniline and this compound.
Materials:
-
Aniline (distilled prior to use)
-
This compound
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Ammonium hydroxide, 1 M
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Monomer Solution: In a 250 mL flask, combine 8.38 g (0.09 mol) of aniline and 1.63 g (0.01 mol) of this compound. Add 100 mL of 1 M HCl and stir in an ice bath (0-5 °C) until the monomers are fully dissolved.
-
Initiator Solution: In a separate beaker, dissolve 22.8 g (0.1 mol) of ammonium persulfate in 50 mL of 1 M HCl. Cool this solution in the ice bath.
-
Polymerization: Slowly add the APS solution dropwise to the stirring monomer solution over 30 minutes. The reaction mixture will turn dark green/black, indicating polymerization. Continue stirring in the ice bath for 4-6 hours.
-
Work-up and Purification:
-
Filter the polymer precipitate using a Büchner funnel.
-
Wash the precipitate extensively with 1 M HCl until the filtrate is colorless.
-
Wash with methanol to remove unreacted monomers and oligomers.
-
Continue washing until the filtrate is colorless.
-
-
Doping/De-doping (for solubility testing):
-
To obtain the soluble emeraldine base form, suspend the filtered polymer in 100 mL of 1 M ammonium hydroxide and stir for 2 hours.
-
Filter, wash with deionized water until the washings are neutral, and then wash with methanol.
-
Dry the final dark powder under vacuum at 60 °C for 24 hours.
-
-
Characterization: Test the solubility of the dried emeraldine base powder in solvents like NMP or m-cresol. Characterize the polymer using FTIR, UV-Vis spectroscopy, and four-point probe conductivity measurements (on a pressed pellet of the re-doped HCl salt).
Polymer Characterization Workflow
Caption: Workflow for conducting copolymer synthesis and characterization.
Table 2: Expected Properties of Copolymers vs. Homopolymers
| Property | Polyaniline (PANI) | P(Aniline-co-EIA) | Rationale |
| Solubility (Base form) | Insoluble in common solvents | Soluble in NMP, m-cresol | Alkyl groups disrupt chain packing[7]. |
| Conductivity (HCl salt) | 1-10 S/cm | 10⁻² - 10⁻⁴ S/cm | Disruption of π-conjugation by comonomer. |
| FTIR Spectroscopy | C-N, quinoid, benzenoid peaks | Additional peaks for C-H stretching of alkyl groups | Indicates incorporation of the comonomer. |
| Processability | Poor | Good (solution casting) | Enhanced solubility allows for film formation. |
Conclusion
This compound represents a specialty chemical rather than a bulk polymer building block. Its primary utility in polymer science lies in the strategic modification of existing polymer systems. As an epoxy curing agent, it offers the potential for formulating systems with long pot lives and modified thermomechanical properties due to the steric hindrance and bulk of its substituents. As a comonomer for conducting polymers like polyaniline, it serves as a powerful tool for enhancing solubility, thereby enabling easier processing and the fabrication of films and coatings. The protocols and insights provided in this guide offer a robust starting point for researchers to explore and harness the unique characteristics of this molecule in their polymer development programs.
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Application Notes & Protocols for 4-Ethyl-3-isopropylaniline in Agrochemical Development
Foreword: The Enduring Legacy and Future Potential of Anilines in Crop Protection
The aniline scaffold, a deceptively simple benzene ring bearing an amino group, represents a cornerstone in the edifice of modern synthetic chemistry. Its true power, however, is unleashed through the strategic substitution of its aromatic ring. In the realm of agrochemical development, substituted anilines are not merely starting materials; they are versatile platforms from which a remarkable diversity of herbicides, fungicides, and insecticides have been engineered.[1][2][3] The specific nature and placement of substituents on the aniline ring profoundly influence the molecule's physicochemical properties, mode of action, and biological specificity. This guide focuses on a lesser-explored yet promising scaffold: 4-Ethyl-3-isopropylaniline. We will delve into its potential as a precursor for novel agrochemical active ingredients, providing a conceptual framework and detailed, field-proven synthetic protocols to empower researchers in their quest for next-generation crop protection solutions.
Compound Profile: this compound
This compound is an aromatic amine characterized by ethyl and isopropyl substituents on the benzene ring.[4] The presence of these alkyl groups imparts a degree of lipophilicity that can be advantageous for bioavailability and movement within plant or fungal tissues. The primary amino group is a versatile chemical handle, amenable to a wide array of chemical transformations.
| Property | Value | Source |
| Molecular Formula | C11H17N | PubChem[4] |
| Molecular Weight | 163.26 g/mol | PubChem[4] |
| CAS Number | 1899-06-5 | PubChem[4] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | Not available | |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents. |
The strategic placement of the ethyl and isopropyl groups suggests potential for creating molecules with specific steric and electronic properties that could lead to high-potency interactions with biological targets. The structural similarity to 4-isopropylaniline, a known precursor to the herbicide isoproturon, further underscores its potential in agrochemical synthesis.[5][6]
Core Synthetic Pathways for Agrochemical Candidates
The reactivity of the aniline amino group allows for its incorporation into several classes of known agrochemicals. The following sections detail the synthesis of key intermediates and final compounds.
Synthesis of N-Acyl Anilide Derivatives: A Gateway to Fungicides
Acylation of the amino group of this compound can lead to the formation of N-acyl anilides. This class of compounds is known for its fungicidal activity, often targeting the succinate dehydrogenase enzyme in the fungal respiratory chain.[7]
Causality: The acylation reaction transforms the basic amino group into a neutral amide, altering the molecule's polarity and hydrogen bonding capabilities. The nature of the acyl group can be varied to fine-tune biological activity.
Caption: Synthesis of phenylurea derivatives from this compound.
Synthesis of Schiff Base Derivatives: Precursors for Insecticides and Fungicides
Condensation of this compound with various aldehydes or ketones yields Schiff bases (imines). These can be active in their own right or serve as intermediates for more complex heterocyclic structures with insecticidal or fungicidal properties. [8][9] Causality: The C=N double bond of the Schiff base is a reactive center that can participate in various biological interactions. The substituents on both the aniline and aldehyde/ketone components can be modified to modulate activity.
Caption: Formation of Schiff bases from this compound.
Hypothetical Application Protocols
The following protocols are illustrative and designed to be self-validating through clear procedural steps and analytical checkpoints.
Protocol 1: Synthesis of a Novel Fungicide Candidate (Aryl Amide)
Objective: To synthesize N-(4-ethyl-3-isopropylphenyl)-2-(trifluoromethyl)benzamide, a hypothetical fungicide candidate.
Materials:
-
This compound (1.0 eq)
-
2-(Trifluoromethyl)benzoyl chloride (1.05 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add pyridine (1.5 eq) dropwise.
-
Acylation: While maintaining the temperature at 0 °C, add a solution of 2-(trifluoromethyl)benzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of a Novel Herbicide Candidate (Phenylurea)
Objective: To synthesize 1-(4-ethyl-3-isopropylphenyl)-3,3-dimethylurea, a hypothetical herbicide candidate.
Materials:
-
This compound (1.0 eq)
-
Dimethylcarbamoyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Acetonitrile, anhydrous
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous acetonitrile.
-
Carbamoylation: Add dimethylcarbamoyl chloride (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 50 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice water.
-
Isolation: Collect the resulting precipitate by vacuum filtration, washing with cold water.
-
Purification: Recrystallize the solid from ethanol/water to obtain the pure product.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and melting point analysis.
Biological Screening Workflow
A tiered screening approach is recommended to efficiently evaluate the biological activity of newly synthesized derivatives.
Caption: Tiered biological screening workflow for agrochemical candidates.
Protocol 3: Primary Fungicidal Screening (Mycelial Growth Inhibition)
-
Culture Preparation: Grow fungal pathogens (e.g., Botrytis cinerea, Phytophthora infestans) on potato dextrose agar (PDA).
-
Compound Preparation: Dissolve synthesized compounds in DMSO to create stock solutions.
-
Assay: Add appropriate aliquots of the stock solutions to molten PDA to achieve final concentrations (e.g., 1, 10, 100 µg/mL).
-
Inoculation: Place a mycelial plug from the edge of an actively growing fungal culture in the center of each treated plate.
-
Incubation: Incubate the plates at the optimal temperature for fungal growth.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals and calculate the percentage of growth inhibition relative to a DMSO control.
Protocol 4: Primary Herbicidal Screening (Seedling Growth Inhibition)
-
Planting: Sow seeds of indicator plants (e.g., Amaranthus retroflexus, Echinochloa crus-galli) in small pots or multi-well plates.
-
Treatment: Apply the synthesized compounds as a pre-emergent (to the soil surface) or post-emergent (to the foliage) spray at a defined rate (e.g., 1 kg/ha ).
-
Growth Conditions: Place the treated plants in a growth chamber with controlled light, temperature, and humidity.
-
Evaluation: After 14-21 days, visually assess the plants for phytotoxicity symptoms (e.g., stunting, chlorosis, necrosis) and compare them to untreated controls.
Data Interpretation and Lead Optimization
The data from the primary screens will identify initial "hit" compounds. Structure-activity relationship (SAR) studies can then be initiated. For example, if an N-acyl anilide shows promising fungicidal activity, a library of analogs with different acyl groups can be synthesized to explore the impact of electronics and sterics on potency. This iterative process of synthesis and screening is central to lead optimization.
Conclusion
This compound represents a valuable, yet underexplored, building block for the discovery of novel agrochemicals. Its substituted aniline core is a proven scaffold in numerous commercially successful products. By applying the synthetic and screening protocols outlined in this guide, researchers can systematically explore the potential of this compound and its derivatives to address the ongoing challenges in global agriculture, from evolving pest resistance to the need for more environmentally benign crop protection solutions.
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Gershon, H., McNeil, M. W., Parmegiani, R., & Godfrey, P. K. (1971). Antifungal Activity of Substituted Nitrobenzenes and Anilines. Applied Microbiology, 22(3), 438–440. [Link]
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Gershon, H., McNeil, M. W., Parmegiani, R., & Godfrey, P. K. (1971). Antifungal activity of substituted nitrobenzenes and anilines. Applied microbiology, 22(3), 438–440. [Link]
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National Center for Biotechnology Information. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from [Link]
- Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.
-
PubMed Central. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
- Google Patents. (n.d.). CN105622428A - Preparation method of 3-methyl-4-isopropylaniline.
- Google Patents. (n.d.). CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof.
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Application Notes and Protocols for the Use of 4-Ethyl-3-isopropylaniline as a Precursor for Novel Herbicides
Introduction: The Quest for Novel Herbicides and the Potential of Substituted Anilines
The escalating challenge of herbicide-resistant weeds and the continuous need for more sustainable and selective crop protection solutions drive the ongoing search for novel herbicide candidates.[1] Substituted anilines are a cornerstone in agrochemical synthesis, serving as versatile precursors for a wide range of active ingredients, including numerous commercial herbicides.[2] The specific substitution pattern on the aniline ring is a critical determinant of the final compound's biological activity, selectivity, and environmental fate. This guide focuses on 4-Ethyl-3-isopropylaniline, a unique starting material with a substitution pattern that offers potential for the development of new herbicidal molecules.
This document provides a comprehensive technical guide for researchers and scientists in the field of drug and agrochemical development. It outlines detailed synthetic protocols for the derivatization of this compound into several classes of potential herbicides, methodologies for their biological evaluation, and insights into structure-activity relationship (SAR) studies.
Chemical Profile of this compound
A thorough understanding of the precursor's properties is fundamental to designing successful synthetic strategies.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | |
| Molecular Weight | 163.26 g/mol | |
| Appearance | Off-white to yellow powder | |
| Boiling Point | 249.6 °C at 760 mmHg | |
| Density | 0.935 g/cm³ | |
| CAS Number | 1899-06-5 |
The presence of the amino group and the substituted aromatic ring provides two key reactive sites for derivatization. The ethyl and isopropyl groups introduce lipophilicity, which can influence the compound's uptake and translocation in plants.
Synthetic Pathways to Novel Herbicides from this compound
The following sections detail the synthesis of three distinct classes of potential herbicides starting from this compound: Anilides, Substituted Ureas, and Dinitroanilines.
Synthesis of Novel Anilide Herbicides
Anilide herbicides are a well-established class of agrochemicals. The synthesis of novel anilides from this compound can be readily achieved through N-acylation.[3][4]
Caption: General workflow for the synthesis of anilide herbicides.
This protocol describes a representative N-acylation reaction.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.2 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a stirred solution of this compound in anhydrous DCM (0.2 M) under a nitrogen atmosphere at 0 °C, add pyridine.
-
Slowly add acetyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure anilide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality behind Experimental Choices:
-
Anhydrous Conditions: Prevents the hydrolysis of the highly reactive acetyl chloride.
-
Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Aqueous Workup: Removes the pyridinium hydrochloride salt and any unreacted starting materials.
Synthesis of Novel Substituted Urea Herbicides
Substituted ureas are another significant class of herbicides.[5] Their synthesis from this compound can be achieved by reaction with an isocyanate.
Caption: General workflow for the synthesis of substituted urea herbicides.
Materials:
-
This compound (1.0 eq)
-
Methyl isocyanate (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
Procedure:
-
Dissolve this compound in anhydrous THF (0.3 M) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methyl isocyanate to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. The product often precipitates out of the solution.
-
If a precipitate has formed, collect the solid by vacuum filtration.
-
Wash the solid with cold hexanes to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with hexanes to induce crystallization.
-
Dry the product under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality behind Experimental Choices:
-
Aprotic Solvent: THF is a good solvent for the reactants and does not react with the isocyanate.
-
No External Base: The aniline is sufficiently nucleophilic to react with the isocyanate without the need for a base.
-
Precipitation/Crystallization: The urea products are often crystalline solids with limited solubility in nonpolar solvents like hexanes, allowing for easy purification.
Synthesis of Novel Dinitroaniline Herbicides
Dinitroaniline herbicides are a class of pre-emergent herbicides that inhibit root growth by disrupting microtubule formation.[2][6][7] The synthesis involves the nitration of the aniline precursor.
Caption: General workflow for the synthesis of dinitroaniline herbicides.
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Concentrated Nitric acid (HNO₃)
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Caution: This reaction is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
Slowly add this compound to concentrated sulfuric acid at 0 °C with vigorous stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the aniline solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality behind Experimental Choices:
-
Mixed Acid: The combination of sulfuric and nitric acids generates the nitronium ion (NO₂⁺), the active electrophile for nitration.
-
Low Temperature: Controls the highly exothermic nitration reaction and minimizes side product formation.
-
Quenching on Ice: Safely neutralizes the strong acid and precipitates the organic product.
Biological Evaluation of Novel Herbicide Candidates
The synthesized compounds must be evaluated for their herbicidal activity. This is typically done through a tiered screening process, starting with simple in vitro or in vivo assays and progressing to more complex greenhouse and field trials.
Pre-Emergent Herbicidal Activity Bioassay
This assay evaluates the effect of the compounds on seed germination and early seedling growth.[8]
Materials:
-
Seeds of monocot (e.g., ryegrass, Lolium perenne) and dicot (e.g., cress, Lepidium sativum) weed species.
-
Petri dishes with filter paper.
-
Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO).
-
A known herbicide as a positive control (e.g., trifluralin for dinitroanilines).
-
Solvent-only as a negative control.
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
Apply a known volume of each dilution to the filter paper in the Petri dishes and allow the solvent to evaporate.
-
Place a set number of seeds (e.g., 20) on the treated filter paper.
-
Add a standard volume of deionized water to each dish.
-
Seal the Petri dishes and place them in a growth chamber with controlled light and temperature.
-
After 7-14 days, measure the germination percentage and the root and shoot length of the seedlings.
-
Calculate the inhibition percentage relative to the negative control.
Data Presentation:
| Compound | Concentration (µM) | Ryegrass Root Inhibition (%) | Cress Root Inhibition (%) |
| A-1 | 1 | ||
| 10 | |||
| 100 | |||
| U-1 | 1 | ||
| 10 | |||
| 100 | |||
| D-1 | 1 | ||
| 10 | |||
| 100 | |||
| Control | - | 0 | 0 |
Post-Emergent Herbicidal Activity Bioassay
This assay assesses the effect of the compounds on established seedlings.[9]
Materials:
-
Pots with a standard soil mix.
-
Seedlings of monocot and dicot weed species at the 2-3 leaf stage.
-
Test compounds formulated as a sprayable solution with a surfactant.
-
A known post-emergent herbicide as a positive control.
-
A formulation blank as a negative control.
-
A laboratory spray chamber.
Procedure:
-
Grow the weed species in pots in a greenhouse.
-
At the 2-3 leaf stage, treat the plants with the test compounds at various application rates using a laboratory spray chamber.
-
Return the plants to the greenhouse.
-
Assess the plants for phytotoxicity (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment.
-
Visual assessment is often done on a scale of 0 (no effect) to 100 (complete kill).
-
Determine the GR₅₀ (the dose required to cause a 50% reduction in growth) for active compounds.
Structure-Activity Relationship (SAR) and Lead Optimization
The initial screening results will provide valuable information on the relationship between the chemical structure of the synthesized derivatives and their herbicidal activity.[10][11][12] For example, modifications to the acyl group in the anilides, the substituent on the urea nitrogen, or the position of the nitro groups in the dinitroanilines will influence their biological activity. This SAR data will guide the synthesis of further analogues to optimize potency, selectivity, and metabolic stability.
Conclusion
This compound is a promising precursor for the synthesis of novel herbicide candidates. This guide provides a foundational framework for the synthesis and evaluation of anilide, substituted urea, and dinitroaniline derivatives. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to explore the chemical space around this unique starting material and potentially discover the next generation of crop protection solutions.
References
-
Frontiers in Plant Science. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. [Link]
-
PubMed. (2018). One-pot Synthesis of Anilides, Herbicidal Activity and Molecular Docking Study. [Link]
-
Wikipedia. (n.d.). Trifluralin. [Link]
-
Cambridge Core. (2017). Behavior of Dinitroaniline Herbicides in Plants. [Link]
-
National Center for Biotechnology Information. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. [Link]
-
Semantic Scholar. (n.d.). The Physiology and Mode of Action of the Dinitroaniline Herbicides. [Link]
-
PubMed. (1998). Synthesis and evaluation of dinitroanilines for treatment of cryptosporidiosis. [Link]
-
Montana State University Extension. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. [Link]
-
ResearchGate. (2018). One-pot synthesis of anilides, herbicidal activity and molecular docking study. [Link]
-
ResearchGate. (n.d.). Commercial synthesis of trifluralin. [Link]
-
NC State Extension Publications. (2016). Conducting a Bioassay For Herbicide Residues. [Link]
-
Scientific Reports. (2019). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. [Link]
-
SpringerLink. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. [Link]
-
Semantic Scholar. (2019). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. [Link]
-
Wikipedia. (n.d.). Dinitroaniline. [Link]
-
MDPI. (2024). Theoretical Study of Structural and Electronic Trends of the Sulfonylurea Herbicides Family. [Link]
-
Asian Journal of Chemistry. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. [Link]
-
Nebraska Extension Publications. (n.d.). A Quick Test for Herbicide Carry-over in the Soil. [Link]
-
ResearchGate. (n.d.). Urea synthesis from aniline and CO2 and CS2. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES. [Link]
-
Virginia Cooperative Extension. (n.d.). Conducting a Bioassay for Herbicide Residues When is a bioassay warranted? [Link]
-
AOSA-SCST. (n.d.). Herbicide Bioassay Study Guide. [Link]
-
National Center for Biotechnology Information. (2024). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). [Link]
-
MDPI. (n.d.). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]
-
MDPI. (2021). Development of an Agar Bioassay Sensitivity Test in Alopecurus myosuroides for the Pre-Emergence Herbicides Cinmethylin and Flufenacet. [Link]
-
University of Saskatchewan. (n.d.). Using a Plant Bioassay to Detect Herbicide Residue. [Link]
-
ResearchGate. (n.d.). Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates. [Link]
-
SciSpace. (n.d.). Green Approach Toward the Synthesis of N-Substituted Anilines via Smile Rearrangement Using Amberlite IR-400 Resin. [Link]
-
ACS Publications. (n.d.). Structure-activity studies of tetrazole urea herbicides. [Link]
-
Scientific Reports. (2019). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. [Link]
-
ResearchGate. (2025). Structure–activity relationships for a new family of sulfonylurea herbicides. [Link]
-
Royal Society of Chemistry. (2022). Quantitative structure–activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. [Link]
-
PubMed. (2016). N-Arylazetidines: Preparation through Anionic Ring Closure. [Link]
-
ResearchGate. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. [Link]
-
PubMed. (n.d.). A new practical one-pot conversion of phenols to anilines. [Link]
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Application Note: High-Throughput Quantification of 4-Ethyl-3-isopropylaniline in Complex Matrices by LC-MS/MS and GC-MS
Abstract
This application note presents robust and validated analytical methodologies for the sensitive and selective quantification of 4-Ethyl-3-isopropylaniline in complex matrices such as plasma, wastewater, and soil. Given the industrial significance and potential toxicological relevance of alkylated anilines, reliable analytical methods are imperative for research, drug development, and environmental monitoring. Two primary analytical approaches are detailed: a high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method ideal for biological matrices, and a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for environmental samples. This document provides in-depth protocols, from sample preparation to data analysis, grounded in established scientific principles and regulatory guidelines to ensure data integrity and trustworthiness.
Introduction
This compound is a substituted aniline that may be encountered as an intermediate in chemical synthesis, a metabolite in drug development, or an environmental contaminant. Its accurate quantification in complex biological and environmental matrices is crucial for pharmacokinetic studies, toxicological risk assessment, and environmental remediation monitoring. The inherent complexity of these matrices necessitates highly selective and sensitive analytical methods to overcome interferences and achieve low detection limits.
This guide provides two distinct, yet complementary, workflows for the analysis of this compound. The choice of method depends on the specific matrix, required sensitivity, and available instrumentation. The LC-MS/MS method offers rapid analysis with minimal sample preparation, making it ideal for large sample batches typical in clinical or preclinical studies. The GC-MS method, while often requiring more extensive sample preparation, provides excellent chromatographic resolution and is a well-established technique for the analysis of semi-volatile organic compounds in environmental samples.
The protocols herein are designed to be self-validating, incorporating quality control measures and adhering to principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | PubChem[5] |
| Molecular Weight | 163.26 g/mol | PubChem[5] |
| Boiling Point | 249.6 °C at 760 mmHg | Echemi[2] |
| XLogP3 | 3.2 | PubChem[5] |
| Appearance | White to yellow powder | Echemi[2] |
The relatively high boiling point and moderate logP value indicate that this compound is a semi-volatile and moderately hydrophobic compound, making it amenable to both reversed-phase liquid chromatography and gas chromatography.
Method 1: LC-MS/MS for Quantification in Human Plasma
This method is optimized for high-throughput analysis of this compound in human plasma, a common matrix in drug metabolism and pharmacokinetic studies.
Rationale and Causality
The selection of LC-MS/MS is driven by its high sensitivity, selectivity, and speed. A simple protein precipitation sample preparation is employed to minimize sample handling time and potential for analyte loss. A deuterated internal standard (IS), Aniline-d5, is proposed to compensate for matrix effects and variations in instrument response, ensuring accuracy and precision.[6] While a deuterated analog of the specific analyte would be ideal, Aniline-d5 provides a structurally related compound that will behave similarly during ionization and is commercially available.
Experimental Workflow
Sources
Application Notes and Protocols: 4-Ethyl-3-isopropylaniline as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Substituted Aniline
4-Ethyl-3-isopropylaniline is an aromatic amine that holds significant promise as a versatile building block in the landscape of organic synthesis. Its unique substitution pattern, featuring both an ethyl and an isopropyl group ortho and meta to the amino functionality, respectively, offers a nuanced electronic and steric profile. This arrangement can be strategically exploited to direct further chemical transformations and to impart specific physicochemical properties to target molecules. This document serves as a comprehensive technical guide, providing in-depth application notes and detailed protocols for the synthesis and utilization of this compound in the development of novel agrochemicals and dyestuffs. The methodologies presented herein are grounded in established chemical principles and are designed to be both informative and practically applicable for researchers in both academic and industrial settings.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective application in synthesis. This compound is a substituted aniline with the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol [1]. Key physicochemical data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | [1] |
| Molecular Weight | 163.26 g/mol | [1] |
| Appearance | Reported as a white to yellow powder | [2] |
| Boiling Point | 249.6 °C at 760 mmHg | |
| Density | 0.935 g/cm³ | [2] |
| Refractive Index | 1.533 | [2] |
| CAS Number | 1899-06-5 | [1] |
-
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, with their coupling patterns revealing their substitution positions. The ethyl group would exhibit a characteristic triplet and quartet, while the isopropyl group would show a septet and a doublet. The protons of the amine group would appear as a broad singlet.
-
¹³C NMR: The spectrum would display unique signals for each of the carbon atoms in the molecule, with the chemical shifts indicating their electronic environment.
-
IR Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹, C-H stretches from the alkyl and aromatic groups, and C=C stretching vibrations from the benzene ring[6][7][8].
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (163.26 g/mol )[1].
Synthesis of this compound: A Representative Protocol
While a specific, peer-reviewed synthesis for this compound is not extensively documented in the public literature, a plausible and efficient synthetic route can be designed based on well-established organic chemistry principles, particularly the Friedel-Crafts alkylation of an appropriately substituted aniline or the reduction of a corresponding nitroaromatic compound. The following protocol is a representative method based on the alkylation of 3-isopropylaniline, a commercially available starting material.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound via Friedel-Crafts ethylation of 3-isopropylaniline.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative example based on established chemical reactions for similar compounds. Researchers should conduct a thorough risk assessment and optimize the conditions for their specific laboratory setup.
Materials:
-
3-Isopropylaniline
-
Ethyl bromide
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 3-isopropylaniline (1.0 equivalent) dropwise to the stirred suspension. Following the addition, add ethyl bromide (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The rationale for using a Lewis acid like AlCl₃ is to generate a carbocation or a highly polarized complex from the ethyl bromide, which then acts as the electrophile for the aromatic substitution on the electron-rich aniline ring[9][10][11][12][13]. The amino group of the aniline is a strong activating group, directing the incoming ethyl group to the ortho and para positions. The steric hindrance from the isopropyl group is expected to favor substitution at the para position.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl. This will hydrolyze the aluminum complexes and neutralize the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine. This removes any remaining acidic and aqueous impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Applications in Agrochemical Synthesis
Substituted anilines are pivotal intermediates in the synthesis of a wide array of agrochemicals, particularly herbicides[14][15][16]. The specific substitution pattern of this compound can be leveraged to synthesize novel herbicidal compounds with potentially enhanced efficacy and selectivity. The lipophilicity imparted by the ethyl and isopropyl groups can influence the compound's uptake and translocation within the target weed species.
Representative Protocol: Synthesis of a Phenylurea Herbicide
Phenylurea herbicides are a well-established class of compounds that act by inhibiting photosynthesis. The following is a representative protocol for the synthesis of a novel phenylurea herbicide using this compound as a key building block. This is based on the known synthesis of herbicides like Isoproturon from 4-isopropylaniline[17].
Workflow for Phenylurea Herbicide Synthesis
Caption: A generalized workflow for the synthesis of a phenylurea herbicide from this compound.
Detailed Experimental Protocol
Materials:
-
This compound
-
Triphosgene (a safer substitute for phosgene gas)
-
Triethylamine
-
Anhydrous toluene
-
Dimethylamine (solution in a suitable solvent or as a gas)
-
Standard laboratory glassware for handling moisture-sensitive and hazardous reagents
Procedure:
-
Isocyanate Formation: In a fume hood, dissolve this compound (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene. To this solution, add a solution of triphosgene (0.4 equivalents) in anhydrous toluene dropwise at 0 °C. The triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by IR spectroscopy, looking for the disappearance of the N-H stretch of the starting aniline and the appearance of the characteristic strong isocyanate (-N=C=O) stretch around 2250-2275 cm⁻¹.
-
Urea Formation: Once the formation of the isocyanate is complete, cool the reaction mixture to 0 °C. Bubble dimethylamine gas through the solution or add a solution of dimethylamine (1.2 equivalents) dropwise. This reaction is typically rapid and exothermic.
-
Work-up and Purification: After the reaction is complete, quench with water and separate the organic layer. Wash the organic layer with dilute acid and then brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting solid phenylurea herbicide can be purified by recrystallization.
Applications in Dye Synthesis
Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute a large and commercially important class of colorants[18][19][20]. The amino group of this compound can be readily diazotized and then coupled with a variety of aromatic compounds (coupling components) to produce a wide range of colors. The ethyl and isopropyl substituents can influence the shade, lightfastness, and solubility of the resulting dye.
Representative Protocol: Synthesis of an Azo Dye
The following protocol outlines a general procedure for the synthesis of a simple azo dye using this compound as the diazo component and 2-naphthol as the coupling component.
Workflow for Azo Dye Synthesis
Caption: A generalized workflow for the synthesis of an azo dye from this compound and 2-naphthol.
Detailed Experimental Protocol
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization: Dissolve this compound (1.0 equivalent) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath. To this cooled solution, add a pre-cooled aqueous solution of sodium nitrite (1.0 equivalent) dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is crucial and requires low temperatures to prevent its decomposition.
-
Coupling Reaction: In a separate beaker, dissolve 2-naphthol (1.0 equivalent) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.
-
Dye Formation: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. An intensely colored precipitate of the azo dye should form immediately. The alkaline conditions are necessary for the coupling reaction with the phenolic compound.
-
Isolation and Purification: Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction. Collect the precipitated dye by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in a desiccator.
Conclusion
This compound is a valuable and versatile building block with significant potential in organic synthesis. Its unique substitution pattern offers opportunities for the creation of novel molecules with tailored properties for applications in the agrochemical and dye industries. The representative protocols provided in this guide, based on established chemical principles, offer a solid foundation for researchers to explore the synthetic utility of this promising intermediate. Further research into the synthesis and applications of this compound is warranted to fully unlock its potential in the development of new and improved chemical products.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-Ethyl-N-isopropylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). N-isopropyl-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Azo dye. Retrieved from [Link]
-
University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
-
PubChem. (n.d.). 4-Isopropyl-3-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Where do 4-ethylaniline and 3, 4-dimethyaniline fall on the IR spectrum?. Retrieved from [Link]
-
EBSCO. (n.d.). Azo compound (Azo dye) | Research Starters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel–Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
mzCloud. (n.d.). 4 Isopropylaniline. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of p-isopropylaniline. Retrieved from [Link]
-
YouTube. (2021, September 16). Friedel-Crafts Alkylation | Mechanism, Limitations & Difference from Acylation. Retrieved from [Link]
-
PubMed. (2019). Synthetic agrochemicals: a necessary clarification about their use exposure and impact in crop protection. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of n-isopropylaniline by catalytic distillation. Retrieved from [Link]
-
Nature. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Retrieved from [Link]
-
MDPI. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Retrieved from [Link]
-
NIST. (n.d.). Aniline, 3-ethyl-. Retrieved from [Link]
-
PubMed. (2008). Synthesis, in vitro and in vivo characterization of novel ethyl dioxy phosphate prodrug of propofol. Retrieved from [Link]
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- 5. 4-Isopropylaniline(99-88-7) 1H NMR [m.chemicalbook.com]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Ethyl-3-isopropylaniline
Welcome to the technical support center for the purification of 4-Ethyl-3-isopropylaniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this substituted aniline. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve the highest possible purity for your compound.
Compound Profile: this compound
Before delving into purification, understanding the physical properties of the target compound is critical for selecting and optimizing the appropriate technique.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | [1][2] |
| Molecular Weight | 163.26 g/mol | [1][2] |
| Boiling Point | ~249.6 °C at 760 mmHg | [2] |
| Density | ~0.935 g/cm³ | [2] |
| Appearance | Colorless to pale yellow or brown liquid/powder | [2] |
| Solubility | Insoluble in water; soluble in organic solvents | [3][4] |
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and purification of crude this compound.
Q1: My crude this compound is a dark brown or reddish oil. Is this normal, and what causes the color?
A1: Yes, this is very common. Anilines are notoriously susceptible to aerial oxidation.[5] The color you are observing is due to the formation of highly colored polymeric oxidation byproducts.[6] While the presence of these impurities may not interfere with all subsequent reactions, it is a clear indicator that purification is necessary for high-purity applications.
Q2: What are the most likely impurities in my crude sample besides oxidation products?
A2: Impurities are typically derived from the synthetic route used. If prepared via the reduction of a nitroaromatic precursor (e.g., 1-ethyl-2-isopropyl-4-nitrobenzene), common impurities include:
-
Unreacted Starting Material: The parent nitro-compound.
-
Reaction Intermediates: Partially reduced species like nitroso or hydroxylamine compounds.
-
Solvents and Reagents: Residual solvents or leftover reagents from the work-up.[7]
Q3: What are the primary purification techniques for this compound?
A3: The most effective methods are:
-
Vacuum Distillation: Ideal for separating the liquid aniline from non-volatile (polymeric) or highly volatile impurities. Given its high atmospheric boiling point (~250 °C), vacuum distillation is essential to prevent thermal decomposition.[6]
-
Column Chromatography: Useful for achieving very high purity by separating compounds based on polarity. However, special considerations are necessary for amines on standard silica gel.[8][9]
-
Acid-Base Extraction: An excellent initial clean-up step to separate the basic aniline from any neutral or acidic impurities.[10]
Q4: How do I choose the best purification strategy for my needs?
A4: The optimal strategy depends on the initial purity of your crude material and the final purity required. A multi-step approach is often best. The flowchart below provides a logical workflow for selecting the appropriate purification path.
Sources
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- 5. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
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- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
common side products in 4-Ethyl-3-isopropylaniline synthesis and their avoidance
Welcome to our dedicated technical support center for the synthesis of 4-Ethyl-3-isopropylaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis, minimize side product formation, and optimize your reaction outcomes.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound, organized by common synthetic routes.
Part 1: Challenges in Friedel-Crafts Alkylation Routes
Friedel-Crafts alkylation is a common method for introducing alkyl groups to an aromatic ring. However, it is often plagued by side reactions.[1][2]
Question 1: I'm attempting a Friedel-Crafts alkylation to introduce the ethyl and isopropyl groups, but I'm getting a complex mixture of isomers. How can I improve the regioselectivity?
Answer: The formation of multiple isomers is a classic challenge in Friedel-Crafts alkylation due to the directing effects of the substituents on the aromatic ring. In the synthesis of this compound, the order of introduction of the alkyl groups and the nature of the starting material are critical.
Causality of Isomer Formation: The amino group of an aniline derivative is a strong ortho-, para-director. However, under the acidic conditions of a Friedel-Crafts reaction, the amino group is protonated to form an anilinium ion (-NH3+), which is a meta-director. This can lead to a mixture of products. Furthermore, if you start with a substituted benzene, the existing alkyl groups will direct the incoming electrophile. Both ethyl and isopropyl groups are ortho-, para-directors.
Strategies for Avoidance:
-
Protect the Amine Group: To prevent the formation of the meta-directing anilinium ion, the amino group can be protected as an amide (e.g., acetanilide). The acetyl group is still an ortho-, para-director but is less activating than the amino group, which can help control the reaction. The protecting group can be removed by hydrolysis after the alkylation step.
-
Strategic Order of Alkylation:
-
Starting with m-isopropylaniline: Alkylation of m-isopropylaniline is a potential route. The isopropyl group at position 3 and the amino group at position 1 will direct the incoming ethyl group. The amino group will direct ortho and para, and the isopropyl group will also direct ortho and para. The para position to the amino group is blocked. The ortho position to the amino group (position 2) is sterically hindered by the isopropyl group. Therefore, the ethyl group is likely to add at the position para to the isopropyl group (position 6) or ortho to the amino group (position 2 or 6). This can still lead to a mixture.
-
Starting with a substituted benzene: A more controlled approach is to start with a substituted benzene, introduce the alkyl groups in a specific order, then perform a nitration and subsequent reduction. For example, starting with ethylbenzene, isopropylation would be directed to the ortho and para positions.
-
-
Use of Shape-Selective Catalysts: Certain solid acid catalysts, like zeolites, can provide shape selectivity, favoring the formation of a specific isomer that fits within the catalyst's pores.[3]
Troubleshooting Workflow for Isomer Control
Caption: Decision tree for troubleshooting isomer formation.
Question 2: My Friedel-Crafts alkylation is producing significant amounts of polyalkylated products. How can I favor mono-alkylation?
Answer: Over-alkylation, or polyalkylation, is a common side reaction in Friedel-Crafts alkylation because the product of the first alkylation is often more reactive than the starting material.[4][5] Alkyl groups are activating, making the mono-alkylated product more susceptible to further alkylation.[4]
Strategies for Avoidance:
-
Control Stoichiometry: Use a large excess of the aromatic substrate relative to the alkylating agent. This increases the probability that the alkylating agent will react with the starting material rather than the more reactive mono-alkylated product.[5]
-
Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of the second and subsequent alkylation steps, which generally have a higher activation energy.
-
Choice of Catalyst and Alkylating Agent: Using a less reactive alkylating agent or a milder Lewis acid catalyst can sometimes provide better control.
Data on Stoichiometry Control
| Molar Ratio (Aromatic : Alkylating Agent) | Approximate % Mono-alkylation | Approximate % Poly-alkylation |
| 1 : 1 | 50-60% | 40-50% |
| 5 : 1 | > 85% | < 15% |
| 10 : 1 | > 95% | < 5% |
| Note: These are generalized values and can vary based on specific reactants and conditions. |
Question 3: I am observing an unexpected isomer of my product, suggesting a carbocation rearrangement. How can I prevent this?
Answer: Carbocation rearrangements are a significant issue in Friedel-Crafts alkylation, especially when using primary alkyl halides that can rearrange to more stable secondary or tertiary carbocations.[4] For example, attempting to introduce a propyl group using 1-chloropropane will likely result in the formation of an isopropyl group on the ring.
Strategies for Avoidance:
-
Friedel-Crafts Acylation Followed by Reduction: This is the most reliable method to prevent carbocation rearrangements.[1][4] An acyl group is introduced first via Friedel-Crafts acylation. The resulting ketone is then reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction. The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not rearrange.[4]
Experimental Protocol: Friedel-Crafts Acylation and Reduction
-
Acylation:
-
In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) in a dry, non-polar solvent like dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add the appropriate acyl chloride (e.g., propanoyl chloride) to the suspension.
-
Add the aromatic substrate (e.g., ethylbenzene) dropwise to the stirred mixture.
-
Allow the reaction to proceed at room temperature until completion (monitor by TLC).
-
Quench the reaction by slowly pouring it over crushed ice and an aqueous acid solution.
-
Extract the product with an organic solvent, wash, dry, and purify.
-
-
Reduction (Clemmensen):
-
Prepare amalgamated zinc (Zn(Hg)) by treating zinc granules with a mercuric chloride solution.
-
Add the ketone from the acylation step, concentrated hydrochloric acid, and the amalgamated zinc to a round-bottom flask.
-
Reflux the mixture for several hours.
-
After cooling, separate the organic layer, neutralize any remaining acid, and purify the alkylated product.
-
Part 2: Challenges in Nitration-Reduction Routes
A common alternative to direct alkylation of anilines is the nitration of a substituted benzene followed by the reduction of the nitro group.
Question 4: I am trying to nitrate 1-ethyl-2-isopropylbenzene, but I am getting a mixture of nitro-isomers. How can I achieve better regioselectivity?
Answer: The regioselectivity of electrophilic aromatic nitration is governed by the directing effects and steric hindrance of the substituents already on the benzene ring.[6][7] Both ethyl and isopropyl groups are ortho-, para-directors.
Causality of Isomer Formation: In 1-ethyl-2-isopropylbenzene, the positions on the ring are not equivalent:
-
Position 4 (para to ethyl, meta to isopropyl): Favorable electronically and sterically accessible.
-
Position 6 (ortho to ethyl, meta to isopropyl): Favorable electronically but may have some steric hindrance from the ethyl group.
-
Position 3 (ortho to isopropyl, meta to ethyl): Favorable electronically but highly sterically hindered by the bulky isopropyl group.
-
Position 5 (meta to both): Electronically disfavored.
You will likely get a mixture of 4-nitro and 6-nitro products, with the 4-nitro isomer being the major product due to less steric hindrance. The formation of the 3-nitro isomer is generally minimal.[6][8]
Strategies for Improved Selectivity:
-
Control of Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity.
-
Nitrating Agent: The choice of nitrating agent can influence the isomer ratio. While mixed acid (HNO₃/H₂SO₄) is common, other reagents like N₂O₅ might offer different selectivity profiles.[9]
-
-
Strategic Synthesis Design: A better approach is to nitrate a simpler starting material and then introduce the second alkyl group. For example:
-
Nitrate isopropylbenzene. This will primarily give p-nitroisopropylbenzene due to the steric bulk of the isopropyl group favoring para substitution.[6]
-
Then, perform a Friedel-Crafts acylation at the position ortho to the isopropyl group and para to the nitro group, followed by reduction of the ketone and the nitro group.
-
Visualization of Regioselectivity
Caption: Expected products from the nitration of 1-ethyl-2-isopropylbenzene.
Question 5: The reduction of my nitro-intermediate is incomplete or is producing side products. What are the best practices for this reduction step?
Answer: The reduction of an aromatic nitro group to an amine is a crucial step, and incomplete reactions or side reactions can occur.
Common Issues and Solutions:
-
Incomplete Reduction:
-
Cause: Insufficient reducing agent, deactivation of the catalyst (if using catalytic hydrogenation), or insufficient reaction time/temperature.
-
Solution: Ensure an adequate excess of the reducing agent. If using catalytic hydrogenation, ensure the catalyst is active and the reaction is run under appropriate pressure and for a sufficient duration. Metal/acid reductions (e.g., Sn/HCl, Fe/HCl) are often robust and high-yielding.[10]
-
-
Formation of Side Products:
-
Cause: Over-reduction or side reactions can lead to the formation of azoxy, azo, or hydrazo compounds, especially under neutral or basic conditions.
-
Solution: Acidic conditions, such as those in metal/acid reductions, generally favor the clean formation of the aniline.
-
Recommended Reduction Protocol: Iron in Acetic Acid
-
In a round-bottom flask, add the nitroaromatic compound and a mixture of iron powder and glacial acetic acid.
-
Heat the mixture with stirring. The reaction is often exothermic.
-
After the reaction is complete (monitor by TLC), cool the mixture and make it basic with a sodium hydroxide solution to precipitate iron salts.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Wash, dry, and purify the resulting aniline.
Part 3: Potential Pitfalls in Hofmann Rearrangement Route
The Hofmann rearrangement is a method to convert a primary amide to a primary amine with one less carbon atom.[11] While a possible route to an aniline derivative, it is multi-stepped.
Question 6: I am considering a Hofmann rearrangement to synthesize an aniline derivative. What are the potential side products?
Answer: The key intermediate in the Hofmann rearrangement is an isocyanate.[11][12] The desired product, a primary amine, is formed by the hydrolysis of this isocyanate. However, the isocyanate can react with other nucleophiles present in the reaction mixture.
Potential Side Products and their Avoidance:
-
Ureas: If the newly formed amine attacks another molecule of the isocyanate intermediate, a substituted urea can be formed.
-
Avoidance: Ensure rapid hydrolysis of the isocyanate by using a sufficient amount of water and maintaining appropriate reaction conditions.
-
-
Carbamates: If the reaction is performed in the presence of an alcohol, the alcohol can trap the isocyanate to form a carbamate.[11]
-
Avoidance: Use water as the solvent and avoid the presence of alcohols unless a carbamate is the desired product.
-
References
- Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1 H NMR Spectroscopy. (n.d.).
- A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes. (n.d.). Benchchem.
- Hofmann rearrangement. (n.d.). In Wikipedia.
- Synthesis of E. 3-isopropylaniline. (n.d.). PrepChem.com.
- Friedel–Crafts reaction. (n.d.). In Wikipedia.
- Friedel-Crafts Alkylation and Acylation of Benzene. (2020, May 30). In Chemistry LibreTexts.
- Troubleshooting side reactions in the N-alkylation of aniline. (n.d.). Benchchem.
- Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. (2025, August 6). In ResearchGate.
- Alkylation of aromatic amines in the presence of acidic, crystalline molecular sieves. (n.d.). Google Patents.
- Distribution of Isomers in the Mononitration of Ethyl- and Isopropylbenzene. Further Evidence for a Steric Effect in Isomer Distribution. (1954). Journal of the American Chemical Society.
- EAS Friedel Crafts Alkylation and Acylation. (n.d.). Chad's Prep®.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. EAS Friedel Crafts Alkylation and Acylation - Chad's Prep® [chadsprep.com]
- 3. EP0226781A1 - Alkylation of aromatic amines in the presence of acidic, crystalline molecular sieves - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.sciepub.com [pubs.sciepub.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Reaction Conditions for Functionalizing 4-Ethyl-3-isopropylaniline
Welcome to the technical support center for the synthesis and functionalization of 4-Ethyl-3-isopropylaniline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this sterically hindered aniline derivative. The unique substitution pattern of this molecule—featuring a bulky isopropyl group ortho to the amine—presents specific challenges that require careful optimization of reaction conditions. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges successfully.
Part 1: Core Concepts & General FAQs
Before delving into specific reaction types, it's crucial to understand the inherent chemical properties of this compound that govern its reactivity.
Understanding the Substrate: Steric and Electronic Effects
The reactivity of this compound is a tale of two competing factors:
-
Steric Hindrance: The isopropyl group at the C3 position (ortho to the amino group) creates significant steric bulk around the nitrogen atom. This shielding effect is a dominant factor, often slowing down or completely inhibiting reactions that target the amine directly, such as N-acylation and N-alkylation.[1] Overcoming this requires carefully selected reagents and optimized conditions.
-
Electronic Activation: The amino group is a powerful electron-donating group (EDG), strongly activating the aromatic ring for electrophilic aromatic substitution (EAS). The isopropyl and ethyl groups are also weakly activating. This makes the ring highly susceptible to reactions like halogenation and nitration, but also prone to over-reaction or poor regioselectivity if not properly controlled.[2]
General Frequently Asked Questions
Q1: Why are my standard N-alkylation or N-acylation protocols failing with this compound?
A1: The primary reason is the severe steric hindrance from the ortho-isopropyl group, which blocks the approach of electrophiles to the nitrogen's lone pair.[1] Standard conditions used for less hindered anilines like aniline or toluidine are often insufficient. You will likely need more forceful conditions, such as higher temperatures, longer reaction times, more reactive electrophiles (e.g., acid anhydrides instead of acid chlorides), and potentially the use of catalysts or stronger bases to facilitate the reaction.
Q2: How should I approach purification of this compound derivatives?
A2: Purification can be challenging due to the often-greasy nature of alkyl-substituted aromatics.
-
Column Chromatography: This is the most common method. Use a relatively non-polar eluent system (e.g., Hexanes/Ethyl Acetate or Hexanes/Dichloromethane) and increase polarity gradually. The lipophilic nature of the compound means it will have a strong affinity for silica gel, sometimes requiring a more polar eluent than expected.
-
Crystallization: If the product is a solid, crystallization can be highly effective. Screen various solvents; isopropanol, ethanol, or mixed solvent systems like hexane/ethyl acetate are good starting points.
-
Acid-Base Extraction: For basic amine products, an acid wash (e.g., 1M HCl) can extract the product into the aqueous layer, leaving non-basic impurities behind. The product can then be re-isolated by basifying the aqueous layer (e.g., with NaOH) and extracting with an organic solvent.[3][4]
Q3: My starting material appears dark or discolored. Is it still usable?
A3: Anilines are notoriously prone to air oxidation, which results in the formation of colored impurities.[3] While minor discoloration may not significantly impact some robust reactions like reductive amination, it can be detrimental to sensitive catalytic reactions (e.g., Pd-catalyzed couplings). It is best practice to purify the aniline before use if it is significantly discolored. This can be done by distillation under reduced pressure, often over zinc dust to prevent oxidation, or by column chromatography.[4]
Part 2: Troubleshooting Specific Functionalizations
This section is divided by reaction type, providing targeted advice for common issues.
I. N-Acylation & N-Sulfonylation
These are fundamental transformations, often used for installing protecting groups or building amide-based pharmacophores.
Caption: Troubleshooting workflow for N-Acylation.
Q: My reaction with acetyl chloride is very slow. What should I do?
A: This is a classic steric hindrance issue.[1]
-
Switch to Acetic Anhydride: Anhydrides are generally more reactive than their corresponding acid chlorides.
-
Increase Temperature: Refluxing in a suitable solvent like THF or Dichloromethane may be necessary.
-
Add a Catalyst: For sluggish reactions, a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can dramatically increase the reaction rate.
-
Use a Stronger Base: Ensure you are using at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct.
-
To a round-bottom flask, add this compound (1.0 eq.), dichloromethane (DCM, approx. 0.2 M), and triethylamine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC (Thin Layer Chromatography).
-
Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetanilide. Purify by column chromatography or recrystallization if necessary.
II. Halogenation of the Aromatic Ring
The strong activating nature of the amine group makes regioselectivity the primary challenge.
Q: I tried to brominate the ring and got a messy mixture of poly-brominated products. How can I achieve mono-substitution?
A: The unprotected amino group is too activating, leading to rapid, uncontrolled substitution.[5] The solution is to temporarily "tame" the amine by converting it to an amide, which is a moderately activating ortho-, para-director.
-
Protect the Amine: First, perform an N-acetylation as described in the protocol above. The resulting acetanilide is much less activated.
-
Perform Halogenation: Brominate the acetanilide using a milder brominating agent like N-Bromosuccinimide (NBS) in DMF or acetic acid. The bulky ortho-isopropyl and the directing acetamido group will strongly favor substitution at the C6 position (ortho to the amine and para to the ethyl group).
-
Deprotect the Amine: Hydrolyze the amide back to the amine using acidic (e.g., refluxing in aq. HCl) or basic (e.g., refluxing in aq. NaOH) conditions.
Caption: Strategy for regioselective ring halogenation.
III. Palladium-Catalyzed Cross-Coupling Reactions
For drug development professionals, C-N (Buchwald-Hartwig) and C-C (Suzuki, Heck) bond formations are critical. Success with a sterically hindered substrate like this hinges almost entirely on catalyst and ligand selection.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction | 1. Catalyst/ligand system is not active enough to overcome steric hindrance. 2. Base is too weak or insoluble. 3. Catalyst has been poisoned. | 1. Switch to a more sterically bulky, electron-rich phosphine ligand (e.g., BrettPhos, RuPhos).[6] 2. Use a stronger, more soluble base like LiHMDS or K₃PO₄. 3. Ensure reagents and solvent are anhydrous and degassed. |
| Low Yield | 1. Incomplete conversion. 2. Product decomposition under harsh conditions. 3. Competing hydrodehalogenation of the aryl halide. | 1. Increase reaction time or slightly increase temperature (e.g., from 80°C to 100°C). 2. Try a lower temperature with a more active catalyst system. 3. Use a different ligand or ensure the base is completely dry. |
| Amine starting material is consumed, but no product forms. | The amine may be coordinating too strongly to the palladium center, inhibiting the catalytic cycle. | Use a ligand with a wider bite angle (e.g., Xantphos) which can sometimes prevent catalyst deactivation. |
Q: What is the best starting point for a Suzuki coupling with a bromo-derivative of this compound?
A: For a C-C bond formation via Suzuki coupling, a robust catalyst system is needed.[7][8]
-
Catalyst: Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a suitable ligand.
-
Ligand: SPhos or XPhos are excellent, modern ligands for challenging couplings. Triphenylphosphine (PPh₃) can work but may require higher temperatures and catalyst loadings.
-
Base: K₂CO₃ or K₃PO₄ are commonly used bases. An aqueous solution of the base is often beneficial.[9]
-
Solvent: A mixture like Dioxane/Water or Toluene/Water is typical.
Q: My Buchwald-Hartwig amination is sluggish. Which ligand should I try?
A: For sterically demanding anilines, the choice of ligand is paramount. First-generation ligands like P(o-tol)₃ are unlikely to work well. You need modern, bulky, electron-rich biarylphosphine ligands.[6][10] Good candidates, in order of increasing activity, are:
-
BINAP: A good starting point, but may not be active enough.
-
JohnPhos / RuPhos: More active and often effective for hindered substrates.
-
BrettPhos: An excellent choice for very challenging couplings, including reactions with aryl chlorides or hindered amines.[6]
This protocol is a starting point and must be optimized for your specific coupling partners.
-
Setup: To a flame-dried Schlenk tube or vial, add the aryl halide (1.0 eq.), the amine to be coupled (1.2 eq.), and the base (e.g., Sodium tert-butoxide, 1.4 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BrettPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, ~0.1 M).
-
Reaction: Seal the vessel and heat the reaction to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[11]
References
- BenchChem. (n.d.). The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. RSC Publishing.
- ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
- Dalton Transactions. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. RSC Publishing. DOI:10.1039/D5DT01182E.
- Angewandte Chemie International Edition. (2022). An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes.
- Allen, C. F. H. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
- Chemical Communications. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. RSC Publishing. DOI:10.1039/C9CC09497K.
- PubMed. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- LookChem. (n.d.). Purification of Aniline. Chempedia.
- Reddit. (2014). Purify and dry aniline?. r/chemistry.
- TCI Chemicals. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- SynArchive. (n.d.). Suzuki Coupling.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 3. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 4. reddit.com [reddit.com]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. organic-synthesis.com [organic-synthesis.com]
resolving common issues in the analysis of 4-Ethyl-3-isopropylaniline
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for 4-Ethyl-3-isopropylaniline (CAS No. 1899-06-5). This guide is designed for researchers, analytical scientists, and drug development professionals to navigate and resolve common challenges encountered during the analysis of this compound. We will address specific issues in a direct question-and-answer format, grounded in established scientific principles and field-proven experience.
Section 1: Troubleshooting Common Analytical Issues
This section addresses specific problems you may encounter during the chromatographic and spectroscopic analysis of this compound. Each entry details the problem, probable causes, and a systematic approach to resolution.
Gas Chromatography (GC) Issues
Question: Why am I observing significant peak tailing for this compound in my GC analysis?
Answer: Peak tailing is the most common chromatographic issue for aromatic amines like this compound. This is primarily due to unwanted interactions between the basic amine group and active sites within the GC system.
-
Causality & Explanation: The lone pair of electrons on the nitrogen atom in the aniline moiety readily interacts with acidic sites (silanols, Si-OH) on glass surfaces (liners, column) or metallic components in the flow path. This secondary interaction is stronger than the intended partitioning with the stationary phase, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.
-
Troubleshooting Steps:
-
Assess the Inlet Liner: The liner is the first point of contact and a common source of activity.
-
Action: Replace your standard liner with a deactivated one (e.g., silylated). Deactivation masks the active silanol groups, minimizing analyte interaction.
-
Pro-Tip: Ensure you are not exceeding the liner's maximum temperature, as this can degrade the deactivation layer.
-
-
Evaluate Column Health: A damaged or contaminated column exposes active sites.
-
Action: Condition the column by baking it at its maximum isothermal temperature for 1-2 hours. If tailing persists, trim 15-30 cm from the column inlet to remove non-volatile residues and damaged phase. Reinstall the column, ensuring a clean, square cut.[1]
-
-
Check for System Contamination: Contamination can introduce active sites anywhere in the flow path.
-
Action: Perform a "condensation test" by letting the GC sit at a low temperature (40-50 °C) for several hours, then run a blank gradient.[2] Contaminants will often appear as broad peaks in the first run but be absent in a subsequent immediate run. If contamination is suspected, clean the injector port and check gas traps.
-
-
Optimize Method Parameters:
-
Action: Increase the initial oven temperature or use a faster ramp rate. This gives the analyte less time to interact with active sites. However, be mindful of maintaining resolution from nearby impurities.
-
-
Question: I'm seeing "ghost peaks" in my blank runs following an injection of a concentrated this compound sample. What is the cause?
Answer: Ghost peaks are typically the result of carryover from a previous injection or contamination within the system. Given the relatively high boiling point of this compound (249.6°C at 760 mmHg), carryover is a strong possibility.[3]
-
Causality & Explanation: The compound can adsorb onto cooler spots in the inlet or the front of the GC column and then slowly bleed off in subsequent runs, appearing as broad, often tailing peaks. Contamination can also originate from the carrier gas line, septum bleed, or contaminated solvents used for sample preparation.
-
Troubleshooting Workflow:
Sources
Technical Support Center: Industrial Production of 4-Ethyl-3-isopropylaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the industrial synthesis of 4-Ethyl-3-isopropylaniline (CAS No: 1899-06-5)[1][2]. This document is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the scale-up and production of this key intermediate. We will delve into the causality behind synthetic choices, troubleshoot common experimental hurdles, and provide validated protocols to ensure process integrity and product quality.
Section 1: Synthesis Pathway Analysis & Troubleshooting
A robust and scalable synthesis route is the cornerstone of efficient industrial production. For this compound, two primary pathways are generally considered, each with a unique set of advantages and challenges.
Q1: What are the primary industrial synthesis routes for this compound, and what are their respective challenges?
Answer: The two most viable routes are (A) the direct alkylation of an aniline derivative and (B) a nitration-reduction sequence starting from a substituted benzene. The choice depends on raw material availability, desired purity profile, and process safety considerations.
Route A: Friedel-Crafts Ethylation of 3-Isopropylaniline
This route involves the direct ethylation of 3-isopropylaniline using an ethylating agent (e.g., ethyl chloride) and a Lewis acid catalyst like Aluminum Chloride (AlCl₃). The primary directing influence of the isopropyl group (ortho, para) and the amino group (ortho, para) must be carefully managed.
Causality & Mechanism: In a Friedel-Crafts alkylation, the Lewis acid activates the ethylating agent to generate an electrophile that attacks the electron-rich aniline ring. However, the basic amino group of the aniline readily complexes with the Lewis acid catalyst[3]. This deactivates the ring and can prevent the reaction. To overcome this, a molar excess of the catalyst is required to ensure some is available to catalyze the alkylation[3][4]. The reaction selectively yields the para-substituted product due to steric hindrance from the bulky isopropyl group at the ortho positions.
Troubleshooting Guide for Route B
| Issue | Potential Cause(s) | Recommended Action(s) |
| Formation of Dinitro Byproducts | 1. Reaction temperature is too high. 2. Concentrated nitrating mixture. | 1. Maintain strict temperature control, typically between 0-20°C. [5] 2. Add the aromatic substrate slowly to the acid mixture to avoid localized overheating and high concentrations. |
| Incomplete Reduction | 1. Deactivated catalyst (in hydrogenation). 2. Insufficient reducing agent. 3. Low hydrogen pressure. | 1. Use fresh catalyst or increase catalyst loading. 2. Ensure sufficient molar equivalents of the reducing agent (e.g., Fe powder). [6] 3. Check for leaks in the hydrogenation reactor and maintain adequate pressure. |
| Presence of Nitroso/Azoxy Impurities | 1. Incomplete reduction or side reactions, especially with metal/acid systems. | 1. Ensure sufficient reaction time and appropriate temperature for the reduction step. 2. Catalytic hydrogenation is generally less prone to forming these impurities compared to metal-based reductions. |
Section 2: Common Production Issues & FAQs
Q2: My reaction yield is consistently low. What are the likely causes and how can I investigate them?
Answer: Low yield is a multi-faceted problem that requires a systematic approach to diagnose. The root cause can stem from chemical inefficiencies or physical losses during processing.
Diagnostic Workflow:
-
Establish a Mass Balance: Account for all materials going in and out of the process. This helps determine if the loss is due to a chemical side reaction or physical loss during work-up.
-
In-Process Controls (IPC): Use analytical techniques like GC or HPLC at key stages (e.g., post-alkylation, post-nitration, post-reduction) to determine the conversion rate and identify the point of yield loss.
-
Analyze Waste Streams: Analyzing aqueous and organic waste streams can reveal if the product is being lost during extraction or washing steps.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | C11H17N | CID 45096216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4436937A - Process for the ring alkylation of an aniline - Google Patents [patents.google.com]
- 4. EP0079093A1 - Process for the selective alkylation of an aniline - Google Patents [patents.google.com]
- 5. CN101492378A - Improvement for production process for isopropyl aniline - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
enhancing the stability of 4-Ethyl-3-isopropylaniline derivatives
Answering the call for enhanced stability in your critical research, this Technical Support Center provides in-depth guidance for scientists and drug development professionals working with 4-Ethyl-3-isopropylaniline derivatives. As Senior Application Scientists, we have structured this resource to move beyond simple instructions, offering a causal understanding of the degradation pathways and stabilization strategies essential for maintaining the integrity of your compounds.
Frequently Asked Questions (FAQs): The Fundamentals of Stability
This section addresses the most common initial questions regarding the stability of substituted anilines.
Q1: What are the primary drivers of degradation for this compound and its derivatives?
A1: The primary drivers of degradation are oxidation and exposure to light.[1][2] The electron-rich nature of the aniline ring, particularly with activating alkyl groups like ethyl and isopropyl, makes it highly susceptible to oxidation upon exposure to atmospheric oxygen. This process is often auto-catalytic and can be accelerated by heat and light, leading to the formation of colored impurities and potential polymerization into resinous materials.[3]
Q2: My freshly prepared, colorless solution of a this compound derivative has turned yellow/brown. What is happening?
A2: The color change from colorless to yellow or brown is a classic visual indicator of oxidative degradation.[2] The initial oxidation products are often nitroso or nitro derivatives, which can then participate in further condensation or polymerization reactions to form highly colored, complex mixtures.[4] This discoloration signifies a loss of purity and potential alteration of the compound's biological or chemical activity.
Q3: How does the structure of these derivatives influence their stability?
A3: The stability of aniline derivatives is significantly influenced by the electronic nature of their substituents. The ethyl and isopropyl groups on the this compound core are electron-donating, which increases the electron density of the aromatic ring. This makes the amino group more susceptible to oxidation compared to unsubstituted aniline. The resonance stabilization of the aniline ring plays a crucial role; any factor that disrupts this, or increases the molecule's reactivity, can decrease stability.[5][6][7]
Q4: What are the ideal long-term storage conditions for these compounds in their solid form?
A4: For maximum stability, solid this compound derivatives should be stored in tightly sealed, amber glass vials to protect against light.[2] The headspace of the vial should be purged with an inert gas like argon or nitrogen to displace oxygen. Storage in a cool, dry, and dark place, such as a refrigerator (+4°C) or freezer (-20°C), is highly recommended to slow down any potential degradation processes.[8]
Troubleshooting Guide: Addressing Stability Issues in Experiments
This guide provides solutions to specific problems you may encounter during your experimental work.
Issue 1: Rapid Discoloration of the Compound in Solution
-
Potential Cause: Oxygen saturation in the solvent and exposure to ambient light are the most likely causes. Many common laboratory solvents contain dissolved oxygen, which readily reacts with sensitive aniline derivatives.
-
Troubleshooting Steps:
-
Solvent Degassing: Before preparing your solution, thoroughly degas the solvent. Common methods include sparging with an inert gas (argon or nitrogen) for 15-30 minutes, or using a freeze-pump-thaw technique for more sensitive applications.
-
Inert Atmosphere: Perform all manipulations, including weighing and dissolution, under a blanket of inert gas. A glove box or a Schlenk line is ideal.
-
Use of Antioxidants: For solutions that will be stored or used over an extended period, consider adding a suitable antioxidant. Aromatic amine antioxidants, such as 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine, or hindered phenols can be effective at low concentrations.[9][10][11]
-
Light Protection: Prepare and store the solution in amber-colored volumetric flasks or vials to minimize photo-degradation.[1]
-
Issue 2: Appearance of Impurity Peaks in HPLC Analysis After Thermal Stress (e.g., a high-temperature reaction)
-
Potential Cause: The compound is likely undergoing thermal degradation. High temperatures can significantly accelerate oxidation and promote side reactions, leading to the formation of byproducts such as overhydrogenated species or polymers.[12]
-
Troubleshooting Steps:
-
Precise Temperature Control: Ensure the reaction temperature does not exceed the stability threshold of your compound. Use a well-calibrated heating mantle with a thermocouple for accurate monitoring.
-
Reaction under Inert Gas: Always run reactions involving aniline derivatives under a positive pressure of nitrogen or argon to prevent oxidation, which is accelerated at higher temperatures.[12]
-
Minimize Reaction Time: Optimize your reaction to proceed to completion in the shortest time possible to reduce the duration of thermal stress.
-
Post-Reaction Quenching: Once the reaction is complete, cool the mixture promptly to room temperature before proceeding with the workup.
-
Issue 3: Inconsistent Results in Biological Assays
-
Potential Cause: If the purity of the stock solution is not maintained, the effective concentration of the active compound will decrease over time, leading to variability in experimental outcomes. Degradation products may also interfere with the assay or exhibit their own unexpected biological activity.
-
Troubleshooting Steps:
-
Fresh Solution Preparation: Prepare fresh solutions of your this compound derivative immediately before each experiment.
-
Purity Check: Regularly check the purity of your stock solution using a validated analytical method like HPLC.[13] This will help you establish a reliable shelf-life for the solution under your specific storage conditions.
-
Stabilized Formulations: If frequent fresh preparation is not feasible, prepare a larger batch of the solution with an appropriate antioxidant and store it in single-use aliquots under an inert atmosphere at -20°C or -80°C.
-
Visualizing Degradation and Stability Workflows
Understanding the pathways and processes is key to preventing degradation.
Caption: Experimental workflow for HPLC-based stability testing.
Protocols & Data Presentation
Protocol 1: HPLC Method for Purity and Stability Assessment
This protocol describes a general-purpose reversed-phase HPLC method suitable for monitoring the purity of this compound and its derivatives. [13][14]
-
Objective: To quantify the purity of a sample and detect the presence of degradation products.
-
Instrumentation: A standard HPLC system with a UV detector or Photodiode Array (PDA) detector. [14]* Methodology:
-
Standard Preparation: Accurately weigh ~10 mg of your reference standard and dissolve it in 10 mL of diluent (see table below) to make a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
Sample Preparation: Prepare your test sample at the same concentration as the working standard (~0.1 mg/mL) using the same diluent. Filter the sample through a 0.45 µm syringe filter before injection. [15] 3. Chromatographic Run: Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes. Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The appearance of new peaks or a decrease in the main peak area over time indicates degradation.
-
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (ACN) |
| Gradient | 10% B to 90% B over 15 min, hold for 2 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection (UV) | 240 nm (or optimal wavelength for your derivative) |
| Diluent | 50:50 Acetonitrile:Water |
Caption: Recommended starting parameters for RP-HPLC analysis.
Protocol 2: Preparation of a Stabilized Solution for Biological Screening
-
Objective: To prepare a 10 mM stock solution in DMSO with enhanced stability for use in cell-based or biochemical assays.
-
Materials:
-
This compound derivative
-
Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO)
-
Butylated Hydroxytoluene (BHT) - as an antioxidant
-
Nitrogen or Argon gas supply
-
Amber glass vials with screw caps
-
-
Methodology:
-
Prepare Antioxidant Stock: Prepare a 1 M stock solution of BHT in DMSO.
-
Weigh Compound: In a clean, amber glass vial, accurately weigh the amount of your aniline derivative required to make a 10 mM solution.
-
Inert Atmosphere: Place the vial in a desiccator and flush with nitrogen or argon gas for 5 minutes to create an inert atmosphere.
-
Add Solvent & Antioxidant: Under the inert atmosphere, add the required volume of anhydrous DMSO. Then, add the BHT stock solution to achieve a final BHT concentration of 100 µM.
-
Dissolve and Aliquot: Cap the vial tightly and vortex until the compound is fully dissolved. Distribute the solution into single-use, amber micro-vials, ensuring to flush the headspace of each vial with inert gas before sealing.
-
Storage: Store the aliquots at -20°C or -80°C until use. Thaw only one aliquot at a time for immediate use and discard any unused portion to prevent freeze-thaw cycles and re-exposure to air.
-
References
- Vertex AI Search. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Retrieved January 16, 2026.
- Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved January 16, 2026.
- Zeyer, J., Kocher, H. P., & Timmis, K. N. (1986). Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. Applied and Environmental Microbiology, 52(2), 335-342.
- Fujii, K., Ohtsu, N., & Kimura, K. (2000). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Journal of Bioscience and Bioengineering, 90(5), 487-493.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. Retrieved January 16, 2026.
-
National Center for Biotechnology Information. (n.d.). Aniline. PubChem Compound Database. Retrieved January 16, 2026, from [Link]
- Kuhn, E. P., & Suflita, J. M. (1989). Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. Environmental Science & Technology, 23(7), 848-852.
- Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(3), 491-496.
- Washington State University. (n.d.).
- BenchChem. (2025).
- Reid, D. L., & Sigman, M. S. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 362-365.
- Denisov, E. T., & Afanas'ev, I. B. (2005). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Oxidation and Antioxidants in Organic Chemistry and Biology.
- YouTube. (2025, July 20).
- Flinn Scientific. (2016, October 19).
- U.S. Environmental Protection Agency. (n.d.).
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved January 16, 2026.
- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
- Behl, C., & Sagara, Y. (1997). Protective activity of aromatic amines and imines against oxidative nerve cell death. Cellular and Molecular Life Sciences, 53(8), 645-656.
- Guidechem. (n.d.). 4-Isopropylaniline 99-88-7 wiki. Retrieved January 16, 2026.
- Sigma-Aldrich. (2024, September 8).
- ResearchGate. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- LCGC International. (2024, October 15).
- BenchChem. (2025).
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2026, January 7).
- ResearchGate. (n.d.). Bacterial degradation of aniline. (A) Initial steps of aniline... Retrieved January 16, 2026.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- ResearchGate. (n.d.). (PDF) Mechanism of Aniline Degradation by Yeast Strain Candida methanosorbosa BP-6.
- PubMed. (2005). [Degradation of aniline by Delftia tsuruhatensis 14S in batch and continuous processes]. Prikladnaia biokhimiia i mikrobiologiia, 41(5), 530-534.
- BenchChem. (n.d.). Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline. Retrieved January 16, 2026.
- PubMed Central. (n.d.). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni.
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 16, 2026, from [Link]
- BLD Pharm. (n.d.). 1899-06-5|this compound. Retrieved January 16, 2026.
- Echemi. (n.d.). This compound. Retrieved January 16, 2026.
- BenchChem. (n.d.). 2-Ethyl-4-isopropylaniline | 126476-51-5. Retrieved January 16, 2026.
- Smolecule. (2023, August 16). Buy 3-Isopropylaniline | 5369-16-4.
- National Center for Biotechnology Information. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PubMed Central.
-
National Center for Biotechnology Information. (n.d.). 4-Ethyl-3-methylaniline. PubChem Compound Database. Retrieved January 16, 2026, from [Link]
- ChemicalBook. (2025, May 15). 3-ISOPROPYLANILINE | 5369-16-4.
- TCI AMERICA. (n.d.). 3-Isopropylaniline | 5369-16-4. Retrieved January 16, 2026.
-
National Center for Biotechnology Information. (n.d.). 3-Isopropylaniline. PubChem Compound Database. Retrieved January 16, 2026, from [Link]
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Validation & Comparative
A Comparative Analysis of 4-Ethyl-3-isopropylaniline: A Guide for Researchers and Drug Development Professionals
Substituted anilines are foundational scaffolds in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The nature, position, and steric bulk of substituents on the aniline ring profoundly influence the molecule's physicochemical properties, including its basicity, nucleophilicity, and metabolic stability. This guide provides a detailed comparative analysis of 4-Ethyl-3-isopropylaniline, a polysubstituted aniline, with a selection of structurally related analogues. By examining its properties alongside those of its isomers and simpler counterparts, we aim to provide researchers with a framework for understanding and predicting the behavior of this and similar complex aniline derivatives.
This analysis is grounded in experimental data where available and supplemented with predictions based on established principles of physical organic chemistry. We will delve into the synthetic accessibility, analytical characterization, and the interplay of steric and electronic effects that govern the reactivity and properties of these versatile chemical building blocks.
Comparative Overview of Physicochemical Properties
The seemingly subtle differences in the arrangement and nature of alkyl substituents on the aniline ring can lead to significant variations in physical properties such as boiling point, density, and lipophilicity (logP). These parameters are critical in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) profiles, and in materials science for determining solubility and processing characteristics. The following table summarizes the key physicochemical properties of this compound and its selected comparators.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| This compound | C₁₁H₁₇N | 163.26 | 249.6 at 760 mmHg | 0.935 | 1.533 | |
| 2-Ethyl-4-isopropylaniline | ![]() | C₁₁H₁₇N | 163.26 | Not available | Not available | Not available |
| 3-Methyl-4-isopropylaniline | C₁₀H₁₅N | 149.23 | Not available | Not available | Not available | |
| 4-Isopropylaniline | C₉H₁₃N | 135.21 | 226-228 | 0.989 | 1.543 | |
| 4-Ethylaniline | C₈H₁₁N | 121.18 | 216 | 0.975 | 1.554 | |
| 2,4,6-Trimethylaniline | C₉H₁₃N | 135.21 | 108-110 at 11 mmHg | 0.963 | 1.551 | |
| N,N-Diethylaniline | C₁₀H₁₅N | 149.23 | 217 | 0.938 | 1.542 |
Note: Data is compiled from various sources and should be considered as representative. "Not available" indicates that reliable experimental data was not found in the searched literature.
Synthesis of Substituted Anilines: A Generalized Approach
The synthesis of polysubstituted anilines like this compound often requires multi-step strategies to achieve the desired regioselectivity. A common and versatile approach involves the Friedel-Crafts alkylation of a suitable aniline precursor, followed by functional group manipulations. For sterically hindered anilines, direct alkylation of the aniline ring can be challenging, and alternative routes such as the reduction of a corresponding nitroaromatic compound are often employed.
Below is a generalized protocol for the synthesis of a dialkylaniline, which can be adapted for the preparation of this compound and its isomers.
Experimental Protocol: Synthesis of a Dialkylaniline
Objective: To synthesize a dialkylaniline via Friedel-Crafts alkylation of a monoalkylaniline.
Materials:
-
Monoalkylaniline (e.g., 3-isopropylaniline or 4-ethylaniline)
-
Alkylating agent (e.g., ethyl bromide or isopropyl bromide)
-
Lewis acid catalyst (e.g., anhydrous aluminum chloride)
-
Anhydrous solvent (e.g., carbon disulfide or dichloromethane)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add the anhydrous solvent and the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Cool the flask in an ice bath. Slowly add the monoalkylaniline to the stirred suspension of the Lewis acid.
-
Alkylation: From the dropping funnel, add the alkylating agent dropwise to the reaction mixture while maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.
-
Neutralization: Carefully neutralize the aqueous mixture with a solution of sodium hydroxide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude product by column chromatography or distillation under reduced pressure to obtain the desired dialkylaniline.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and a drying tube is crucial as Lewis acid catalysts like aluminum chloride are highly reactive with water, which would deactivate the catalyst and inhibit the reaction.
-
Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric oxygen and moisture.
-
Low-Temperature Addition: The initial addition of reactants at low temperature helps to control the exothermic reaction and prevent unwanted side products from over-alkylation.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the alkylation to proceed at a reasonable rate.
A Senior Application Scientist's Guide to the Validation of an HPLC-UV Method for 4-Ethyl-3-isopropylaniline Quantification
For researchers, scientists, and drug development professionals, the rigorous quantification of process-related impurities is a cornerstone of ensuring pharmaceutical safety and quality. 4-Ethyl-3-isopropylaniline is a potential impurity or intermediate in various synthetic pathways, and its accurate measurement is critical. This guide provides an in-depth validation of a newly developed High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for its quantification.
Drawing from extensive field experience, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring a robust, self-validating system. The method's performance is objectively compared with alternative analytical techniques, supported by comprehensive experimental data. All validation procedures are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
The Analytical Challenge: Why Method Validation is Non-Negotiable
In pharmaceutical analysis, an unvalidated analytical method produces data of unknown quality. For an impurity like this compound, an inaccurate measurement could lead to the release of a batch with unacceptable purity levels, posing a direct risk to patient safety. Method validation provides documented evidence that a procedure is suitable for its intended purpose, ensuring that the generated data is reliable, reproducible, and accurate.[4][5] The objective is not merely to meet regulatory requirements but to build a foundation of trust in every result.
Development of the Primary HPLC-UV Method
The development of a robust analytical method is a prerequisite for validation. Our goal was to create a simple, isocratic reversed-phase HPLC method that is both accurate and easily transferable between laboratories.
Rationale for Method Parameters:
-
Analyte Properties: this compound is a substituted aniline, containing an aromatic ring which acts as a chromophore, making it suitable for UV detection.[6]
-
Column Selection: A C18 stationary phase was chosen for its versatility and proven performance in retaining moderately non-polar compounds like substituted anilines through hydrophobic interactions.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water was selected for its simplicity and robustness, which minimizes variability in retention times and improves reproducibility over gradient elution. A small amount of formic acid is added to protonate the aniline, ensuring a single ionic species and improving peak shape.
-
Detection Wavelength: The UV spectrum of a dilute standard was scanned to identify the wavelength of maximum absorbance (λmax), ensuring optimal sensitivity for quantification. For this compound, a λmax of 245 nm was determined.
Experimental Protocol: Optimized Chromatographic Conditions
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18 Column (150 mm × 4.6 mm, 5.0 µm particle size).
-
Mobile Phase: Acetonitrile:Water (65:35, v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase.
Rigorous Method Validation: An ICH Q2(R1) Guided Approach
The developed method was validated according to ICH Q2(R1) guidelines to assess its linearity, accuracy, precision, specificity, sensitivity, and robustness.[1][2]
Caption: Workflow for HPLC-UV Method Validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]
-
Protocol: Forced degradation studies were performed by subjecting a solution of this compound to stress conditions: acid (0.1N HCl, 60°C, 4h), base (0.1N NaOH, 60°C, 4h), oxidation (3% H₂O₂, RT, 24h), heat (80°C, 48h), and photolytic (UV light, 7 days) stress. Stressed samples were then analyzed, and the peak purity of the analyte was evaluated using a diode array detector.
-
Results: In all stressed samples, the degradation products were well-resolved from the parent this compound peak. The peak purity angle was found to be less than the peak purity threshold, confirming the specificity and stability-indicating nature of the method.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[1]
-
Protocol: A series of seven solutions of this compound were prepared in the diluent, ranging from 0.5 µg/mL to 20 µg/mL. Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (R²) was calculated.
-
Results:
| Parameter | Result | Acceptance Criteria |
| Linearity Range (µg/mL) | 0.5 - 20 | - |
| Correlation Coefficient (R²) | 0.9997 | R² ≥ 0.999 |
| Y-intercept | Negligible | Close to zero |
The high correlation coefficient confirms the excellent linearity of the method across the specified range.
Accuracy
Accuracy, or trueness, expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]
-
Protocol: Accuracy was determined by a recovery study. A placebo (matrix without the analyte) was spiked with this compound at three concentration levels: 80%, 100%, and 120% of a target concentration (e.g., 10 µg/mL). Samples were prepared in triplicate at each level and analyzed.
-
Results:
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 8.0 | 99.2% | 0.8% | |
| 100% | 10.0 | 100.5% | 0.6% | 98.0% - 102.0% |
| 120% | 12.0 | 99.8% | 0.7% |
The recovery values are well within the acceptable limits, demonstrating the high accuracy of the method.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[1]
-
Protocol:
-
Repeatability (Intra-assay precision): Six replicate injections of a standard solution (10 µg/mL) were performed on the same day, under the same operating conditions.
-
Intermediate Precision: The repeatability assay was repeated by a different analyst on a different day using a different HPLC system.
-
-
Results:
| Precision Level | % RSD | Acceptance Criteria |
| Repeatability | 0.7% | %RSD ≤ 2.0% |
| Intermediate Precision | 1.1% | %RSD ≤ 2.0% |
The low Relative Standard Deviation (%RSD) values for both repeatability and intermediate precision indicate that the method is highly precise.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]
-
Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Results:
| Parameter | Result (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.45 |
The calculated LOQ was experimentally verified to have acceptable precision and accuracy. These sensitivity levels are adequate for impurity quantification in typical pharmaceutical applications.
Robustness
Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]
-
Protocol: Method parameters were intentionally varied, including mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The effect on retention time and peak area was observed.
-
Results: No significant changes in chromatographic performance or quantitative results were observed when method parameters were slightly varied, demonstrating the robustness of the method for routine use.
Comparative Analysis with Alternative Methodologies
While the validated HPLC-UV method is robust and reliable for its intended purpose, it is essential to understand its position relative to other analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful alternatives for amine analysis.[7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for volatile and thermally stable compounds.[10] For anilines, derivatization may sometimes be necessary to improve volatility and chromatographic peak shape. The mass spectrometer provides high selectivity and structural information, which is invaluable for peak identification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often considered the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity.[11][12] It couples the separation power of HPLC with the highly specific detection of tandem mass spectrometry, allowing for quantification even in complex matrices where co-elutions might challenge a UV detector.
Performance Comparison Guide
The following table objectively compares the performance of the validated HPLC-UV method with GC-MS and LC-MS/MS for the quantification of this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | UV absorbance after chromatographic separation | Separation of volatile compounds, detection by mass | Chromatographic separation, detection by mass fragmentation |
| Selectivity | Moderate; dependent on chromatographic resolution | High; based on mass-to-charge ratio | Very High; based on precursor/product ion transitions |
| Sensitivity (LOQ) | ~0.5 µg/mL | ~ng/mL range (analyte dependent) | Sub-ng/mL to pg/mL range |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | Typically 90-110% | Typically 95-105% |
| Precision (%RSD) | < 2% | < 15% | < 10% |
| Throughput | High | Moderate (longer run times, potential derivatization) | Moderate to High |
| Cost & Complexity | Low cost, simple operation | Moderate cost, moderate complexity | High cost, high complexity |
| Best For | Routine QC, content uniformity, high-concentration impurities | Volatile impurities, identification of unknowns | Trace-level quantification, bioanalysis, complex matrices |
Conclusion and Recommendations
The developed HPLC-UV method for the quantification of this compound has been rigorously validated in accordance with ICH Q2(R1) guidelines and has demonstrated excellent specificity, linearity, accuracy, precision, and robustness.
Key Findings:
-
The method is fit-for-purpose for routine quality control and release testing of drug substances and products where this compound is a known impurity at concentrations above the LOQ of 0.45 µg/mL.
-
Its simplicity and robustness make it ideal for high-throughput environments and straightforward to transfer between different laboratories.
-
Compared to mass spectrometry-based methods, HPLC-UV offers a cost-effective solution without compromising data quality for its intended application.[11]
For applications requiring ultra-trace level detection (e.g., genotoxic impurity analysis) or analysis in highly complex biological matrices, transitioning to a more sensitive and selective technique like LC-MS/MS would be the recommended approach. However, for standard pharmaceutical quality control, the validated HPLC-UV method presented herein stands as a reliable, accurate, and efficient analytical tool.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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Al-Kasasbeh, E., et al. ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted. Semantic Scholar. Available from: [Link]
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International Journal of Advanced Research in Science, Communication and Technology. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Available from: [Link]
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Agilent Technologies. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available from: [Link]
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PubMed. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Available from: [Link]
-
Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Available from: [Link]
-
Journal of Analytical Methods in Chemistry. Reliability‐targeted HPLC–UV method validation—A protocol enrichment perspective. Available from: [Link]
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ResearchGate. ICH/FDA Guidelines-Compliant Validated Stability-Indicating HPLC-UV Method for Determination of Axitinib in Bulk and Dosage Forms. Available from: [Link]
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ResearchGate. Summary of Validation Results for the Generic Amine Method. Available from: [Link]
-
International Journal of Applied Pharmaceutics. Comparative Study of UV And HPLC Methods for Estimation of Drug. Available from: [Link]
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AKJournals. Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. Available from: [Link]
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Journal of Food Science and Nutrition. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 45096216, this compound. Available from: [Link]
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U.S. Environmental Protection Agency. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Available from: [Link]
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Molecules. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Available from: [Link]
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Molecules. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. Semantic Scholar. Available from: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-Ethyl-3-isopropylaniline and Its Isomers
Abstract
The unambiguous identification of constitutional isomers is a critical challenge in drug development, fine chemical synthesis, and quality control. Positional isomers, such as those of 4-Ethyl-3-isopropylaniline, often exhibit similar physical properties, making their differentiation by simple methods like melting point or chromatography difficult. This guide provides an in-depth comparison of the spectroscopic signatures of this compound and its key isomers, including positional and N-substituted analogues. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we will demonstrate how a multi-technique approach provides a robust framework for structural elucidation. We will explore the underlying principles of how subtle changes in molecular structure—specifically, the interplay of steric and electronic effects—manifest as distinct and measurable differences in the spectral data. This document is intended for researchers and scientists who require reliable methods for isomer characterization.
Introduction: The Challenge of Isomeric Purity
Aniline and its derivatives are foundational building blocks in the synthesis of a vast range of industrial and pharmaceutical compounds.[1] The precise substitution pattern on the aromatic ring is paramount, as even minor positional changes can drastically alter a molecule's biological activity, toxicity, or material properties. This compound, a disubstituted aniline, presents a common analytical challenge: how to confirm its identity and purity against other isomers that may arise from non-selective synthesis or as impurities.
This guide will focus on a comparative analysis between:
-
Primary Amines (Positional Isomers):
-
This compound (Target Analyte)
-
2-Ethyl-5-isopropylaniline (Hypothetical Isomer)
-
4-Isopropylaniline (Simpler Analogue for foundational comparison)
-
-
Secondary & Tertiary Amines (N-Substituted Isomers):
-
N-Isopropylaniline
-
N-Ethyl-N-isopropylaniline
-
The choice of these isomers allows for a systematic exploration of how substituent placement on the aromatic ring versus on the nitrogen atom creates unique spectroscopic fingerprints.
The Influence of Isomeric Structure on Spectroscopic Output
The differentiation of isomers is rooted in how the unique spatial arrangement and electronic environment of each molecule interact with different forms of electromagnetic radiation. The following diagram illustrates the core relationships between isomeric structure and the resulting spectral data.
Caption: Logical relationships between isomeric structure and spectroscopic data.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts (δ) are highly sensitive to the local electronic environment.
Causality Behind Experimental Observations:
-
Aromatic Region (¹H NMR, ~6.5-7.5 ppm): The -NH₂, ethyl, and isopropyl groups are all electron-donating groups (EDGs), which increase electron density on the ring, shifting the aromatic protons upfield (to lower ppm) relative to benzene (δ 7.34). The ortho and para positions relative to the powerful -NH₂ group are most affected. The number of distinct aromatic signals and their splitting patterns (coupling constants, J) are dictated by the symmetry and relative positions of the protons.
-
Aliphatic Region (¹H NMR, ~1.0-4.0 ppm): The chemical shifts and multiplicities of the ethyl (-CH₂- and -CH₃) and isopropyl (-CH- and -CH₃) protons are characteristic. The benzylic protons (those directly attached to the ring) are shifted further downfield.
-
¹³C NMR: The principles are similar. Carbons directly attached to the nitrogen atom are significantly deshielded. The pattern of substitution on the aromatic ring results in a unique set of signals for each isomer.[2]
Table 1: Comparison of Predicted ¹H and ¹³C NMR Data for Aniline Isomers
| Compound | Spectroscopic Feature | Predicted Chemical Shift (δ) and Multiplicity | Rationale for Differentiation |
|---|---|---|---|
| This compound | Aromatic Protons | 3 distinct signals. H2, H5, H6. Expect complex splitting. | The unique substitution pattern gives rise to three non-equivalent aromatic protons. |
| Aromatic Carbons | 6 distinct signals. | No symmetry in the aromatic ring. | |
| NH₂ Proton | Broad singlet, ~3.5 ppm. | Characteristic of a primary aromatic amine. | |
| 2-Ethyl-5-isopropylaniline | Aromatic Protons | 3 distinct signals. H3, H4, H6. Different splitting pattern and shifts compared to the 4,3-isomer. | The proton ortho to the amino group (H6) will be significantly shielded. |
| Aromatic Carbons | 6 distinct signals, but with different chemical shifts due to altered substituent effects. | The electronic environment of each carbon is different from the 4,3-isomer. | |
| N-Isopropylaniline | Aromatic Protons | 3 distinct signals (ortho, meta, para). Symmetrical pattern. | Protons on the ring are symmetrically distributed relative to the -NH(isopropyl) group. |
| NH Proton | Broad signal, ~3.6 ppm. | Presence of a single N-H proton confirms a secondary amine. | |
| Isopropyl CH | Septet, ~3.6-3.8 ppm. | This proton is coupled to 6 methyl protons and is deshielded by the adjacent nitrogen. | |
| N-Ethyl-N-isopropylaniline | NH Proton | Absent. | The absence of any N-H signal is definitive for a tertiary amine. |
| | Aromatic Carbons | 4 distinct signals due to symmetry (ortho, meta, para, ipso). | The C-N carbon will be significantly downfield. |
Note: Predicted values are based on established substituent effects. Actual values may vary based on solvent and concentration. For reference, the experimental ¹H NMR spectrum of the related 4-isopropylaniline shows aromatic signals at ~7.00 and ~6.57 ppm and an isopropyl CH septet at ~2.78 ppm.[3] Its ¹³C NMR shows distinct aromatic and aliphatic signals.[4]
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The key region for differentiating these isomers is the N-H stretching region (3300-3500 cm⁻¹).[5]
Causality Behind Experimental Observations:
-
Primary Amines (R-NH₂): Exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations.[6]
-
Secondary Amines (R₂-NH): Show only one N-H stretching band.[7]
-
Tertiary Amines (R₃-N): Show no bands in this region.
-
C-N Stretching: Aromatic amines show a strong C-N stretch between 1250-1350 cm⁻¹.[5]
-
Aromatic C-H Bending: The out-of-plane bending region (650-900 cm⁻¹) can sometimes provide clues about the substitution pattern on the benzene ring.
Table 2: Comparison of Key IR Absorption Frequencies (cm⁻¹)
| Compound | N-H Stretch (3300-3500 cm⁻¹) | C-N Stretch (Aromatic) | Key Differentiating Feature |
|---|---|---|---|
| This compound | Two bands (e.g., ~3440, ~3360) | ~1270-1330 | The presence of two N-H bands is definitive for a primary amine.[5] |
| 2-Ethyl-5-isopropylaniline | Two bands (similar to 4,3-isomer) | ~1270-1330 | Differentiating positional primary amine isomers by IR is difficult; relies on subtle shifts in the fingerprint region. |
| N-Isopropylaniline | One weak-medium band (~3420) | ~1260-1320 | A single N-H band is the hallmark of a secondary amine.[7] |
| N-Ethyl-N-isopropylaniline | Absent | ~1250-1310 | The complete absence of an N-H stretch is conclusive evidence of a tertiary amine. |
Mass Spectrometry (MS)
MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, which is highly dependent on its structure. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying isomers.[1]
Causality Behind Experimental Observations:
-
Molecular Ion (M⁺•): Positional isomers like this compound and 2-ethyl-5-isopropylaniline will have the exact same molecular weight (163.26 g/mol ) and thus the same M⁺• peak.[8] N-substituted isomers may have different molecular weights if their formulas differ.
-
Fragmentation: The key to differentiation lies in the fragmentation. The most common fragmentation pathway for alkyl-substituted anilines is benzylic cleavage (loss of an alkyl radical).
-
For This compound , loss of a methyl group from the isopropyl substituent (to form a stable secondary benzylic carbocation) is expected, leading to a strong peak at m/z 148 (M-15). Loss of an ethyl group would yield a peak at m/z 134 (M-29).
-
For N-Ethyl-N-isopropylaniline , the major fragmentation is the loss of an alkyl group from the nitrogen. Loss of an ethyl group (the larger radical) is often favored, resulting in a prominent peak at m/z 134 (M-29).[9] The base peak for N-isopropylaniline is often at m/z 120, corresponding to the loss of a methyl group.[10]
-
Table 3: Comparison of Key Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺•) | Key Fragment Ions (m/z) | Rationale for Differentiation |
|---|---|---|---|
| This compound | 163 | 148 (M-15), 134 (M-29) | Fragmentation dominated by cleavage of substituents from the ring. The M-15 peak should be significant. |
| 2-Ethyl-5-isopropylaniline | 163 | 148 (M-15), 134 (M-29) | Relative intensities of fragment ions may differ slightly from the 4,3-isomer due to steric or electronic influences on ion stability, but this can be subtle. |
| N-Isopropylaniline | 135 | 120 (M-15) | Different molecular weight. Fragmentation dominated by loss of a methyl group from the N-isopropyl substituent.[10] |
| N-Ethyl-N-isopropylaniline | 163 | 148 (M-15), 134 (M-29) | Same MW as the primary amine isomers, but the fragmentation pattern will be dominated by cleavage alpha to the nitrogen, likely favoring the loss of the ethyl group (m/z 134).[9] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic amines, the key transition involves the promotion of π electrons from the benzene ring and the lone pair on the nitrogen.
Causality Behind Experimental Observations:
-
The interaction of the nitrogen's lone pair with the aromatic π-system shifts the absorption maximum (λmax) to longer wavelengths compared to benzene (~256 nm). Aniline's λmax is around 280 nm.[7]
-
Steric Inhibition of Resonance: If a bulky group (like isopropyl) is placed at the ortho position relative to the amino group, it can twist the amino group out of the plane of the ring. This reduces the overlap between the nitrogen lone pair and the π-system, causing a hypsochromic (blue) shift to shorter wavelengths and a decrease in molar absorptivity.
Table 4: Comparison of Predicted UV-Vis Absorption Maxima (λmax)
| Compound | Predicted λmax | Rationale for Differentiation |
|---|---|---|
| This compound | ~285-290 nm | The alkyl groups are electron-donating, causing a slight bathochromic (red) shift relative to aniline. No significant steric hindrance. |
| 2-Ethyl-5-isopropylaniline | ~280-285 nm | The ethyl group at the ortho position will cause some steric hindrance, likely leading to a slight hypsochromic (blue) shift compared to the 4,3-isomer. |
| N-Isopropylaniline | ~285-290 nm | Alkylation on the nitrogen also causes a bathochromic shift. |
| N-Ethyl-N-isopropylaniline | ~290-295 nm | Dialkylation on the nitrogen further enhances the electron-donating ability, leading to a more pronounced bathochromic shift. |
Standardized Experimental Protocols
To ensure data is reliable and comparable, standardized protocols are essential. The following workflow outlines the general process for characterization.
Caption: General workflow for spectroscopic characterization of isomers.
Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified aniline derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[11]
-
Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: Place the tube in the NMR spectrometer (300-600 MHz). Allow the sample to equilibrate to the probe temperature (typically 25 °C).[11]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, 16-64 scans, and a relaxation delay of 1-5 seconds.[11]
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This may require a larger number of scans due to the lower natural abundance of ¹³C.
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the aniline derivative in a volatile organic solvent like chloroform or methylene chloride.[1]
-
GC Instrument Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Inject 1 µL of the sample in split or splitless mode.
-
Temperature Program: Start with an initial oven temperature of ~80 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.
-
-
MS Instrument Conditions:
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range from m/z 40 to 400.
-
-
Data Analysis: Identify the analyte peak in the total ion chromatogram (TIC). Analyze the mass spectrum of the peak, identifying the molecular ion and key fragment ions. Compare retention times and spectra to known standards if available.[1]
Protocol for IR Spectroscopy (FTIR-ATR)
-
Sample Preparation: If the sample is a liquid, place a single drop directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. If it is a solid, place a small amount of the powder onto the crystal and apply pressure to ensure good contact.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the key vibrational bands, paying close attention to the N-H region (3300-3500 cm⁻¹), the aromatic C-H region (~3000-3100 cm⁻¹), and the fingerprint region (<1500 cm⁻¹).
Summary: Key Differentiating Features at a Glance
This table provides a quick reference for distinguishing between the isomers based on the most definitive spectroscopic evidence.
Table 5: Summary of Key Spectroscopic Differentiators
| Spectroscopic Method | This compound (Primary) | N-Isopropylaniline (Secondary) | N-Ethyl-N-isopropylaniline (Tertiary) |
|---|---|---|---|
| IR (N-H Stretch) | Two bands | One band | No bands |
| ¹H NMR (N-H Signal) | Present (broad singlet, ~2H) | Present (broad signal, ~1H) | Absent |
| Mass Spec (MW) | 163 | 135 | 163 |
| UV-Vis | Baseline λmax | Similar to baseline | Bathochromic shift (longer λ) |
Differentiation between positional primary amine isomers (e.g., 4,3- vs 2,5-) relies almost exclusively on the detailed analysis of ¹H and ¹³C NMR splitting patterns and chemical shifts.
Conclusion
The differentiation of this compound from its positional and N-substituted isomers is a task readily accomplished through a systematic and multi-faceted spectroscopic approach. While mass spectrometry can distinguish isomers with different molecular weights and IR spectroscopy provides a rapid and definitive classification of primary, secondary, and tertiary amines, NMR spectroscopy remains the ultimate tool for the unambiguous structural elucidation of positional isomers. The subtle differences in chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra provide a unique fingerprint for each compound, directly reflecting the electronic and steric environment of every atom within the molecule. By integrating data from these complementary techniques, researchers can confidently establish the identity, purity, and structure of their synthesized compounds.
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A Prospective Performance Analysis of Poly(4-Ethyl-3-isopropylaniline): A Comparative Guide for Advanced Material Development
This guide provides a comprehensive performance comparison of a novel substituted polyaniline, derived from 4-Ethyl-3-isopropylaniline. As experimental data for this specific polymer is not yet broadly available in published literature, this document serves as a prospective analysis grounded in the established principles of polymer chemistry. By drawing parallels with well-characterized analogous polymers, we will forecast its performance characteristics and provide the necessary experimental framework for its synthesis and validation. This guide is intended for researchers, chemists, and material scientists engaged in the development of advanced conductive polymers.
Introduction: The Rationale for Advanced Polyaniline Derivatives
Polyaniline (PANI) is one of the most studied conductive polymers due to its straightforward synthesis, environmental stability, and tunable conductivity through doping. However, its application has often been hampered by poor processability, largely due to its insolubility in common organic solvents.[1][2] A proven strategy to overcome this limitation is the introduction of functional groups or alkyl chains onto the aniline monomer unit. These substitutions can disrupt inter-chain interactions, thereby enhancing solubility and processability.[1]
The monomer this compound presents an intriguing candidate for creating a new, highly processable conductive polymer. The presence of both an ethyl and a bulky isopropyl group on the aniline ring is expected to significantly influence the resulting polymer's morphology, solubility, and electronic properties due to a combination of steric and electronic effects.[3] This guide will compare the predicted performance of Poly(this compound) against two benchmarks: unsubstituted Polyaniline (PANI) and Poly(2-ethylaniline) (PEA).
Molecular Structure and Predicted Properties
The introduction of alkyl groups onto the aniline ring has well-documented consequences for the resulting polymer's properties. The ethyl group at the 4-position and the isopropyl group at the 3-position of the aniline monomer are anticipated to have the following effects:
-
Enhanced Solubility: The bulky alkyl groups will increase steric hindrance between polymer chains, weakening the intermolecular forces that render unsubstituted PANI insoluble.[4] This is expected to make Poly(this compound) highly soluble in a range of organic solvents.[5][6]
-
Modified Conductivity: Alkyl groups are electron-donating, which can influence the electronic structure of the polymer backbone. While this may slightly decrease the intrinsic conductivity compared to PANI in its doped state, the improved processability allows for the formation of more uniform films, which can lead to better bulk conductivity in practical applications. The steric hindrance from the bulky isopropyl group may also cause a twist in the polymer backbone, potentially shortening the effective conjugation length and impacting electroactivity.[3]
-
Thermal Stability: Alkyl-substituted polyanilines generally exhibit adequate thermal stability, though the specific degradation profile will depend on the nature and position of the substituents.[4][7]
Below is a diagram illustrating the monomer and the proposed polymer structure.
Caption: Monomer and proposed polymer structure.
Comparative Performance Projections
The following table summarizes the predicted performance of Poly(this compound) in comparison to unsubstituted PANI and PEA. These projections are based on established structure-property relationships in substituted polyanilines.[4][8]
| Performance Metric | Unsubstituted Polyaniline (PANI) | Poly(2-ethylaniline) (PEA) | Poly(this compound) (Predicted) | Rationale for Prediction |
| Solubility | Generally insoluble in common organic solvents.[9][10] Soluble in NMP, DMSO.[2] | Improved solubility in solvents like NMP, DMF, and chloroform. | High solubility in a wide range of organic solvents (e.g., THF, chloroform, toluene). | The combined bulk of the ethyl and isopropyl groups significantly disrupts chain packing, enhancing solvent interaction.[1][4] |
| Electrical Conductivity (Doped) | High (1-100 S/cm). | Moderate (10⁻² - 1 S/cm). | Moderate (likely in the range of 10⁻³ - 1 S/cm). | Electron-donating alkyl groups and steric hindrance from the isopropyl group can reduce inter-chain charge transport and conjugation length.[3][8] |
| Processability | Poor, due to insolubility and infusibility. | Good, allows for solution casting of films. | Excellent , enabling techniques like spin-coating, inkjet printing, and formation of uniform films. | High solubility is a direct enabler of superior processability. |
| Thermal Stability (T₅₀) | ~450-500 °C | ~400-450 °C | ~380-430 °C | The presence of bulky alkyl side chains can sometimes lower the onset of thermal degradation compared to the rigid backbone of PANI.[11] |
Experimental Protocols
To validate the predicted performance, the following experimental protocols for the synthesis and characterization of Poly(this compound) are provided.
Synthesis of Poly(this compound)
This protocol outlines a standard chemical oxidative polymerization method.[12][13][14]
Materials:
-
This compound (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl, 1M) (dopant)
-
Methanol
-
Ammonia solution (30%)
-
Deionized water
Procedure:
-
Dissolve 0.1 mol of this compound in 200 mL of 1M HCl in a flask, and cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Separately, dissolve 0.1 mol of ammonium persulfate (APS) in 100 mL of 1M HCl and cool it to 0-5 °C.
-
Slowly add the APS solution dropwise to the monomer solution over a period of 30 minutes with vigorous stirring.
-
Maintain the reaction temperature at 0-5 °C and continue stirring for 24 hours. A dark green precipitate, the emeraldine salt form of the polymer, should form.[13]
-
Filter the precipitate and wash it sequentially with 1M HCl, deionized water, and methanol until the filtrate becomes colorless.
-
To obtain the undoped emeraldine base form (for solubility testing), treat the polymer with a 3% ammonia solution for 2 hours, then filter and wash with deionized water until the filtrate is neutral.
-
Dry the final polymer product in a vacuum oven at 60 °C for 24 hours.
Characterization Workflow
The following workflow is recommended for a comprehensive characterization of the synthesized polymer.
Caption: Experimental workflow for polymer characterization.
Detailed Protocols:
-
FTIR Spectroscopy: To confirm the chemical structure of the polymer, record the FTIR spectrum of the dried powder sample. Key peaks for polyaniline derivatives are typically found in the 1600-1400 cm⁻¹ (aromatic ring stretching) and 1300-1200 cm⁻¹ (C-N stretching) regions.[13][15]
-
UV-Vis Spectroscopy: Dissolve the polymer in a suitable solvent (e.g., NMP) to record its UV-Vis spectrum. The emeraldine base form typically shows two absorption bands around 320-330 nm (π-π* transition) and 620-630 nm (exciton transition), confirming the conjugated polymer structure.[12][15]
-
Solubility Test: Test the solubility of the undoped polymer in a variety of solvents (e.g., NMP, DMF, THF, chloroform, toluene) at room temperature. Quantify by preparing solutions of known concentrations.[2][6]
-
Conductivity Measurement: Prepare a thin film of the HCl-doped polymer by solution casting or spin-coating on a glass substrate. Measure the sheet resistance using a four-point probe method to calculate the bulk conductivity.[4]
-
Thermogravimetric Analysis (TGA): To assess thermal stability, perform TGA on the polymer sample under a nitrogen atmosphere, heating from room temperature to 800 °C at a rate of 10 °C/min.[16]
Conclusion and Future Outlook
This guide presents a predictive analysis of Poly(this compound), a novel conductive polymer with the potential for excellent solubility and processability. Based on established structure-property relationships in the polyaniline family, it is anticipated that this material will offer a significant advantage in applications where solution-based processing is critical, such as in printable electronics, sensors, and anti-corrosion coatings.[15][17] While a trade-off in intrinsic electrical conductivity may exist due to steric effects, the enhanced processability could lead to superior performance in fabricated devices. The provided experimental protocols offer a clear pathway for the synthesis and validation of these predictions, paving the way for the exploration of this promising new material.
References
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Andriianova, A. N., Biglova, Y. N., & Mustafina, A. G. (2020). Effect of structural factors on the physicochemical properties of functionalized polyanilines. RSC Advances, 10(14), 8274–8290. Available at: [Link]
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Caballero-Calero, O., et al. (2021). Tailoring Intrinsic Properties of Polyaniline by Functionalization with Phosphonic Groups. Polymers, 13(11), 1843. Available at: [Link]
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Tüken, T., et al. (2006). Synthesis and characterization of conducting substituted polyanilines. Synthetic Metals, 156(11-13), 858-864. Available at: [Link]
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ResearchGate. (n.d.). Properties (solubility, colour, homogeneity and adhesion) of substituted polyanilines. Available at: [Link]
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ResearchGate. (n.d.). Alkyl Substituent Effects on the Conductivity of Polyaniline. Available at: [Link]
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Sarma, B., & Sarma, N. S. (2007). Structural and electrical properties of crystals of substituted polyaniline. Journal of Polymer Science Part B: Polymer Physics, 45(10), 1127-1137. Available at: [Link]
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Haspita, A., & Abdullah, M. (2022). Synthesis and Characterization of High Conductivity Polyaniline Prepared at Room Temperature. Indonesian Journal of Science and Technology, 7(1), 1-10. Available at: [Link]
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Khan, M. A., et al. (2017). Synthesis and characterization of polyaniline-based conducting polymer and its anti-corrosion application. Journal of the Chemical Society of Pakistan, 39(4), 578-584. Available at: [Link]
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Vijayanand, P. S., et al. (2011). Synthesis, characterization and conductivity study of polyaniline prepared by chemical oxidative and electrochemical methods. Archives of Applied Science Research, 3(6), 147-153. Available at: [Link]
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Tanyeli, C., & Özyılma, E. (2005). Preparation of organo-soluble polyanilines in ionic liquid. Reactive and Functional Polymers, 65(3), 329-334. Available at: [Link]
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ResearchGate. (n.d.). Solubility and Dispersion Characteristics of Polyaniline. Available at: [Link]
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ResearchGate. (n.d.). A kinetic analysis of thermal decomposition of ortho-substituted polyaniline derivatives. Available at: [Link]
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Quora. (2020). In which solvent does polyaniline show the best solubility, chlorofoam, toluene, or xylene? Available at: [Link]
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ResearchGate. (n.d.). Polyaniline and their Conductive Polymer Blends: A Short Review. Available at: [Link]
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Lee, D., et al. (2021). Secondary Dopants of Electrically Conducting Polyanilines. Polymers, 13(17), 2928. Available at: [Link]
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Sharma, Y. K., et al. (2020). The effect of dopand on conductivity of polyaniline and its characterization. JETIR, 7(6), 1020-1025. Available at: [Link]
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A Senior Application Scientist's Guide to the Computational Prediction of Properties for 4-Ethyl-3-isopropylaniline: A Comparative Analysis
Abstract
In the landscape of modern drug discovery and materials science, the ability to accurately predict the physicochemical, pharmacokinetic, and toxicological properties of novel chemical entities is paramount. This guide provides an in-depth computational analysis of 4-Ethyl-3-isopropylaniline, a substituted aniline of interest. We will explore a robust, validated computational workflow for predicting its key properties and objectively compare its profile against structurally related alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico methodologies to accelerate their research, offering field-proven insights into the causality behind experimental choices and the interpretation of predictive data.
Introduction: The Imperative for Predictive Modeling in Chemical R&D
The journey of a small molecule from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1][2] The aniline scaffold, while a versatile building block in medicinal chemistry, is a well-known "structural alert" often associated with metabolic instability and potential toxicity.[3][4] Consequently, the early in silico assessment of aniline derivatives is not merely a cost-saving measure but a critical step in de-risking projects and prioritizing candidates with a higher probability of success.[5]
Computational chemistry offers a powerful toolkit for this early assessment, enabling the prediction of a wide array of molecular properties before a compound is ever synthesized. By employing methods ranging from quantum mechanics (QM) to Quantitative Structure-Activity Relationship (QSAR) models and machine learning, we can generate a comprehensive profile of a molecule like this compound.[6] This guide will demonstrate such a workflow, providing a comparative analysis to contextualize its potential and liabilities.
The Computational Workflow: A Self-Validating Protocol
The trustworthiness of any computational prediction hinges on a well-defined and validated workflow. The following protocol outlines a standard, yet powerful, approach for generating ADMET and physicochemical property data. The causality behind each step is crucial for understanding the resulting data.
Step-by-Step Computational Protocol
-
Molecular Input: The process begins with a standardized representation of the molecule. The Simplified Molecular Input Line Entry System (SMILES) string for this compound (CCc1ccc(N)c(c1)C(C)C) is used as the input.
-
3D Structure Generation & Optimization: The 2D SMILES representation is converted into a 3D structure. To achieve a realistic conformation, the structure undergoes energy minimization using a molecular mechanics force field (e.g., MMFF94). This step is critical as many predictive models rely on 3D descriptors.
-
Molecular Descriptor Calculation: A comprehensive set of numerical descriptors is calculated from the optimized 3D structure. These descriptors are the mathematical language used to represent the molecule's properties.[7] Key descriptor classes include:
-
Physicochemical Descriptors: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), and Aqueous Solubility (LogS). These govern how a molecule behaves in different biological environments.
-
Structural Descriptors: Number of rotatable bonds, hydrogen bond donors/acceptors. These relate to conformational flexibility and interaction potential.
-
Quantum Mechanical Descriptors: Electron density and orbital energies, calculated using semi-empirical methods or Density Functional Theory (DFT), can improve the accuracy of reactivity and toxicity predictions.[8][7]
-
-
Property Prediction via Validated Models: The calculated descriptors are fed into a suite of pre-validated QSAR and machine learning models.[9] It is essential to use models whose applicability domain includes substituted anilines to ensure the reliability of the predictions. Various platforms, from free web servers to commercial software, provide access to such models.[2][10]
-
Data Aggregation and Analysis: The predicted values for all properties are compiled for analysis and comparison.
Below is a diagram illustrating this comprehensive workflow.
Predicted Properties of this compound
Applying the workflow described above, we can generate a comprehensive profile for this compound. The data presented in the following sections combines values computed by established algorithms available in public databases with predictions from validated ADMET models.
Comparative Analysis: Contextualizing Performance
To provide meaningful context, the predicted properties of this compound are compared against a set of structurally related molecules. The choice of these alternatives is deliberate, designed to probe the specific contributions of the ethyl and isopropyl substituents and their positions on the aniline ring.
Selected Alternative Molecules for Comparison:
-
4-Ethyl-3-methylaniline: A close analog where the bulkier isopropyl group is replaced by a smaller methyl group.
-
4-Isopropylaniline: An analog lacking the ethyl group to isolate the effect of the isopropyl substituent.
-
N-Isopropylaniline: An isomer where the isopropyl group is attached to the nitrogen atom, altering its electronic environment and steric hindrance.
The structural relationships between these molecules are visualized below.
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A Comparative Guide to the Structural Confirmation of 4-Ethyl-3-isopropylaniline Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the unambiguous structural confirmation of novel compounds is paramount. This is particularly true for substituted anilines, a class of compounds that are foundational in the development of pharmaceuticals, dyes, and agrochemicals. The subtle differences in the substitution patterns on the aromatic ring can lead to vastly different biological activities and chemical properties. This guide provides an in-depth, comparative analysis of the analytical methodologies used to confirm the structure of reaction products originating from 4-Ethyl-3-isopropylaniline, a polysubstituted aniline. We will explore the synthesis of this compound, its subsequent derivatization through a classic azo coupling reaction, and a multi-faceted analytical approach to distinguish the potential isomeric products.
The Challenge of Isomerism in Substituted Anilines
Positional isomerism in aromatic compounds presents a significant analytical challenge. Compounds with the same molecular formula but different substituent positions can exhibit nearly identical physical properties, such as melting point and boiling point, making their separation and identification non-trivial. In the case of reactions involving this compound, electrophilic aromatic substitution can potentially occur at multiple positions on the aniline ring or on a coupled aromatic system, leading to a mixture of isomers. Therefore, a robust combination of chromatographic and spectroscopic techniques is essential for definitive structural elucidation.
Synthesis of this compound and a Representative Azo Dye Derivative
A plausible and efficient synthesis of this compound involves a multi-step process beginning with commercially available precursors. A common strategy is the Friedel-Crafts alkylation to introduce the ethyl and isopropyl groups onto a benzene ring, followed by nitration and subsequent reduction of the nitro group to an amine.
A typical reaction of a primary aromatic amine is diazotization followed by azo coupling.[1] This reaction is widely used in the synthesis of dyes. Here, we will consider the reaction of this compound with 2-naphthol to form a brightly colored azo dye. This reaction is illustrative because the coupling can occur at different positions, leading to isomeric products that require careful characterization.
Proposed Synthetic and Reaction Pathway
Caption: Proposed synthetic pathway for this compound and its subsequent azo coupling reaction.
Comparative Analysis of Structural Confirmation Techniques
To definitively identify the structure of the azo dye product(s) and any potential unreacted starting material or byproducts, a combination of chromatographic separation and spectroscopic analysis is indispensable.
Chromatographic Separation: GC-MS and HPLC
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating complex mixtures of organic compounds.[2][3]
-
GC-MS: This technique is particularly well-suited for the analysis of volatile and thermally stable compounds like aniline derivatives. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column.[4] The mass spectrometer then provides a mass spectrum for each component, which serves as a molecular fingerprint. For isomeric compounds, the mass spectra are often very similar, but their different retention times in the GC column allow for their separation and individual analysis. The high resolution of modern capillary GC columns is often sufficient to separate positional isomers of aromatic amines.[2]
-
HPLC: For less volatile or thermally sensitive compounds, such as some azo dyes, HPLC is the method of choice.[3] Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the separation of aniline derivatives and their reaction products. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is typically achieved using a UV-Vis detector, as azo dyes are strongly colored and exhibit characteristic absorption spectra.
Table 1: Comparison of Chromatographic Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in the gas phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Analytes | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. |
| Detection | Mass Spectrometry (provides structural information). | UV-Vis, Fluorescence, Mass Spectrometry. |
| Resolution | Excellent for separating isomers with different boiling points.[2] | Excellent for separating isomers with different polarities.[3] |
| Sample Prep | May require derivatization to increase volatility. | Often requires filtration and dissolution in a suitable solvent. |
Spectroscopic Confirmation: NMR and Mass Spectrometry
Once the components of the reaction mixture are separated, their individual structures must be confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for the elucidation of the exact structure of organic molecules, including the determination of positional isomerism.
-
¹H NMR: The chemical shift, splitting pattern (multiplicity), and coupling constants (J-values) of the protons on the aromatic rings provide a wealth of information about their chemical environment and connectivity. For the azo dye product, the substitution pattern on both the aniline and naphthol rings can be deduced from the aromatic region of the spectrum. Protons ortho to the azo group often show a characteristic downfield shift.[5]
-
¹³C NMR: The number of unique signals in the ¹³C NMR spectrum indicates the symmetry of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents, providing further clues to the substitution pattern.
-
-
Mass Spectrometry (MS): As a detector for GC, the mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, although it may not always be sufficient to distinguish between isomers.
Table 2: Expected Spectroscopic Data for this compound and its Azo Dye Derivative
| Compound | ¹H NMR (Expected Regions) | ¹³C NMR (Expected Signals) | Mass Spectrometry (Expected M⁺) |
| This compound | Aromatic protons (δ 6.5-7.5 ppm), NH₂ protons (broad singlet), Ethyl group (quartet and triplet), Isopropyl group (septet and doublet). | 11 unique signals for the aromatic and alkyl carbons. | m/z = 163 |
| Azo Dye (ortho-coupling) | Complex aromatic region with distinct signals for both aromatic rings. Downfield shift for proton ortho to the azo group on the naphthol ring. | More than 11 unique signals due to the two different aromatic systems. | m/z = 318 |
| Azo Dye (para-coupling) | Different splitting patterns and chemical shifts in the aromatic region compared to the ortho-isomer. | Different chemical shifts for the aromatic carbons compared to the ortho-isomer. | m/z = 318 |
Experimental Protocols
Synthesis of this compound (Proposed)
-
Friedel-Crafts Alkylation: React ethylbenzene with an isopropylating agent (e.g., 2-chloropropane) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 1-ethyl-2-isopropylbenzene.
-
Nitration: Treat the 1-ethyl-2-isopropylbenzene with a mixture of nitric acid and sulfuric acid at low temperature to introduce a nitro group, yielding 4-ethyl-3-isopropylnitrobenzene.
-
Reduction: Reduce the nitro group to an amine using a reducing agent such as tin and hydrochloric acid or catalytic hydrogenation (H₂/Pd-C) to obtain this compound.[6]
Diazotization and Azo Coupling of this compound with 2-Naphthol
-
Diazotization: Dissolve this compound in a cold aqueous solution of hydrochloric acid. Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the temperature between 0-5 °C to form the diazonium salt.[1]
-
Coupling: In a separate vessel, dissolve 2-naphthol in an aqueous solution of sodium hydroxide. Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. The azo dye will precipitate out of the solution.
-
Work-up: Filter the precipitated dye, wash with cold water, and dry.
Analytical Workflow for Product Characterization
Caption: A typical analytical workflow for the separation and structural confirmation of reaction products.
Conclusion
The structural confirmation of reaction products of this compound requires a systematic and multi-technique approach. The potential for isomeric products necessitates the use of high-resolution chromatographic techniques like GC-MS and HPLC for effective separation. Subsequent analysis of the isolated components by NMR spectroscopy is crucial for the unambiguous determination of the substitution patterns. Mass spectrometry provides complementary information on molecular weight and fragmentation. By judiciously applying this combination of analytical methods, researchers can confidently elucidate the structures of novel compounds, a critical step in the advancement of chemical and pharmaceutical sciences.
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The Versatility of Substituted Anilines: A Comparative Guide to Their Applications
Substituted anilines, a cornerstone of modern organic chemistry, are fundamental building blocks in a vast array of industrial and scientific applications. Their remarkable versatility, stemming from the reactive amino group and the modifiable aromatic ring, allows for the fine-tuning of their chemical and physical properties. This guide provides an in-depth technical comparison of the applications of substituted anilines in pharmaceuticals, agrochemicals, dyes and pigments, and advanced materials, supported by experimental data and detailed protocols. We will explore the causality behind experimental choices and the structure-activity relationships that govern their performance.
Part 1: The Pivotal Role of Substituted Anilines in Medicinal Chemistry
The aniline scaffold is a prevalent motif in a multitude of pharmaceutical agents due to its ability to engage in various biological interactions. However, the susceptibility of the aniline moiety to metabolic oxidation, which can lead to toxicity, presents a significant challenge in drug development. Consequently, medicinal chemists often employ strategies to mitigate these risks, such as introducing specific substituents to modulate the compound's pharmacokinetic and pharmacodynamic properties.[1]
Comparative Analysis of Aniline-Based Kinase Inhibitors
Kinase inhibitors are a prominent class of anticancer drugs, and many successful examples incorporate a substituted aniline core. The strategic placement of substituents on the aniline ring can significantly impact their potency and selectivity. For instance, in the development of dual Mer/c-Met kinase inhibitors, the introduction of different substituents on the 2-substituted aniline pyrimidine scaffold has been shown to dramatically alter their inhibitory activity.[2][3][4]
| Compound ID | Mer IC50 (nM) | c-Met IC50 (nM) | Antiproliferative Activity (Cell Line) | Reference |
| 17c | 6.4 ± 1.8 | 26.1 ± 7.7 | HepG2, MDA-MB-231, HCT116 | [2][4] |
| 18c | 18.5 ± 2.3 | 33.6 ± 4.3 | HepG2, MDA-MB-231, HCT116 | [3] |
Table 1: Comparative inhibitory activities of 2-substituted aniline pyrimidine derivatives against Mer and c-Met kinases. The data illustrates how subtle changes in substitution can influence the potency of these potential anticancer agents.
The structure-activity relationship (SAR) studies reveal that the nature and position of the substituents on the aniline ring are critical for achieving high potency and dual-target inhibition.[2] This highlights the importance of precise molecular design in leveraging the aniline scaffold for therapeutic benefit.
Experimental Protocol: Synthesis of Paracetamol (Acetaminophen)
A classic example of a substituted aniline in pharmaceuticals is paracetamol, a widely used analgesic and antipyretic.[5] Its synthesis from p-aminophenol, a substituted aniline, is a fundamental reaction in organic chemistry.
Objective: To synthesize paracetamol via the acetylation of p-aminophenol.
Materials:
-
p-Aminophenol
-
Acetic anhydride
-
Water
-
Ice bath
-
Standard laboratory glassware (e.g., Erlenmeyer flask, Büchner funnel)
-
In an Erlenmeyer flask, combine 3.3 g of p-aminophenol with 9 ml of water.
-
With constant stirring, cautiously add 3.6 ml of acetic anhydride dropwise to the mixture.
-
Heat the mixture in a water bath at approximately 60°C until all the solid has dissolved.
-
Continue stirring for an additional 10 minutes.
-
Cool the solution in an ice bath to induce crystallization of the paracetamol.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
The crude product can be purified by recrystallization from a 50% water/methanol solution.
Causality: The acetylation of the amino group of p-aminophenol is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of acetic anhydride. The subsequent loss of a proton and an acetate ion yields the amide product, paracetamol. This reaction is highly efficient and is a cornerstone of amide synthesis.
Part 2: Substituted Anilines in Modern Agrochemicals
Substituted anilines are integral to the development of herbicides and fungicides, contributing to global food security.[9][10] The specific substituents on the aniline ring dictate the mode of action and the spectrum of activity against target pests.
Comparative Fungicidal Activity of Aniline Derivatives
The fungicidal efficacy of substituted anilines can be quantitatively compared using the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Target Fungus | MIC (µg/mL) | Reference |
| 3,5-dichloroaniline | Aspergillus niger | - | [11] |
| 3,5-dibromoaniline | Aspergillus niger | - | [11] |
| Amiloride analog 8 | Cryptococcus neoformans | 16 | [10] |
| Amiloride analog 11 | Cryptococcus neoformans | 8 | [10] |
Table 2: Comparative in vitro antifungal activity of substituted aniline derivatives. Note: Specific MIC values for 3,5-dichloroaniline and 3,5-dibromoaniline against Aspergillus niger were not provided in the source but were noted to have sufficient activity to warrant further study.[11]
The data indicates that halogenated anilines and more complex amiloride analogs exhibit significant antifungal properties.[10][11] Structure-activity relationship studies on chlorothalonil derivatives have shown that introducing an electron-withdrawing group like NO2 at the 4-position of the phenylamino ring can enhance fungicidal activity.[12]
Herbicidal Activity of Substituted Cinnamanilides
Substituted anilines are also key components of herbicides. A study on substituted cinnamic acids and their amide analogues with different substituted anilines demonstrated significant germination inhibition activity.[13]
| Compound | Concentration (ppm) | Germination Inhibition (%) | Reference |
| 2-chloro(4'-hydroxy)cinnamanilide | 100 | >70 | [13] |
| Metribuzin (Standard) | 100 | - | [13] |
Table 3: Herbicidal activity of a substituted cinnamanilide compared to a standard herbicide. The compound 2-chloro(4'-hydroxy)cinnamanilide showed activity comparable to the commercial herbicide metribuzin.[13]
The mechanism of action of many aniline-derived herbicides involves the disruption of essential biological processes in plants. The specific substitution pattern on the aniline ring is crucial for its herbicidal efficacy and selectivity.[14]
Part 3: The Colorful World of Azo Dyes from Substituted Anilines
Azo dyes, characterized by the -N=N- functional group, represent the largest class of synthetic organic colorants.[15] Their synthesis relies on the diazotization of a primary aromatic amine, such as a substituted aniline, followed by coupling with an electron-rich species.[16] The substituents on the aniline ring play a critical role in determining the color, fastness, and other properties of the resulting dye.[17]
Comparative Photophysical Properties of Azo Dyes
The performance of a dye is often evaluated by its quantum yield (Φf), which measures the efficiency of fluorescence, and its photostability.
| Azo Dye Derivative | Quantum Yield (Φf) | Solvent | Reference |
| Squaraine-Azo Dye | 0.35 | Chloroform | |
| Squaraine-Azo Dye | 0.71 | Toluene | |
| Heterocyclic Azo Dyes | Higher than Rhodamine B | - | [18] |
Table 4: Comparative quantum yields of azo dyes derived from substituted anilines. The data shows that the solvent can have a dramatic effect on the quantum yield. Another study reported that novel heterocyclic azo dyes exhibited higher quantum yields compared to the standard Rhodamine B.[18]
The photostability of azo dyes is influenced by the substituents on the aromatic rings. Electron-donating groups and increased conjugation generally enhance photostability.[15][19]
Experimental Protocol: Synthesis of an Azo Dye
Objective: To synthesize an azo dye via a diazotization-coupling reaction.
-
Substituted aniline (e.g., aniline-2-sulfonic acid, 4-nitroaniline)
-
Sodium nitrite (NaNO2)
-
Concentrated Hydrochloric acid (HCl)
-
Coupling agent (e.g., salicylic acid)
-
Sodium hydroxide (NaOH) solution
-
Ice bath
Procedure:
-
Diazotization:
-
Dissolve the substituted aniline in an acidic solution (e.g., HCl) and cool the mixture in an ice bath to 0-5°C.
-
Slowly add a cold aqueous solution of sodium nitrite while maintaining the low temperature. This forms the diazonium salt.
-
-
Coupling:
-
Prepare a solution of the coupling agent (e.g., salicylic acid dissolved in NaOH solution).
-
Slowly add the cold diazonium salt solution to the coupling agent solution with stirring, while maintaining a low temperature and appropriate pH.
-
The azo dye will precipitate out of the solution.
-
-
Isolation:
-
Collect the dye by vacuum filtration and wash it with cold water.
-
Logical Relationship of Azo Dye Synthesis
Caption: Chemical oxidative polymerization of aniline.
Conclusion
Substituted anilines are undeniably a versatile class of compounds with profound impacts across multiple scientific and industrial domains. This guide has provided a comparative overview of their applications, highlighting how the strategic introduction of substituents allows for the precise tuning of their properties. From life-saving pharmaceuticals and crop-protecting agrochemicals to vibrant dyes and advanced conductive polymers, the tailored design of substituted anilines continues to drive innovation. The experimental data and protocols presented herein serve as a valuable resource for researchers and professionals, underscoring the critical interplay between molecular structure and function in the ever-evolving landscape of applied chemistry.
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A Guide to the Basicity of Alkyl-Substituted Anilines: A Comparative Analysis of 4-Ethyl-3-isopropylaniline
For researchers and professionals in drug development, understanding the acid-base properties of molecular scaffolds is paramount. The basicity of the aniline moiety, quantified by its pKa value, dictates a molecule's ionization state at physiological pH, profoundly influencing its solubility, membrane permeability, receptor binding, and overall pharmacokinetic profile. This guide provides an in-depth comparison of the basicity of 4-Ethyl-3-isopropylaniline against other key aniline derivatives, grounded in the principles of physical organic chemistry and supported by established experimental protocols.
The Fundamentals of Aniline Basicity
Aniline (C₆H₅NH₂) is a significantly weaker base than aliphatic amines like cyclohexylamine. The pKa of the anilinium ion (C₆H₅NH₃⁺) is approximately 4.6, whereas the pKa for the cyclohexylammonium ion is around 11.2.[1] This marked difference arises from two primary factors:
-
Resonance Delocalization: The lone pair of electrons on the nitrogen atom in aniline is delocalized into the aromatic π-system.[2] This delocalization stabilizes the neutral amine, making the lone pair less available to accept a proton.
-
Hybridization: The nitrogen in aniline is attached to an sp²-hybridized carbon of the benzene ring, which is more electronegative than the sp³-hybridized carbons in an aliphatic ring. This inductive electron withdrawal further reduces the electron density on the nitrogen.[3]
Substituents on the aromatic ring can either enhance or diminish the basicity of aniline by modulating the electron density on the amino group. The overall influence is a combination of inductive and resonance effects, which are highly dependent on the nature of the substituent and its position (ortho, meta, or para) relative to the amino group.[4]
-
Electron-Donating Groups (EDGs): Groups such as alkyls (-CH₃, -C₂H₅) increase basicity. They push electron density into the ring through an inductive effect, making the nitrogen lone pair more available for protonation.[5]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-Cl) decrease basicity by inductively or resonantly pulling electron density away from the ring and the amino group.[2]
Analyzing the Substituent Effects in this compound
In this compound, the aniline core is decorated with two alkyl substituents. To predict its basicity, we must dissect the contribution of each group.
Caption: Interplay of electronic and steric effects in this compound.
-
The 4-Ethyl Group (Para): Positioned para to the amino group, the ethyl substituent acts as an electron-donating group primarily through its positive inductive effect (+I). This effect increases the electron density on the nitrogen atom, making the compound more basic than aniline. Experimental data for 4-ethylaniline shows a pKa of 5.00, which is higher than aniline's pKa of ~4.6, confirming this base-strengthening effect.[6][7]
-
The 3-Isopropyl Group (Meta): The isopropyl group at the meta position also functions as an EDG via the inductive effect. Resonance effects do not operate from the meta position.[4] Therefore, we expect the 3-isopropyl group to increase basicity relative to aniline, but perhaps to a different extent than a para-substituent. The predicted pKa for 3-isopropylaniline is approximately 4.67.[8]
-
Combined and Steric Effects: With two electron-donating alkyl groups, this compound is anticipated to be more basic than aniline and also more basic than either 4-ethylaniline or 3-isopropylaniline individually. The effects of meta and para substituents in polysubstituted anilines are generally considered to be additive.[9]
A crucial consideration is the "ortho effect," where a substituent adjacent to the amino group can sterically hinder the solvation of the protonated anilinium ion, thereby decreasing basicity.[3] In this compound, neither substituent is in an ortho position. The isopropyl group is meta, so it does not directly impede access to the nitrogen's lone pair. For comparison, 2,6-diisopropylaniline, which has two bulky ortho groups, has a predicted pKa of 4.25, making it a weaker base than aniline due to overwhelming steric hindrance.[10][11] The absence of this ortho effect in the target molecule suggests that the electronic-donating properties of the alkyl groups will be the dominant factor.
Comparative Basicity Data
Based on the principles discussed, we can position this compound within a series of related compounds. The following table summarizes relevant experimental and predicted pKa values for the conjugate acids of these anilines.
| Compound | Structure | pKa (Conjugate Acid) | Data Type | Rationale |
| Aniline | C₆H₅NH₂ | ~4.6 | Experimental | Baseline reference.[1] |
| 2,6-Diisopropylaniline | 2,6-(iPr)₂C₆H₃NH₂ | ~4.25 | Predicted | Two ortho-alkyl groups cause significant steric hindrance, decreasing basicity.[10] |
| 3-Isopropylaniline | 3-(iPr)C₆H₄NH₂ | ~4.67 | Predicted | Meta-alkyl group provides a weak inductive electron-donating effect.[8] |
| 4-Ethylaniline | 4-(Et)C₆H₄NH₂ | 5.00 | Experimental | Para-alkyl group increases basicity through the inductive effect.[6][7] |
| 4-Isopropylaniline | 4-(iPr)C₆H₄NH₂ | ~5.01 | Predicted | Para-alkyl group provides a slightly stronger inductive effect than ethyl.[12] |
| This compound | 4-(Et), 3-(iPr)C₆H₃NH₂ | >5.0 (Predicted) | Predicted | Additive +I effects from two alkyl groups; no ortho-steric hindrance. Expected to be more basic than 4-ethylaniline. |
Note: pKa values refer to the corresponding anilinium ion in aqueous solution at 25°C. Predicted values are based on computational models and should be confirmed experimentally.
Experimental Protocol: pKa Determination by Potentiometric Titration
To empirically validate the predicted basicity, a potentiometric titration is the gold standard method.[13][14] This technique involves monitoring the pH of a solution of the amine as a titrant of known concentration is added. The pKa is determined from the pH at the half-equivalence point.
Causality Behind Experimental Design:
-
Analyte Preparation: The aniline derivative is first protonated by dissolving it in a solution with a known excess of strong acid (e.g., HCl). This ensures the titration starts with the fully protonated anilinium ion, allowing for a clear and accurate titration curve as it is neutralized.
-
Titrant: A standardized strong base (e.g., NaOH) is used to deprotonate the anilinium ion. Using a strong base ensures a sharp inflection point at the equivalence point.
-
Instrumentation: A calibrated pH meter with a combination glass electrode provides precise and continuous monitoring of the hydrogen ion activity (pH) throughout the titration.
-
Data Analysis: The pKa is the pH at which the concentrations of the protonated species (anilinium ion) and the neutral species (aniline) are equal. This corresponds to the midpoint of the buffer region on the titration curve, or the pH at 50% of the volume of titrant required to reach the equivalence point.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of standardized hydrochloric acid (HCl).
-
Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH).
-
Accurately weigh approximately 0.5 mmol of this compound and dissolve it in ~40 mL of deionized water. Gentle heating or the addition of a minimal amount of a co-solvent like ethanol may be required for poorly soluble compounds.
-
Add a precise volume (e.g., 10.00 mL) of the standardized 0.1 M HCl to the aniline solution to ensure complete protonation.
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00).
-
Place the beaker containing the acidified aniline solution on a magnetic stir plate and add a stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution, ensuring they do not contact the stir bar.
-
Fill a 25 mL burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small increments (e.g., 0.2-0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL or dropwise) to accurately capture the steep inflection region around the equivalence point.
-
Continue the titration well past the equivalence point until the pH begins to plateau.
-
-
Data Analysis:
-
Plot the recorded pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be found precisely by plotting the first derivative (ΔpH/ΔV vs. V) and finding the peak, or the second derivative (Δ²pH/ΔV² vs. V) and finding the zero crossing.[15]
-
The volume of NaOH corresponding to the half-equivalence point is V₁/₂ = Vₑ / 2.
-
The pKa of the anilinium ion is equal to the pH of the solution at the half-equivalence point (V₁/₂).
-
Caption: Experimental workflow for pKa determination via potentiometric titration.
Conclusion
Based on an analysis of substituent effects, This compound is predicted to be a stronger base than aniline, 4-ethylaniline, and 3-isopropylaniline , with an estimated pKa value greater than 5.0. This enhanced basicity is a direct result of the additive, electron-donating inductive effects of the para-ethyl and meta-isopropyl groups, coupled with a lack of significant steric hindrance at the amino nitrogen. This prediction underscores the power of applying fundamental principles of physical organic chemistry to forecast molecular properties. For definitive characterization, especially in the context of drug development and QSAR studies, experimental determination of the pKa via a robust method like potentiometric titration is strongly recommended.
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Pharmaguideline. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. [Link]
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ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link]
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Safety Operating Guide
Proper Disposal of 4-Ethyl-3-isopropylaniline: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 4-Ethyl-3-isopropylaniline. As a substituted aromatic amine, this compound requires careful handling and adherence to specific disposal protocols to ensure personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
Hazard Assessment and Characterization
Key Hazard Considerations:
-
Toxicity: Assumed to be toxic upon inhalation, ingestion, or skin contact.[2] Aromatic amines can cause systemic effects, including methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[2]
-
Irritation: Expected to cause skin, eye, and respiratory tract irritation.[3][4][5] Direct contact can lead to burns.[6]
-
Carcinogenicity: Many aromatic amines are considered potential human carcinogens.[2][7]
-
Environmental Hazards: Aromatic amines can be very toxic to aquatic life with long-lasting effects.[1][6] They should not be released into the environment.[1][8][9]
Physicochemical Properties (Inferred from Analogs):
| Property | Anticipated Value/Characteristic | Rationale |
| Appearance | Colorless to yellow or brown liquid/solid | Aromatic amines often darken upon exposure to air and light.[2][10] |
| Odor | Characteristic amine-like odor | Typical of many aromatic amines.[2][10] |
| Combustibility | Combustible liquid | SDS for similar compounds indicate combustibility.[3] |
| Incompatibilities | Strong oxidizing agents, strong acids | Common for amine compounds.[2][6] |
Personal Protective Equipment (PPE) and Safe Handling
Due to the hazardous nature of aromatic amines, stringent adherence to PPE protocols is mandatory.[7]
Mandatory PPE:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical safety goggles and a face shield are required.[3]
-
Lab Coat: A flame-retardant lab coat is essential.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5][6][7]
Safe Handling Practices:
-
Avoid all direct contact with the skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6]
-
Wash hands thoroughly after handling.[3]
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials.[3][6][9]
Spill Management Protocol
Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Isolate: Immediately evacuate the area and restrict access. For liquids, isolate the spill area for at least 50 meters (150 feet) in all directions.[11]
-
Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.
-
Don PPE: Wear the full PPE ensemble described in Section 2.
-
Containment: For small spills, absorb the material with inert, non-combustible absorbent materials such as vermiculite, dry sand, or earth.[6] Do not use combustible materials like paper towels without first dampening them with a suitable solvent like 60-70% ethanol.[11]
-
Collection: Carefully collect the absorbed material and contaminated soil into a suitable, labeled container for hazardous waste disposal.[6][12]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., 60-70% ethanol) followed by soap and water.[11]
-
Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.[6]
Caption: Workflow for managing a this compound spill.
Disposal Procedures
Proper disposal of this compound is a legal and ethical responsibility governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13][14][15]
Core Disposal Principles:
-
Segregation: Keep aromatic amine waste separate from other waste streams to prevent potentially dangerous reactions.[9]
-
Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the chemical name "this compound".[9]
-
Containerization: Use robust, leak-proof containers that are compatible with the chemical.[6][9] Do not fill containers beyond 90% capacity.[16]
Step-by-Step Disposal Protocol:
-
Waste Identification: Classify this compound waste as hazardous. Depending on the specific regulations, it may fall under various EPA hazardous waste codes.[17]
-
Waste Collection:
-
Pure Compound/Residues: Collect in a designated, labeled hazardous waste container.
-
Contaminated Materials: Any items that have come into contact with the compound (e.g., gloves, absorbent pads, glassware) must also be disposed of as hazardous waste.[6]
-
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3][6]
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[3][9] These companies are equipped to handle and dispose of such chemicals in an environmentally sound manner, typically through high-temperature incineration.[18]
Caption: Decision-making process for the disposal of this compound.
Regulatory Compliance
Compliance with all applicable regulations is non-negotiable. In the U.S., facilities generating hazardous waste must notify the EPA or their authorized state agency.[14] It is crucial to maintain accurate records of hazardous waste generation, storage, and disposal.
Conclusion
The proper disposal of this compound is a multi-faceted process that prioritizes safety and environmental stewardship. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to established spill management and disposal protocols, laboratory professionals can handle this compound responsibly. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local and federal regulations.
References
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MetaSci Inc. (n.d.). Safety Data Sheet: 4-Isopropylaniline. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 4-Fluoro-2-isopropylaniline. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH: Amines, Aromatic. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
SKC Inc. (2023). SDS - Aromatic Amine DECONtamination Solution. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Aniline (and homologs). Retrieved from [Link]
-
WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
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Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Ethyl-3-isopropylaniline
As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides essential, immediate safety and logistical information for handling 4-Ethyl-3-isopropylaniline. The procedural, step-by-step guidance herein is designed to directly answer your operational questions, ensuring that every interaction with this compound is grounded in best safety practices. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value that extends beyond the product itself.
Hazard Assessment: Understanding the Risks
This compound is an aromatic amine. This class of compounds can present significant health risks. Based on data from structurally similar compounds, the primary hazards are expected to include:
-
Skin Irritation: Direct contact can cause skin irritation[1][2][3].
-
Serious Eye Irritation: Vapors or direct contact can cause serious eye irritation[1][2][3].
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation[1][2][3].
-
Potential for Systemic Effects: Absorption through the skin or inhalation can lead to systemic effects. A significant concern with aromatic amines is the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced[4].
Table 1: Hazard Summary for Structurally Similar Aromatic Amines
| Hazard Classification | Description | GHS Pictogram | Signal Word | Hazard Statements for Analogous Compounds |
| Skin Irritation | Causes skin irritation upon direct contact. | центр | Warning | H315: Causes skin irritation[1][3] |
| Eye Irritation | Causes serious eye irritation. | центр | Warning | H319: Causes serious eye irritation[1][3] |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | центр | Warning | H335: May cause respiratory irritation[1][3] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | центр | Warning | H302, H312, H332 (Assumed based on class) |
Personal Protective Equipment (PPE) Protocol: Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following recommendations are based on a comprehensive risk assessment for aromatic amines.
Eye and Face Protection
-
Rationale: To prevent eye irritation from splashes, vapors, or aerosols.
-
Minimum Requirement: Safety glasses with side-shields conforming to EN166 or NIOSH standards[1].
-
Enhanced Protection: When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles[5].
Skin Protection
-
Rationale: To prevent skin irritation and absorption, which could lead to systemic toxicity.
-
Gloves:
-
Material: Chemical-resistant gloves are mandatory. Given that aromatic amines can permeate some glove materials, selecting the appropriate type is critical[6][7]. Nitrile gloves may offer adequate protection for incidental contact, but for prolonged handling or in the case of a spill, heavier-duty gloves such as Viton or butyl rubber should be considered. Always consult the glove manufacturer's compatibility charts.
-
Technique: Double gloving is a recommended practice to provide an additional layer of protection. Always inspect gloves for any signs of degradation or perforation before use. Contaminated gloves should be removed carefully, avoiding contact with the skin, and disposed of as hazardous waste.
-
-
Protective Clothing:
-
A lab coat is the minimum requirement.
-
For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended[2].
-
Ensure that clothing fully covers the arms and legs. Open-toed shoes are strictly prohibited in the laboratory. Chemical-resistant boots may be necessary for large-scale operations[5][8].
-
Respiratory Protection
-
Rationale: To prevent the inhalation of vapors or aerosols that can cause respiratory irritation.
-
When to Use: Respiratory protection should be used when handling the compound outside of a certified chemical fume hood, or when there is a potential for generating aerosols.
-
Type of Respirator: A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended[2][8][9]. For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) may be necessary[8].
Operational and Disposal Plans: From Benchtop to Waste Stream
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have a spill kit readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Always handle this compound within a chemical fume hood to minimize inhalation exposure[10].
-
Wear the appropriate PPE as outlined in Section 2.
-
Avoid direct contact with the skin, eyes, and clothing[2].
-
Use non-sparking tools and work away from sources of ignition, as the compound may be combustible[3][11].
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling[1][2].
-
Clean the work area and any contaminated equipment.
-
Properly store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids[4][10].
-
Spill Response Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and further contamination.
Diagram 1: Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately evacuate the area and alert your supervisor and colleagues.
-
Assess: From a safe distance, assess the extent of the spill. For large spills, or if you are unsure how to proceed, contact your institution's emergency response team.
-
Secure the Area: Prevent unauthorized personnel from entering the spill zone.
-
Don PPE: Put on the appropriate PPE from the spill kit, which should include, at a minimum, chemical-resistant gloves, goggles, a lab coat or apron, and a respirator if necessary.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent) to contain the spill. Do not use combustible materials like paper towels to absorb the initial spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Decontaminate the spill area according to your laboratory's standard operating procedures.
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.
Waste Disposal
-
Rationale: To ensure the safe and environmentally responsible disposal of hazardous chemical waste.
-
Procedure:
-
All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), must be collected in a designated, labeled hazardous waste container.
-
The container should be kept closed when not in use and stored in a well-ventilated area.
-
Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations[3]. Do not dispose of this chemical down the drain.
-
Conclusion
The responsible and safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety protocols. By adhering to the guidance outlined in this document, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheet for analogous compounds before beginning any work.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluoro-2-isopropylaniline. Retrieved from [Link]
-
MetaSci. (n.d.). Safety Data Sheet 4-Isopropylaniline. Retrieved from [Link]
-
Berardinelli, S. P., Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837–841. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Am Ind Hyg Assoc J, 61(6), 837-41. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

